molecular formula C₄₂H₆₉N₉O₁₅ B612636 186302-15-8 CAS No. 186302-15-8

186302-15-8

Cat. No.: B612636
CAS No.: 186302-15-8
M. Wt: 940.05
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Influenza HA (518-526) is an H-2Kd-restricted epitope of the influenza virus hemagglutinin comprised amino acids 533 to 541.

Properties

CAS No.

186302-15-8

Molecular Formula

C₄₂H₆₉N₉O₁₅

Molecular Weight

940.05

sequence

One Letter Code: IYSTVASSL

Origin of Product

United States

Foundational & Exploratory

Technical Profile: Influenza HA (518-526) Epitope

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (CAS 186302-15-8) Content Type: In-depth Technical Guide Audience: Immunologists, Vaccine Researchers, and Drug Development Scientists

CAS this compound[1]

Executive Summary

CAS this compound , chemically defined as the peptide sequence Ile-Tyr-Ser-Thr-Val-Ala-Ser-Ser-Leu (IYSTVASSL) , is a critical immunodominant epitope derived from the Hemagglutinin (HA) protein of the Influenza A virus (strain A/PR/8/34).

In the field of immunology and vaccine development, this peptide serves as a "gold standard" tool for mapping CD8+ T-cell responses in murine models (specifically BALB/c mice expressing the H-2Kd MHC Class I allele). Its primary utility lies in evaluating the efficacy of cytotoxic T-lymphocyte (CTL) induction following vaccination or viral challenge. Unlike small molecule drugs, its properties are governed by peptide chemistry and specific major histocompatibility complex (MHC) binding kinetics.

Chemical Identity & Structural Analysis

This compound is a synthetic nonapeptide. Its structural integrity is defined by the specific order of amino acids, which dictates its conformation within the MHC Class I groove.

Chemical Data Table
ParameterTechnical Specification
CAS Number This compound
Common Name Influenza HA (518-526); HA (533-541)*
Peptide Sequence Ile-Tyr-Ser-Thr-Val-Ala-Ser-Ser-Leu (IYSTVASSL)
Molecular Formula C₄₂H₆₉N₉O₁₅
Molecular Weight 940.05 g/mol
Isoelectric Point (pI) ~5.8 (Theoretical)
Net Charge (pH 7.0) 0 (Neutral/Zwitterionic)
Hydrophobicity Moderate (Contains Ile, Val, Leu, Ala)

*Note: Numbering varies based on whether the signal peptide is included. 518-526 is the standard historical reference.

Structural Composition
  • N-Terminus: Isoleucine (Ile) – Provides a hydrophobic anchor essential for the P2 pocket of the H-2Kd molecule.

  • Core: Ser-Thr-Val-Ala-Ser-Ser – A polar/neutral linker region that interacts with the T-cell receptor (TCR).

  • C-Terminus: Leucine (Leu) – The primary hydrophobic anchor residue for the C-terminal pocket of the MHC Class I groove.

Physicochemical Profile & Handling

Understanding the physicochemical behavior of CAS this compound is prerequisite for reproducible experimental data.

Solubility & Reconstitution

The peptide possesses a mix of hydrophobic (Ile, Val, Leu) and hydrophilic (Ser, Thr, Tyr) residues. While generally soluble in aqueous buffers, high concentrations can lead to aggregation due to the hydrophobic termini.

  • Primary Solvent: Sterile distilled water (up to 1-2 mg/mL).

  • Co-Solvent (for high conc.): Dimethyl sulfoxide (DMSO). If the peptide is stubborn, dissolve in a minimal volume of 100% DMSO first, then dilute with PBS.

  • Stability: Lyophilized powder is stable at -20°C for >1 year. Reconstituted aliquots must be stored at -80°C. Avoid freeze-thaw cycles , which degrade the peptide and alter MHC binding efficiency.

pKa and Ionization
  • α-Amino group (N-term): pKa ~9.6

  • α-Carboxyl group (C-term): pKa ~2.3

  • Side Chain (Tyr): pKa ~10.0

  • Physiological pH (7.4): The peptide exists primarily as a zwitterion with a protonated N-terminus and deprotonated C-terminus.

Biological Mechanism of Action

The utility of CAS this compound rests on its ability to mimic the natural processing of the Influenza virus.

MHC Class I Presentation Pathway

When a cell is infected with Influenza, the Hemagglutinin protein is synthesized in the cytosol. The proteasome degrades this protein into short peptides. The IYSTVASSL sequence is transported into the Endoplasmic Reticulum (ER) via the TAP transporter, where it is loaded onto the H-2Kd MHC Class I molecule. This complex is then trafficked to the cell surface.

Key Interaction:

  • H-2Kd Binding Motif: The H-2Kd allele prefers peptides with a Tyrosine (Tyr) at position 2 and a hydrophobic residue (Leu/Ile/Val) at the C-terminus.

  • IYSTVASSL Fit:

    • Pos 2 (Tyr): Perfect anchor for H-2Kd.

    • C-Term (Leu): Strong hydrophobic anchor.

Diagram: Antigen Presentation Pathway

AntigenPresentation Virus Influenza Virus (Infection) HA_Protein Hemagglutinin (HA) Protein Synthesis Virus->HA_Protein Proteasome Proteasome (Degradation) HA_Protein->Proteasome Peptide Peptide Fragment (IYSTVASSL) Proteasome->Peptide Cleavage TAP TAP Transporter (ER Entry) Peptide->TAP MHC_Loading MHC Class I (H-2Kd) Loading in ER TAP->MHC_Loading Surface Cell Surface Presentation MHC_Loading->Surface Trafficking TCell CD8+ T-Cell Recognition (TCR) Surface->TCell Immunological Synapse

Figure 1: The biological pathway by which CAS this compound (IYSTVASSL) is processed and presented to activate CD8+ T-cells.

Experimental Protocols

Protocol A: Peptide Reconstitution (Stock Solution)
  • Calculate: Determine the mass of the lyophilized peptide.

  • Dissolve: Add 100% DMSO to achieve a concentration of 10 mg/mL . Vortex gently until completely clear.

    • Why DMSO? It ensures complete solubilization of hydrophobic residues and prevents aggregation.

  • Aliquot: Dispense into small volumes (e.g., 20 µL) to avoid freeze-thaw.

  • Store: -80°C immediately.

Protocol B: IFN-γ ELISPOT Assay (Murine)

This assay measures the frequency of influenza-specific T-cells in a spleen sample.

Materials:

  • Spleen cells from BALB/c mice (immunized or infected).[1]

  • CAS this compound Peptide (Working conc: 1-10 µg/mL).

  • Positive Control: Concanavalin A (ConA) or PMA/Ionomycin.

  • Negative Control: Irrelevant peptide (e.g., HIV Gag) or Media only.

Workflow:

  • Coat Plate: Anti-mouse IFN-γ antibody on PVDF plate (overnight at 4°C).

  • Block: RPMI + 10% FBS for 2 hours.

  • Seed Cells: Add 2x10⁵ to 5x10⁵ splenocytes per well.

  • Stimulate:

    • Test Wells: Add IYSTVASSL peptide (final 2 µg/mL).

    • Pos Control: Add ConA (2 µg/mL).

    • Neg Control: Media only.

  • Incubate: 18-24 hours at 37°C, 5% CO₂.

  • Develop: Wash cells, add biotinylated detection Ab, then Streptavidin-HRP, then substrate.

  • Analysis: Count spots using an ELISPOT reader.

Validation Logic:

  • If Pos Control has no spots → Assay failed (cell viability/reagents).

  • If Neg Control has many spots → High background/nonspecific activation.

  • If Test Wells > Neg Control (statistically significant) → Specific T-cell response detected.

Diagram: ELISPOT Workflow

ELISPOT Step1 1. Coat Plate (Anti-IFN-γ Ab) Step2 2. Block (10% FBS) Step1->Step2 Step3 3. Seed Cells (Splenocytes) Step2->Step3 Step4 4. Stimulate Step3->Step4 Branch1 Test: CAS this compound Step4->Branch1 Branch2 Pos Ctrl: ConA Step4->Branch2 Branch3 Neg Ctrl: Media Step4->Branch3 Step5 5. Incubate (24h @ 37°C) Branch1->Step5 Branch2->Step5 Branch3->Step5 Step6 6. Develop & Count Step5->Step6

Figure 2: Step-by-step workflow for the IFN-γ ELISPOT assay using CAS this compound.

Synthesis & Production

For researchers requiring custom synthesis of this epitope, Solid Phase Peptide Synthesis (SPPS) is the industry standard.

  • Resin Selection: Wang resin or Rink Amide resin (depending on whether a C-terminal acid or amide is desired; natural epitopes usually have a free carboxyl group, so Wang resin is preferred).

  • Strategy: Fmoc/tBu chemistry.

  • Coupling: Sequential addition of Fmoc-protected amino acids (Leu → Ser → Ser → Ala → Val → Thr → Ser → Tyr → Ile) from C-terminus to N-terminus.

  • Deprotection: 20% Piperidine in DMF removes Fmoc groups.

  • Cleavage: TFA/Water/TIS (95:2.5:2.5) cocktail releases the peptide and removes side-chain protecting groups.

  • Purification: Reverse-phase HPLC (C18 column) with a water/acetonitrile gradient.

  • QC: Mass Spectrometry (ESI-MS) to confirm MW (940.05 Da).

Safety & Handling (MSDS Summary)

While peptides are generally low hazard, standard laboratory safety is non-negotiable.

  • Hazard Classification: Not classified as a dangerous substance (GHS).

  • Personal Protective Equipment (PPE): Lab coat, nitrile gloves, safety glasses.

  • Inhalation: Avoid breathing dust. Lyophilized powders can be aerosolized.

  • Disposal: Dispose of as chemical waste according to local regulations.

References

  • De Baets, S., et al. (2013). Recombinant influenza virus carrying the respiratory syncytial virus (RSV) F85-93 CTL epitope reduces RSV replication in mice.[2] Journal of Virology, 87(6), 3314-23.[2] Retrieved from [Link]

  • Tamura, M., et al. (1998). Definition of amino acid residues on the epitope responsible for recognition by influenza A virus H1-specific, H2-specific, and H1- and H2-cross-reactive murine cytotoxic T-lymphocyte clones.[2] Journal of Virology, 72(11), 9404-6.[2][3] Retrieved from [Link][2]

Sources

An In-Depth Technical Guide to the Influenza Hemagglutinin (HA) 518-526 Peptide (IYSTVASSL) for Immunological Research and Vaccine Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the influenza A virus (IAV) hemagglutinin (HA) derived peptide, IYSTVASSL (HA518-526). It is intended for researchers, scientists, and drug development professionals engaged in immunology, virology, and vaccine research. This document delves into the core immunological significance of this peptide, its interaction with the major histocompatibility complex (MHC), and the subsequent T-cell response. Furthermore, it offers detailed, field-proven protocols for the characterization and application of this critical research tool.

Introduction: The Significance of IYSTVASSL in Influenza Immunity

The IYSTVASSL peptide is a nonameric sequence derived from the hemagglutinin (HA) protein of influenza A virus. It is a well-characterized, immunodominant cytotoxic T-lymphocyte (CTL) epitope in the context of the murine MHC class I molecule, H-2Kd.[1][2] The HA protein is essential for the influenza virus's lifecycle, mediating binding to host cell receptors and subsequent fusion of the viral and endosomal membranes.[3] While the head region of HA is highly variable and the primary target of neutralizing antibodies, the stalk region, from which IYSTVASSL is derived, is more conserved across different influenza subtypes.[4] This conservation makes T-cell epitopes within the stalk, like IYSTVASSL, attractive targets for universal influenza vaccine strategies that aim to elicit broader, more durable, and cross-protective immune responses.[2][5]

T-cell responses, particularly those mediated by CD8+ CTLs, are crucial for clearing virally infected cells and play a significant role in heterosubtypic immunity, which is the protection against different influenza A virus subtypes.[2][6] The IYSTVASSL peptide serves as a powerful tool to investigate these T-cell responses, enabling researchers to track, quantify, and characterize the cellular immune response to influenza infection and vaccination.[1][7]

Physicochemical and Immunological Properties

A thorough understanding of the peptide's properties is fundamental to its effective use in experimental settings.

Physicochemical Characteristics

The IYSTVASSL peptide has the following key physicochemical properties:

PropertyValue
Sequence Ile-Tyr-Ser-Thr-Val-Ala-Ser-Ser-Leu
One-Letter Code IYSTVASSL
Molecular Formula C42H71N9O13
Molecular Weight 926.08 g/mol
Theoretical pI 5.53
Grand Average of Hydropathicity (GRAVY) 0.478

Note: These values are theoretical and can be calculated using tools such as the ExPAsy ProtParam server.[8]

The synthesis of IYSTVASSL for research purposes is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc chemistry.[9] Following synthesis, the peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve a purity of >95%, which is critical for reliable and reproducible immunological assays. The purified peptide is usually lyophilized and should be stored at -20°C or -80°C to ensure stability. For use in cell culture, the lyophilized peptide is typically reconstituted in a sterile, biocompatible solvent such as dimethyl sulfoxide (DMSO) and then further diluted in culture medium to the desired working concentration.

MHC Restriction and Binding Affinity

The IYSTVASSL peptide is presented to T-cells by the murine MHC class I molecule H-2Kd.[1][3] The binding of the peptide to the MHC molecule is a prerequisite for T-cell recognition. The H-2Kd binding motif accommodates peptides of 8-10 amino acids, with primary anchor residues typically at positions 2 and the C-terminus. For H-2Kd, a tyrosine (Y) at position 2 and a hydrophobic residue like leucine (L) or valine (V) at the C-terminus are favorable for high-affinity binding.[10] IYSTVASSL fits this motif well with a tyrosine at P2 and a leucine at P9.

T-Cell Activation by the IYSTVASSL-H-2Kd Complex

The presentation of the IYSTVASSL peptide by H-2Kd on the surface of an antigen-presenting cell (APC) or an infected cell leads to the activation of IYSTVASSL-specific CD8+ T-cells. This process is initiated by the engagement of the T-cell receptor (TCR) with the peptide-MHC (pMHC) complex.

The TCR Signaling Cascade

The binding of the TCR to the IYSTVASSL-H-2Kd complex initiates a complex intracellular signaling cascade, leading to T-cell activation, proliferation, and effector function.[12] The key initial steps are outlined below:

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR CD3 CD3 ITAMs TCR->CD3 CD8 CD8 pMHC IYSTVASSL-H-2Kd CD8->pMHC Lck_inactive Lck (inactive) CD8->Lck_inactive pMHC->TCR Binding Lck_active Lck (active) Lck_inactive->Lck_active Activation CD45 CD45 CD45->Lck_inactive Dephosphorylates inhibitory Tyr ZAP70_inactive ZAP-70 (inactive) CD3->ZAP70_inactive Recruits Lck_active->CD3 Phosphorylates ITAMs Lck_active->ZAP70_inactive Phosphorylates ZAP70_active ZAP-70 (active) ZAP70_inactive->ZAP70_active Activation LAT_SLP76 LAT/SLP-76 Signalosome ZAP70_active->LAT_SLP76 Phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 Recruits & Activates Downstream Downstream Signaling (Ca2+ flux, MAPK, NF-κB) PLCg1->Downstream Effector Effector Functions (Cytokine release, Cytotoxicity) Downstream->Effector

Figure 1: TCR Signaling Cascade. Engagement of the TCR by the IYSTVASSL-H-2Kd complex initiates a phosphorylation cascade leading to T-cell activation.

  • TCR-pMHC Engagement: The TCR on a CD8+ T-cell recognizes and binds to the IYSTVASSL-H-2Kd complex on an APC. The CD8 co-receptor also binds to the MHC class I molecule, stabilizing the interaction.

  • Initiation of Signaling: This binding event brings the TCR complex into proximity with the Src family kinase, Lck, which is associated with the cytoplasmic tail of the CD8 co-receptor. The phosphatase CD45 activates Lck by dephosphorylating an inhibitory tyrosine residue.[13]

  • ITAM Phosphorylation: Activated Lck phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 subunits of the TCR complex.[13]

  • ZAP-70 Recruitment and Activation: The phosphorylated ITAMs serve as docking sites for another tyrosine kinase, ZAP-70 (Zeta-chain-associated protein kinase 70). ZAP-70 is then phosphorylated and activated by Lck.[12][14]

  • Signalosome Formation and Downstream Pathways: Activated ZAP-70 phosphorylates key adaptor proteins, including Linker for Activation of T-cells (LAT) and SLP-76.[13][14] This leads to the formation of a large signaling complex, or "signalosome," which recruits and activates multiple downstream signaling pathways, including:

    • Phospholipase C-gamma 1 (PLCγ1) pathway: Leads to calcium flux and activation of the transcription factor NFAT.

    • Ras-MAPK pathway: Activates the transcription factor AP-1.

    • PI3K-Akt pathway: Promotes cell survival and metabolism.

  • T-Cell Effector Functions: The activation of these transcription factors leads to the production of cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), and the mobilization of cytotoxic granules containing perforin and granzymes, enabling the T-cell to kill infected target cells.[15]

Experimental Protocols for the Study of IYSTVASSL-Specific T-Cell Responses

The following protocols are provided as a guide for the in vitro and ex vivo analysis of IYSTVASSL-specific T-cell responses. These are foundational methods that can be adapted based on specific experimental needs and available reagents.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[2]

Principle: Cells are cultured on a surface coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ). Secreted cytokine is captured in the immediate vicinity of the producing cell. After cell removal, a biotinylated detection antibody, followed by an enzyme-conjugated streptavidin, is added. Finally, a substrate is added that precipitates, forming a visible spot at the location of each cytokine-secreting cell.

ELISpot_Workflow cluster_plate_prep Plate Preparation cluster_cell_culture Cell Culture cluster_detection Detection Coat Coat plate with anti-IFN-γ capture Ab Block Block with serum-containing medium Coat->Block Add_Cells Add splenocytes or PBMCs Block->Add_Cells Add_Peptide Add IYSTVASSL peptide (or controls) Add_Cells->Add_Peptide Incubate Incubate (18-24h, 37°C) Add_Peptide->Incubate Wash_Cells Wash away cells Incubate->Wash_Cells Add_Detect_Ab Add biotinylated anti-IFN-γ detection Ab Wash_Cells->Add_Detect_Ab Add_Streptavidin Add streptavidin-enzyme conjugate Add_Detect_Ab->Add_Streptavidin Add_Substrate Add substrate and develop spots Add_Streptavidin->Add_Substrate Analyze Wash and dry plate Analyze spots Add_Substrate->Analyze

Figure 2: ELISpot Assay Workflow. A step-by-step overview of the IFN-γ ELISpot assay for detecting IYSTVASSL-specific T-cells.

Step-by-Step Methodology:

  • Plate Preparation:

    • Pre-wet a 96-well PVDF membrane plate with 35% ethanol for 1 minute.

    • Wash the plate 5 times with sterile PBS.

    • Coat the wells with an anti-mouse IFN-γ capture antibody (typically 1-5 µg/mL in sterile PBS) and incubate overnight at 4°C.

    • Wash the plate 5 times with sterile PBS to remove unbound antibody.

    • Block the plate with RPMI-1640 medium containing 10% fetal bovine serum (FBS) for at least 2 hours at 37°C.[2]

  • Cell Plating and Stimulation:

    • Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized or infected mice.

    • Remove the blocking medium from the ELISpot plate.

    • Add cells to the wells, typically at a concentration of 2-5 x 105 cells per well.

    • Add the IYSTVASSL peptide to the appropriate wells at a final concentration of 1-10 µg/mL.

    • Include negative control wells (cells with no peptide) and positive control wells (cells with a mitogen like Concanavalin A or PHA).

    • Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Spot Development:

    • Wash the plate 5 times with PBS containing 0.05% Tween-20 (PBST).

    • Add a biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate 5 times with PBST.

    • Add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) and incubate for 1 hour at room temperature.

    • Wash the plate 5 times with PBST, followed by 3 washes with PBS.

    • Add the appropriate substrate (e.g., BCIP/NBT for alkaline phosphatase) and monitor for spot development (typically 5-30 minutes).

    • Stop the reaction by washing thoroughly with deionized water.

  • Analysis:

    • Allow the plate to dry completely.

    • Count the spots in each well using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million cells.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS allows for the multiparametric characterization of T-cells, identifying not only the production of cytokines but also the cell surface phenotype of the responding cells (e.g., CD8+, CD4+, memory markers).

Principle: Cells are stimulated in vitro with the peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin), which causes cytokines to accumulate within the cell. The cells are then stained for surface markers, followed by fixation and permeabilization to allow for intracellular staining with fluorescently labeled antibodies against the cytokines of interest. The cells are then analyzed by flow cytometry.

Step-by-Step Methodology:

  • Cell Stimulation:

    • Prepare a single-cell suspension of splenocytes or PBMCs at a concentration of 1-2 x 106 cells/mL in complete RPMI medium.

    • Add the IYSTVASSL peptide (1-10 µg/mL) and co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d, 1 µg/mL each).

    • Incubate for 1-2 hours at 37°C.

    • Add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) and incubate for an additional 4-6 hours at 37°C.[1]

  • Surface Staining:

    • Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

    • Stain with fluorescently conjugated antibodies against cell surface markers (e.g., anti-CD3, anti-CD8, anti-CD44) for 30 minutes at 4°C in the dark.

  • Fixation and Permeabilization:

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in a fixation/permeabilization solution (commercially available kits are recommended) and incubate for 20 minutes at room temperature in the dark.

    • Wash the cells with permeabilization buffer.

  • Intracellular Staining:

    • Resuspend the cells in permeabilization buffer containing fluorescently conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) and incubate for 30 minutes at room temperature in the dark.

  • Acquisition and Analysis:

    • Wash the cells twice with permeabilization buffer and resuspend in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate on CD8+ T-cells and determine the percentage of cells that are positive for IFN-γ and/or other cytokines.

MHC-Peptide Binding Assay using Fluorescence Polarization

This assay provides a quantitative measure of the binding affinity of a peptide to a specific MHC molecule.

Principle: Fluorescence polarization (FP) measures the change in the tumbling rate of a fluorescently labeled molecule in solution. A small, fluorescently labeled peptide (the tracer) tumbles rapidly, resulting in low polarization. When the tracer binds to a much larger MHC molecule, its tumbling slows down, leading to an increase in polarization. In a competition assay, an unlabeled peptide (the competitor, e.g., IYSTVASSL) is titrated against a fixed concentration of the tracer and MHC molecule. The ability of the competitor to displace the tracer is measured as a decrease in polarization, from which the binding affinity (IC50) can be calculated.[16][17]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Purified, soluble H-2Kd molecules.

    • A high-affinity, fluorescently labeled tracer peptide for H-2Kd.

    • Unlabeled IYSTVASSL competitor peptide at a range of concentrations.

    • Assay buffer (e.g., PBS with 0.05% NP-40).

  • Assay Setup:

    • In a 96-well or 384-well black plate, add a fixed concentration of the H-2Kd molecule and the fluorescent tracer peptide to each well.

    • Add serial dilutions of the unlabeled IYSTVASSL peptide.

    • Include control wells with no competitor peptide (maximum polarization) and wells with tracer peptide only (minimum polarization).

  • Incubation:

    • Incubate the plate at room temperature for 24-48 hours to allow the binding to reach equilibrium. The plate should be sealed to prevent evaporation.

  • Measurement:

    • Read the fluorescence polarization of each well using a plate reader equipped with FP capabilities.

  • Data Analysis:

    • Plot the polarization values against the logarithm of the competitor peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor peptide that inhibits 50% of the tracer binding. A lower IC50 value indicates a higher binding affinity.[18]

Application of IYSTVASSL in Preclinical Vaccine Studies

The IYSTVASSL peptide is frequently used in preclinical mouse models to evaluate the efficacy of novel influenza vaccine candidates designed to elicit T-cell-mediated immunity.[5][8]

Experimental Design for a Preclinical Vaccine Study:

  • Immunization:

    • Groups of BALB/c mice (H-2d haplotype) are immunized with the vaccine candidate (e.g., a peptide-based vaccine, a viral vector expressing influenza antigens, or an adjuvanted protein vaccine).

    • Control groups may include mice receiving a placebo or a standard licensed influenza vaccine.

    • Booster immunizations may be administered according to the study design.

  • Immunogenicity Assessment:

    • At a set time point after the final immunization, a subset of mice from each group is euthanized.

    • Splenocytes are harvested, and the frequency and function of IYSTVASSL-specific T-cells are assessed using ELISpot and ICS assays as described above.

    • IYSTVASSL-H-2Kd tetramers can also be used to directly visualize and enumerate IYSTVASSL-specific CD8+ T-cells by flow cytometry.[3]

  • Efficacy Assessment (Challenge Study):

    • The remaining immunized mice are challenged with a lethal or sub-lethal dose of an influenza A virus strain. This can be a homologous strain (the same strain the vaccine is based on) or a heterosubtypic strain to assess cross-protection.

    • Morbidity (weight loss) and mortality are monitored daily for 14 days post-challenge.

    • On specific days post-challenge, viral titers in the lungs can be determined by plaque assay or qRT-PCR to assess viral clearance.

Expected Outcomes:

An effective T-cell-inducing vaccine would be expected to generate a high frequency of functional IYSTVASSL-specific CD8+ T-cells. In a challenge study, this would translate to reduced weight loss, increased survival, and more rapid viral clearance compared to control groups, particularly in a heterosubtypic challenge model where antibody-mediated protection is limited.[6]

Conclusion

The influenza HA518-526 peptide, IYSTVASSL, is an indispensable tool for researchers in the field of influenza immunology and vaccine development. Its well-defined nature as an immunodominant, H-2Kd-restricted CTL epitope allows for the precise and quantitative analysis of T-cell responses to influenza infection and vaccination. The protocols and conceptual frameworks provided in this guide offer a robust starting point for the application of this peptide in a variety of experimental settings. As the quest for a universal influenza vaccine continues, the study of conserved T-cell epitopes like IYSTVASSL will remain a critical component of this global health endeavor.

References

  • JPT Peptide Technologies. Antigen Peptide Influenza A HA - H2-Kd (IYSTVASSL) 1 mg. [Link]

  • Anilocus. Intracellular Cytokine Staining Protocol. [Link]

  • Karunarathne, D. S., et al. (2017). ELISPOT Assay to Measure Peptide-specific IFN-γ Production. Bio-protocol, 7(19), e2569. [Link]

  • MBL International. H-2Kd Influenza HA Tetramer-IYSTVASSL (50 tests). [Link]

  • Wang, Z., et al. (2015). Broadly Protective CD8+ T Cell Immunity to Highly Conserved Epitopes Elicited by Heat Shock Protein gp96-Adjuvanted Influenza Monovalent Split Vaccine. Journal of Virology, 89(23), 11849-11860. [Link]

  • Sino Biological. ELISpot Protocol: Step-by-Step Guide. [Link]

  • Quan, L., et al. (2012). Measurement of peptide binding to MHC class II molecules by fluorescence polarization. Current Protocols in Immunology, Chapter 18, Unit 18.18. [Link]

  • Sequential Immunizations with Influenza Neuraminidase Protein Followed by Peptide Nanoclusters Induce Heterologous Protection. MDPI. [Link]

  • Gasteiger, E., et al. (2005). Protein identification and analysis tools on the ExPASy server. In The Proteomics Protocols Handbook (pp. 571-607). Humana Press. [Link]

  • FLU-v, a Broad-Spectrum Peptide-Based Influenza Vaccine, Induces NK Cell Activating IgG1 and IgG3 Subclass Antibodies in Humans. MDPI. [Link]

  • Epstein, S. L. (2006). Heterosubtypic immunity to influenza A virus: where do we stand? Microbe, 1(1), 1-6. [Link]

  • Hu, X., et al. (2018). Systematically benchmarking peptide-MHC binding predictors: From synthetic to naturally processed epitopes. PLoS computational biology, 14(11), e1006457. [Link]

  • Preclinical efficacy studies of influenza A haemagglutinin precursor cleavage loop peptides as a potential vaccine. ResearchGate. [Link]

  • Dédier, S., et al. (2001). Use of fluorescence polarization to monitor MHC-peptide interactions in solution. Journal of immunological methods, 255(1-2), 57-66. [Link]

  • Steel, J., et al. (2010). Vaccination with a synthetic peptide from the influenza virus hemagglutinin provides protection against distinct viral subtypes. PNAS, 107(16), 7432-7437. [Link]

  • CD Genomics. Overview of T Cell Receptor Signaling Pathways. [Link]

  • Hillaire, M. L., et al. (2011). Influenza-specific T- and B-cell responses in immunosuppressed patients. Journal of Infectious Diseases, 204(5), 759-768. [Link]

  • Drexler, I., et al. (2018). Setup of the fluorescence polarization (FP) based binding assay. (A)... ResearchGate. [Link]

  • Lo, W. L., et al. (2021). CD28 shapes T cell receptor signaling by regulating Lck dynamics and ZAP70 activation. Science signaling, 14(699), eabe8701. [Link]

  • Munoz, F. M., et al. (2025). Immunogenicity and Reactogenicity of High- or Standard-Dose Influenza Vaccine in a Second Consecutive Influenza Season. The Journal of Infectious Diseases, 231(2), e127-e135. [Link]

  • Fremont, D. H., et al. (1996). Structural definition of the H-2Kd peptide-binding motif. Proceedings of the National Academy of Sciences, 93(20), 10750-10755. [Link]

  • Boniface, J. J., et al. (2006). Intensified and protective CD4+ T cell immunity in mice with anti-dendritic cell HIV gag fusion antibody vaccine. The Journal of experimental medicine, 203(3), 607-617. [Link]

  • Permata, T. B., et al. (2022). Recent Progress in Recombinant Influenza Vaccine Development Toward Heterosubtypic Immune Response. Frontiers in immunology, 13, 878857. [Link]

  • Zhang, W., et al. (2018). Lck promotes Zap70-dependent LAT phosphorylation by bridging Zap70 to LAT. Nature immunology, 19(12), 1358-1367. [Link]

  • Bodewes, R., et al. (2011). Boosting of cross-reactive and protection-associated T cells in children after live attenuated influenza vaccination. The Journal of infectious diseases, 204(5), 759-768. [Link]

  • Bolles, M., et al. (2011). Preclinical toxicology of vaccines. Vaccine, 29(43), 7431-7439. [Link]

  • Wikipedia. T-cell receptor. [Link]

  • Peters, B., et al. (2003). The half maximal inhibitory concentration (IC50) characterizes the effectiveness of a peptide in substituting a high affinity molecule for binding to MHC and represents the binding affinity of that peptide. BMC immunology, 4(1), 1-9. [Link]

  • CD28 Shapes T Cell Receptor Signaling by Regulating ZAP70 Activation and Lck Dynamics. bioRxiv. [Link]

  • Wang, R., et al. (2007). Prediction of kinase-inhibitor binding affinity using energetic parameters. Journal of medicinal chemistry, 50(23), 5651-5661. [Link]

  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]

  • Kreijtz, J. H., et al. (2015). Virus-specific T cells as correlate of (cross-) protective immunity against influenza. Vaccine, 33(3), 349-358. [Link]

  • Immune Response and Protective Efficacy of Inactivated and Live Influenza Vaccines Against Homologous and Heterosubtypic Challenge. PubMed. [Link]

  • Protocol for purification and identification of MHC class I immunopeptidome from cancer cell lines. PMC. [Link]

  • A Story of Kinases and Adaptors: The Role of Lck, ZAP-70 and LAT in Switch Panel Governing T-Cell Development and Activation. PMC. [Link]

  • Preclinical evaluation of a synthetic peptide vaccine against SARS-CoV-2 inducing multiepitopic and cross-reactive humoral neutralizing and cellular CD4 and CD8 responses. PMC. [Link]

  • Comparative studies of infectivity, immunogenicity and cross-protective efficacy of live attenuated influenza vaccines containin. CDC Stacks. [Link]

  • Discovery of a Novel Tetrapeptide against Influenza A Virus: Rational Design, Synthesis, Bioactivity Evaluation and Computational Studies. PMC. [Link]

Sources

Technical Guide: H-2Kd Restricted Influenza A Virus Epitopes

[1]

Content Type: Technical Reference & Experimental Guide Audience: Immunologists, Vaccine Developers, and Preclinical Researchers Focus: BALB/c (H-2d) Murine Model Systems

Executive Summary

In the context of preclinical influenza vaccine development and T-cell immunity studies, the BALB/c mouse (H-2d haplotype) remains a gold-standard model alongside C57BL/6. However, unlike the H-2b haplotype (which is dominated by the NP366 and PA224 epitopes), the H-2d response is characterized by a distinct, highly focused immunodominance hierarchy.

This guide provides a validated registry of H-2Kd restricted epitopes, elucidates the structural mechanisms dictating their presentation, and outlines self-validating protocols for their application in enzyme-linked immunospot (ELISpot) and intracellular cytokine staining (ICS) assays.

Part 1: The H-2Kd Structural Motif and Selection Logic

To understand why specific influenza peptides are presented by the H-2Kd molecule, one must analyze the peptide-binding groove. The H-2Kd allele imposes strict steric and electrostatic requirements on the anchor residues of the peptide.

The H-2Kd Binding Motif

High-affinity binding to H-2Kd requires specific amino acids at the "anchor" positions, typically Position 2 (P2) and the C-terminus (P-omega).

  • Position 2 (P2): Strong preference for Tyrosine (Y) .[1] This residue fits into the B pocket of the MHC groove.

  • C-Terminus (PΩ): Preference for hydrophobic/aliphatic residues, specifically Leucine (L) , Isoleucine (I) , or Valine (V) .

  • Peptide Length: Typically 9 amino acids (nonamers), though 8-mers and 10-mers can occasionally bind if they conform to the anchor spacing.

Implication for Research: When designing overlapping peptide libraries or predicting novel epitopes, filtering for the x-Y-x(5/6)-[L/I/V] motif significantly reduces false positives.

Part 2: Validated Epitope Registry

The following table represents the canonical, field-proven epitopes for H-2Kd. While computational predictions exist for others, these sequences are validated by functional T-cell assays (cytotoxicity or cytokine release) in influenza-infected BALB/c mice.

Table 1: H-2Kd Restricted Influenza A Epitopes[1][2][3][4]
Protein SourceResiduesSequenceAnchor AnalysisImmunogenicity StatusKey Reference
Nucleoprotein (NP) 147-155 TYQRTRALV P2: Y (Tyr)P9: V (Val)Immunodominant. The primary target of the CD8+ CTL response in BALB/c mice.
Hemagglutinin (HA) 518-526 IYSTVASSL P2: Y (Tyr)P9: L (Leu)Sub-dominant / Co-dominant. Generates a robust response but typically lower magnitude than NP147.
Non-Structural (NS1) PutativeLd restrictedN/ANote: Often cited in literature, but most NS1 epitopes in BALB/c are H-2Ld restricted, not Kd.

Critical Note on Reagents: When ordering custom peptides for these epitopes, ensure a purity of >95% (HPLC) and request TFA (trifluoroacetic acid) removal if using in sensitive cellular assays, as residual TFA can be cytotoxic to T cell clones.

Part 3: Mechanisms of Immunodominance

In BALB/c mice infected with Influenza A (e.g., PR8 strain), the CD8+ T cell response is not evenly distributed. The response to NP147-155 is vastly superior to HA518-526. Understanding this hierarchy is vital for interpreting vaccine efficacy data.

The Hierarchy Workflow

The following diagram illustrates the processing pathway that leads to the dominance of NP147.

Immunodominancecluster_CellAntigen Presentation Pathway (BALB/c)VirusInfluenza Virus(PR8 Strain)CytosolCytosolic EntryVirus->CytosolProteasomeImmunoproteasomeProcessingCytosol->ProteasomeNP & HA ProteinsTAPTAP TransporterProteasome->TAPPeptides GeneratedEREndoplasmic Reticulum(MHC Loading)TAP->ERSurfaceCell Surface(pMHC Complex)ER->SurfaceNP147 (High Affinity)ER->SurfaceHA518 (Lower Affinity)TCellCD8+ T CellExpansionSurface->TCellTCR Recognition

Figure 1: Antigen processing pathway highlighting the competitive advantage of NP147 loading onto H-2Kd molecules.

Causality of Dominance:

  • Abundance: NP is a structural internal protein produced in massive quantities early in the infection cycle.

  • Processing Efficiency: The flanking residues of NP147 are cleaved efficiently by the immunoproteasome.

  • Binding Stability: The TYQRTRALV sequence forms an exceptionally stable complex with H-2Kd, characterized by a slow dissociation rate (off-rate), allowing for prolonged presentation on the cell surface.

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, assays using these epitopes must include internal controls. The following protocol outlines an Intracellular Cytokine Staining (ICS) workflow, the most robust method for quantifying functional antigen-specific T cells.

Protocol: H-2Kd Peptide Stimulation & ICS

Objective: Quantify IFN-γ producing CD8+ T cells from influenza-infected BALB/c splenocytes.

Reagents:

  • Stimulating Peptide: NP147-155 (1 µg/mL final).

  • Positive Control: PMA (50 ng/mL) + Ionomycin (1 µg/mL).

  • Negative Control: Irrelevant peptide (e.g., OVA257-264 SIINFEKL - Note: This is Kb restricted and should NOT bind Kd, serving as a perfect specificity control).

  • Transport Inhibitor: Brefeldin A (BFA).

Workflow:

  • Tissue Harvest: Isolate spleens from BALB/c mice 7-10 days post-infection (peak effector phase). Dissociate into single-cell suspension.

  • Lysis: Lyse Red Blood Cells (RBCs) using ACK lysis buffer. Wash 2x with PBS.

  • Plating: Resuspend cells at

    
     cells/well in a U-bottom 96-well plate (RPMI-1640 + 10% FBS).
    
  • Stimulation (The Critical Step):

    • Add NP147 peptide to experimental wells.

    • Add Irrelevant peptide to negative control wells.

    • Add PMA/Iono to positive control wells.

    • Immediately add Brefeldin A (10 µg/mL) to all wells to block cytokine secretion.

  • Incubation: Incubate for 5 hours at 37°C, 5% CO₂. Do not exceed 6 hours to avoid toxicity.

  • Staining:

    • Surface Stain: Anti-CD8a (Clone 53-6.7) and Anti-CD3 (Clone 145-2C11). Fixable Viability Dye.

    • Fixation/Permeabilization: Use standard Cytofix/Cytoperm buffers (20 mins).

    • Intracellular Stain: Anti-IFN-γ (Clone XMG1.2).

  • Acquisition: Analyze via Flow Cytometry.[2][3]

Validation Criteria:

  • Gate Logic: Singlets -> Live Cells -> CD3+ -> CD8+ -> IFN-γ+.

  • Pass Criteria:

    • Negative Control (Irrelevant Peptide): < 0.1% IFN-γ+.

    • Positive Control (PMA): > 80% IFN-γ+ (indicates cells are healthy).

    • NP147 Sample: Distinct population (typically 2-10% depending on infection dose).

Part 5: Visualization of Experimental Logic

The following diagram maps the logic flow for validating a new vaccine candidate using these epitopes.

ExperimentalWorkflowStartVaccinated BALB/c MouseIsolateIsolate Splenocytes(Day 21 post-vax)Start->IsolateDivideDivide into AliquotsIsolate->DivideStim_NPStimulate w/ NP147(Immunodominant)Divide->Stim_NPStim_HAStimulate w/ HA518(Sub-dominant)Divide->Stim_HAStim_NegStimulate w/ DMSO/Irr(Background)Divide->Stim_NegAssayPerform ICS / ELISpotStim_NP->AssayStim_HA->AssayStim_Neg->AssayResultData AnalysisAssay->ResultConclusionVaccine Efficacy ProfileResult->ConclusionIf NP >> HA -> Typical ResponseResult->ConclusionIf HA > NP -> Modified Hierarchy

Figure 2: Experimental workflow for profiling T-cell immunogenicity in vaccine studies.

References

  • Rotzschke, O., et al. (1990). Isolation and analysis of naturally processed viral peptides as recognized by cytotoxic T cells. Nature.[4][5]

    • Significance: The seminal paper identifying the NP 147-155 epitope and establishing the method for n
  • Scherle, P. A., & Gerhard, W. (1988). Differential ability of B cells and macrophages to present influenza virus hemagglutinin to hemagglutinin-specific cytotoxic T cell clones. Proceedings of the National Academy of Sciences.

    • Significance: Identification and characterization of the HA 518-526 epitope in the context of H-2Kd.
  • Denis, M., et al. (1997). Vaccination with the immunodominant peptide NP(147-155) of influenza virus nucleoprotein protects mice against lethal viral challenge. Vaccine.

    • Significance: Demonstrates the functional protective capacity of the NP 147 epitope in vivo.
  • Immune Epitope Database (IEDB). Epitope ID: 47214 (NP 147-155).

    • Significance: Central repository for epitope binding data, MHC restriction, and reference aggreg

Technical Guide: Influenza HA (518-526) Epitope (CAS 186302-15-8)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular weight and formula of CAS 186302-15-8 Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

CAS This compound corresponds to the peptide sequence IYSTVASSL , commonly designated as Influenza HA (518-526) . It is a well-characterized, immunodominant epitope derived from the Hemagglutinin (HA) protein of the Influenza A virus.

This peptide is critical in immunology and virology research as it is H-2Kᵈ-restricted , meaning it binds specifically to the MHC Class I H-2Kᵈ molecule found in murine models of the


 haplotype (e.g., BALB/c mice). It is widely used to map CD8+ Cytotoxic T-Lymphocyte (CTL) responses, evaluate vaccine efficacy, and study antigen presentation kinetics.

Chemical Identity & Physicochemical Properties

Core Chemical Data
PropertySpecification
CAS Number This compound
Chemical Name Influenza HA (518-526)
Peptide Sequence Ile-Tyr-Ser-Thr-Val-Ala-Ser-Ser-Leu (IYSTVASSL)
Molecular Formula

Molecular Weight 940.05 g/mol
Isoelectric Point (pI) ~5.52 (Theoretical)
Net Charge (pH 7) 0 (Neutral)
Hydrophobicity Moderate (Contains Ile, Val, Leu, Ala)
Numbering Discrepancy Note

In literature, this epitope is sometimes referred to as HA (533-541) . The difference arises from whether the N-terminal signal peptide (typically 15-17 amino acids) is included in the residue count.

  • 518-526: Numbering based on the mature HA protein.

  • 533-541: Numbering based on the full-length precursor (HA0). Validation: Always verify the sequence IYSTVASSL to ensure experimental consistency.

Biological Mechanism: The H-2Kᵈ Restriction

The utility of CAS this compound lies in its specific interaction with the murine MHC Class I allele H-2Kᵈ . This interaction drives the activation of CD8+ T cells, a process central to viral clearance.

Mechanism of Action[1][2]
  • Processing: Intracellular viral HA protein is ubiquitinated and degraded by the proteasome .

  • Transport: The resulting peptide fragments are transported into the Endoplasmic Reticulum (ER) via the TAP transporter .

  • Loading: The IYSTVASSL peptide binds with high affinity to the peptide-binding groove of the nascent H-2Kᵈ molecule.

  • Presentation: The MHC-peptide complex traffics to the cell surface.

  • Recognition: CD8+ T cells expressing a specific T-cell Receptor (TCR) recognize the H-2Kᵈ-IYSTVASSL complex, triggering cytotoxicity (release of perforin/granzymes) and cytokine production (IFN-γ).

Pathway Visualization

The following diagram illustrates the antigen presentation pathway specific to this peptide.

AntigenPresentation Virus Influenza Virus (Infection) HA_Protein Cytosolic HA Protein Virus->HA_Protein Translation Proteasome Proteasome (Degradation) HA_Protein->Proteasome Ubiquitination Peptide Peptide Fragment (IYSTVASSL) Proteasome->Peptide Cleavage TAP TAP Transporter (ER Entry) Peptide->TAP MHC_Loading MHC Class I (H-2Kd) Loading Complex TAP->MHC_Loading ER Lumen Golgi Golgi Apparatus (Trafficking) MHC_Loading->Golgi Surface Cell Surface Presentation (H-2Kd + IYSTVASSL) Golgi->Surface TCell CD8+ T-Cell (TCR Recognition) Surface->TCell Immunological Synapse

Caption: Pathway of IYSTVASSL processing and presentation on H-2Kᵈ molecules to CD8+ T cells.

Experimental Protocols

A. Reconstitution & Storage

Proper handling is vital to prevent aggregation, which can reduce assay sensitivity.

  • Solvent Choice: Although the sequence contains polar residues (Ser, Thr, Tyr), the flanking hydrophobic residues (Ile, Leu) dictate the use of an organic co-solvent for high-concentration stocks.

    • Recommended: Dimethyl Sulfoxide (DMSO).

  • Stock Preparation (10 mg/mL):

    • Weigh 1 mg of lyophilized powder.

    • Add 100 µL of sterile, high-grade DMSO.

    • Vortex gently until completely dissolved.

  • Dilution: Dilute the stock at least 1:1000 in culture medium (e.g., RPMI-1640) for working concentrations (typically 1-10 µg/mL) to keep final DMSO concentration <0.1% (non-toxic).

  • Storage: Aliquot immediately into single-use vials and store at -80°C. Avoid freeze-thaw cycles.

B. Functional Assay: IFN-γ ELISpot

This assay quantifies the frequency of influenza-specific T cells in a sample.

Materials:

  • BALB/c mouse splenocytes (immunized/infected).

  • Peptide: CAS this compound (IYSTVASSL).[1]

  • ELISpot plate (anti-mouse IFN-γ coated).

Protocol:

  • Preparation: Isolate splenocytes and resuspend in complete RPMI medium at

    
     cells/mL.
    
  • Plating: Add 100 µL of cell suspension (

    
     cells) per well.
    
  • Stimulation:

    • Experimental Wells: Add peptide to a final concentration of 10 µg/mL .

    • Positive Control: Concanavalin A (ConA) or PMA/Ionomycin.

    • Negative Control: Media only (no peptide).

  • Incubation: Incubate for 18–24 hours at 37°C, 5%

    
    .
    
  • Development: Wash cells away, add biotinylated detection antibody, followed by Streptavidin-HRP and substrate.

  • Analysis: Count spot-forming units (SFU). Each spot represents one peptide-specific T cell.

C. Tetramer Staining (Flow Cytometry)

Direct visualization of antigen-specific T cells using H-2Kᵈ-IYSTVASSL tetramers.[2]

  • Staining: Incubate

    
     splenocytes with Fc-block (anti-CD16/32) for 10 min at 4°C.
    
  • Tetramer Binding: Add PE-labeled H-2Kᵈ-IYSTVASSL tetramer (titrate for optimal concentration, typically 1:50 to 1:100). Incubate 30 min at 4°C in the dark.

  • Surface Markers: Add anti-CD8-FITC and anti-CD3-APC antibodies. Incubate 20 min.

  • Wash & Acquire: Wash 2x with FACS buffer (PBS + 1% BSA). Resuspend and acquire on a flow cytometer.[3][4]

  • Gating Strategy: Lymphocytes (FSC/SSC)

    
     Singlets 
    
    
    
    CD3+
    
    
    CD8+ vs. Tetramer+.

Synthesis & Quality Control

For researchers requiring custom synthesis or validation of commercial batches.

  • Method: Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) cocktail to remove protecting groups and cleave from resin.

  • Purification: Preparative Reverse-Phase HPLC (C18 column).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Validation Criteria:

    • Purity: >95% via HPLC (214 nm).

    • Mass Spec: ESI-MS must confirm

      
       peak at approx 941.1 m/z .
      

References

  • De Baets, S., et al. (2013). "Recombinant influenza virus carrying the respiratory syncytial virus (RSV) F85-93 CTL epitope reduces RSV replication in mice."[1] Journal of Virology, 87(6), 3314-3323.[1]

  • Tamura, M., et al. (1998).[5] "Definition of amino acid residues on the epitope responsible for recognition by influenza A virus H1-specific, H2-specific, and H1- and H2-cross-reactive murine cytotoxic T-lymphocyte clones." Journal of Virology, 72(11), 9404-9406.[1]

  • Kuwano, K., et al. (1988).[5] "HA-specific, H-2Kd-restricted cytotoxic T lymphocyte clones."[1][3] Journal of Immunology, 140, 1264.[5]

  • MedChemExpress. "Influenza HA (518-526) Product Datasheet."

Sources

Technical Guide: Immunogenic Profile of the IYSTVASSL Peptide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The IYSTVASSL peptide is a canonical MHC Class I (H-2Kᵈ) restricted epitope derived from the Hemagglutinin (HA) protein of the Influenza A virus (strain A/Puerto Rico/8/1934 H1N1). It corresponds to residues 533–541 (often cited as HA₅₁₈₋₅₂₆ in older numbering systems).

This peptide serves as a "gold standard" model antigen in murine immunology, specifically for BALB/c mice (H-2ᵈ haplotype). It is widely used to benchmark CD8⁺ Cytotoxic T Lymphocyte (CTL) responses, validate novel vaccine platforms, and assess peptide-MHC stability.

Critical Note: While often discussed in the context of viral immunology, IYSTVASSL is distinct from the SARS-CoV-2 Spike epitope S₂₆₉ (YLQPRTFLL). Researchers must not confuse these despite their similar applications in respiratory virus vaccine development.

Part 1: Molecular Identity & Structural Basis

Physicochemical Properties
  • Sequence: Ile-Tyr-Ser-Thr-Val-Ala-Ser-Ser-Leu (IYSTVASSL)[1]

  • Length: 9 amino acids (9-mer)

  • Source Protein: Hemagglutinin (HA2 subunit)

  • Origin: Influenza A virus (H1N1)

  • Molecular Weight: 940.05 Da[1]

  • Isoelectric Point (pI): ~5.5 (Neutral/Slightly Acidic)

  • Hydrophobicity: Moderate; soluble in aqueous buffers with minimal organic solvent aid, though 5-10% DMSO is recommended for stock solutions.

MHC Restriction & Binding Motif

The immunogenicity of IYSTVASSL is dictated by its high-affinity binding to the murine H-2Kᵈ molecule.

  • Anchor Residues: H-2Kᵈ prefers nonamers with:

    • Position 2 (P2): Tyrosine (Y).[2][3]

    • Position 9 (P9/C-term): Leucine (L) or Isoleucine (I).

  • Structural Fit: IYSTVASSL possesses Tyr at P2 and Leu at P9 , creating a "perfect consensus" motif. The Tyrosine at P2 anchors deep into the polymorphic B-pocket of the H-2Kᵈ groove, while the C-terminal Leucine secures the F-pocket. This dual-anchor mechanism confers high thermal stability to the pMHC complex, extending its half-life on the cell surface and maximizing the probability of TCR engagement.

Part 2: Immunogenic Profiling (Mechanism of Action)

The H-2Kᵈ Antigen Processing Pathway

In BALB/c mice, the processing of this epitope follows the classical cytosolic pathway. The immunodominance of IYSTVASSL is due to efficient proteasomal cleavage and TAP (Transporter associated with Antigen Processing) transport.

AntigenProcessing HA_Protein Influenza HA Protein (Cytosol) Proteasome Proteasome (Cleavage) HA_Protein->Proteasome Ubiquitination Peptide IYSTVASSL (Precursor) Proteasome->Peptide Degradation TAP TAP Transporter (ER Entry) Peptide->TAP Transport MHC_Loading H-2Kd Loading (Endoplasmic Reticulum) TAP->MHC_Loading High Affinity Binding (Kd < 10nM) Surface Surface Presentation (pMHC Complex) MHC_Loading->Surface Golgi Transit CD8 CD8+ T Cell Activation Surface->CD8 TCR Recognition

Figure 1: The cytosolic processing pathway of IYSTVASSL in H-2Kᵈ expressing cells. The peptide's sequence ensures efficient TAP transport and stable loading in the ER.

Immunodominance Hierarchy

In Influenza-infected BALB/c mice, the CD8⁺ T cell response is hierarchical.

  • NP₁₄₇₋₁₅₅ (TYQRTRALV): The primary immunodominant epitope.

  • HA₅₃₃₋₅₄₁ (IYSTVASSL): The co-dominant or sub-dominant epitope.

    • Significance: While NP₁₄₇ elicits a stronger raw magnitude, IYSTVASSL is critical for studying sub-dominant hierarchy and vaccine-induced epitope spreading . It is less prone to rapid viral escape mutations than the NP epitope in some experimental models.

Part 3: Experimental Validation Framework

Protocol: Peptide Reconstitution & Storage
  • Solvent: Dissolve lyophilized peptide in 100% DMSO to a concentration of 10 mg/mL (Stock).

  • Dilution: Further dilute to working concentration (e.g., 10 µg/mL) in PBS or cell culture media.

  • Storage: Aliquot stock into small volumes (e.g., 20 µL) and store at -80°C . Avoid freeze-thaw cycles, which can cause peptide aggregation and reduce binding efficiency.

Protocol: Ex Vivo IFN-γ ELISpot (Functional Assay)

This protocol quantifies the frequency of IYSTVASSL-specific CD8⁺ T cells in murine splenocytes.

Materials:

  • Spleens from immunized BALB/c mice.

  • IYSTVASSL peptide (10 µg/mL final).

  • Control Peptide (e.g., irrelevant H-2Kᵇ peptide or DMSO only).

  • ELISpot Plate (Anti-mouse IFN-γ coated).

Workflow:

  • Isolation: Harvest spleens and prepare single-cell suspension (red blood cell lysis required).

  • Seeding: Plate 2.5 × 10⁵ splenocytes per well in complete RPMI media.

  • Stimulation: Add IYSTVASSL peptide (2 µg/mL final concentration).

    • Positive Control: Concanavalin A (ConA) or PMA/Ionomycin.

    • Negative Control:[4] DMSO (vehicle) equivalent.

  • Incubation: 18–24 hours at 37°C, 5% CO₂.

  • Development: Wash plates, add biotinylated detection antibody, Streptavidin-ALP, and substrate (BCIP/NBT).

  • Analysis: Count Spot Forming Units (SFU). A positive response is typically >50 SFU/10⁶ cells over background.

Protocol: Tetramer Staining (Structural Assay)

To physically detect specific T cells without relying on cytokine production.

TetramerWorkflow Step1 Prepare Splenocytes (2x10^6 cells/tube) Step2 Block Fc Receptors (Anti-CD16/32, 10 min) Step1->Step2 Step3 Stain: H-2Kd/IYSTVASSL Tetramer (PE or APC conjugated, 30 min, 4°C) Step2->Step3 Step4 Stain: Surface Markers (Anti-CD8, Anti-CD3, Live/Dead) Step3->Step4 Step5 Wash & Fix (PBS + 1% PFA) Step4->Step5 Step6 Flow Cytometry (Gate: Singlets > Live > CD3+ > CD8+ > Tetramer+) Step5->Step6

Figure 2: Flow cytometry workflow for identifying IYSTVASSL-specific T cells using H-2Kᵈ Tetramers.

Part 4: Data Presentation & Interpretation[2]

Expected Results Table

When validating a vaccine or infection model in BALB/c mice, use these benchmarks to validate assay performance.

ParameterNaive Mouse (Negative Control)Influenza Infected (Day 7-10)Peptide Immunized (2x Dose)
ELISpot (SFU/10⁶ cells) < 10100 - 500> 1,000
Tetramer+ (% of CD8) < 0.05%0.5% - 2.0%2.0% - 10.0%
Lysis (Chromium Release) < 5%30% - 60%> 50%
Troubleshooting Low Immunogenicity

If IYSTVASSL fails to elicit a response:

  • Check Haplotype: Ensure mice are pure BALB/c (H-2ᵈ). C57BL/6 (H-2ᵇ) mice will not present this peptide.

  • Peptide Integrity: Verify peptide mass via Mass Spectrometry. Oxidation of Methionine (not present here) or aggregation of hydrophobic residues can occur.

  • Adjuvant: Soluble peptide is weakly immunogenic. Use adjuvants like CFA/IFA, CpG, or liposomal formulations for immunization.

References

  • Tamura, M., et al. (1998). "Definition of amino acid residues on the epitope responsible for recognition by influenza A virus H1-specific, H2-specific, and H1- and H2-cross-reactive murine cytotoxic T-lymphocyte clones."[1] Journal of Virology, 72(11), 9404-9406.[1]

  • De Baets, S., et al. (2013). "Recombinant influenza virus carrying the respiratory syncytial virus (RSV) F85-93 CTL epitope reduces RSV replication in mice."[1] Journal of Virology, 87(6), 3314-3323.[1]

  • NIH Tetramer Core Facility. "H-2Kd Influenza HA (533-541) IYSTVASSL Reagent Data." Emory University.

  • Immune Epitope Database (IEDB). "Epitope ID 26365: IYSTVASSL."

Sources

Unmasking a Key Player in Influenza Immunity: The History and Discovery of HA Epitope 18632-15-8

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Continuous Battle Against a Shifting Enemy

Influenza A virus, a master of antigenic variation, presents a relentless challenge to the human immune system and vaccine development efforts. The virus's ability to rapidly evolve, primarily through antigenic drift and shift in its surface glycoproteins, necessitates a continuous search for conserved epitopes that can elicit broad and long-lasting immunity.[1] This guide delves into the history and discovery of a specific, conserved cytotoxic T-lymphocyte (CTL) epitope of the influenza A hemagglutinin (HA) protein, identified by the Chemical Abstracts Service (CAS) number 186302-15-8. This nonapeptide, with the amino acid sequence Ile-Tyr-Ser-Thr-Val-Ala-Ser-Ser-Leu (IYSTVASSL), has become a valuable tool in influenza research, aiding in the study of T-cell responses and the development of novel vaccine strategies.

This document will provide a comprehensive overview of the initial identification of this epitope, the experimental methodologies that defined its immunological significance, and its role in the context of the cellular immune response to influenza infection.

Chapter 1: The Discovery - Pinpointing a Target for Cytotoxic T-Lymphocytes

The identification of influenza HA epitope this compound, also known as Influenza HA (533-541), was a significant step in understanding the cellular immune response to influenza A virus. This H-2Kd-restricted epitope was first thoroughly characterized in a pivotal 1998 study by Tamura and colleagues.[2][3] Their work focused on defining the precise amino acid residues recognized by different murine CTL clones with varying specificities for influenza A subtypes.

The Experimental Foundation: A Tale of Three Clones

The researchers utilized three distinct H-2Kd-restricted, CD8+ CTL clones with defined specificities:

  • A-12: An H1-subtype specific clone.

  • F-4: An H2-subtype specific clone.

  • B7-B7: An H1 and H2 cross-reactive clone.

By challenging these CTL clones with a series of synthetic peptides, they were able to map the precise epitope recognized by each. The key finding was that the H1-specific clone A-12 and the cross-reactive clone B7-B7 both recognized the same nine-amino-acid peptide, IYSTVASSL, corresponding to residues 533-541 of the A/PR/8 (H1N1) virus hemagglutinin.[2][3] The H2-specific clone F-4 and the cross-reactive clone B7-B7 recognized a homologous peptide from the A/Jap (H2N2) HA, IYATVAGSL (residues 529-537).[2]

This discovery was crucial as it demonstrated that a single, short peptide region within the HA protein could be a target for CTLs with different subtype specificities.

Fine-Mapping the Recognition Sites: The Devil in the Details

The power of the 1998 study lay in its detailed analysis of the amino acid residues critical for recognition by each CTL clone. Through the use of peptides with single amino acid substitutions, the researchers elucidated the fine specificity of each clone:

CTL CloneSpecificityKey Residues for Recognition
A-12 H1-specificSerine (S) at positions 3 and 7
F-4 H2-specificGlycine (G) at position 7
B7-B7 H1 & H2 cross-reactiveThreonine (T) at position 4 and Alanine (A) at position 6

Table 1: Differential amino acid recognition by influenza A virus HA-specific CTL clones.[2]

This meticulous work revealed that while the CTLs targeted the same peptide region, their T-cell receptors (TCRs) interacted with different amino acid side chains, dictating their subtype specificity or cross-reactivity. This highlighted the remarkable specificity of the cellular immune response at the molecular level.

Chapter 2: The "How-To" - Experimental Protocols for Epitope Discovery and Characterization

The identification of CTL epitopes like HA (533-541) relies on a series of well-established immunological and virological techniques. The following protocols provide a generalized framework for such discoveries, based on the methodologies of the era.

Generation of Influenza-Specific Cytotoxic T-Lymphocyte (CTL) Clones

The foundation of epitope mapping lies in the isolation and expansion of antigen-specific T-cells.

Protocol:

  • Immunization: Inoculate mice (in this case, a strain expressing the H-2Kd MHC class I molecule, such as BALB/c) with a specific strain of influenza A virus. This in vivo priming generates a population of memory T-cells.

  • In Vitro Restimulation: After a period of time to allow for the development of immunological memory, isolate splenocytes from the immunized mice. Restimulate these cells in vitro with virus-infected syngeneic spleen cells. This step selectively expands the influenza-specific CTLs.

  • Cloning by Limiting Dilution: Culture the restimulated T-cells at limiting dilutions in the presence of feeder cells and T-cell growth factors (like Interleukin-2). This process isolates individual T-cell clones, each originating from a single progenitor cell and thus expressing a unique T-cell receptor.

  • Screening for Specificity: Screen the resulting CTL clones for their ability to lyse target cells infected with different subtypes of influenza A virus (e.g., H1N1, H2N2). This allows for the classification of clones as subtype-specific or cross-reactive.

Peptide Synthesis and Purification

The use of synthetic peptides is critical for fine-mapping the recognized epitope.

Protocol:

  • Solid-Phase Peptide Synthesis: Synthesize peptides based on the amino acid sequence of the target protein (influenza HA) using F-moc or t-Boc chemistry on a solid-phase resin.

  • Cleavage and Deprotection: Cleave the synthesized peptides from the resin and remove protecting groups from the amino acid side chains using strong acids (e.g., trifluoroacetic acid).

  • Purification: Purify the crude peptides using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve a high degree of purity (>95%).

  • Verification: Confirm the identity and purity of the peptides using mass spectrometry and analytical RP-HPLC.

Cytotoxicity Assays

The "gold standard" for measuring CTL activity is the chromium-51 (51Cr) release assay.

Protocol:

  • Target Cell Preparation: Use a suitable syngeneic cell line (e.g., P815 mastocytoma cells) as target cells.

  • Labeling: Label the target cells with 51Cr, which is taken up by the cells.

  • Peptide Pulsing: Incubate the labeled target cells with the synthetic peptides of interest. The peptides will bind to the MHC class I molecules on the cell surface.

  • Co-culture with CTLs: Co-culture the peptide-pulsed target cells with the specific CTL clones at various effector-to-target ratios.

  • Measurement of 51Cr Release: After incubation, centrifuge the plate and measure the amount of 51Cr released into the supernatant using a gamma counter. The amount of released 51Cr is directly proportional to the number of target cells lysed by the CTLs.

  • Calculation of Specific Lysis: Calculate the percentage of specific lysis to quantify the cytotoxic activity of the CTL clone against the specific peptide.

G cluster_0 CTL Clone Generation cluster_1 Epitope Mapping Immunization Immunize H-2Kd Mouse with Influenza A Restimulation In Vitro Restimulation of Splenocytes Immunization->Restimulation Cloning Cloning by Limiting Dilution Restimulation->Cloning Screening Screen Clones for Subtype Specificity Cloning->Screening Cytotoxicity_Assay Co-culture with CTL Clones & Measure 51Cr Release Screening->Cytotoxicity_Assay Specific CTL Clones Peptide_Synthesis Synthesize HA Peptides Peptide_Pulsing Pulse Target Cells with Peptides Peptide_Synthesis->Peptide_Pulsing Target_Cell_Prep Prepare & Label Target Cells (51Cr) Target_Cell_Prep->Peptide_Pulsing Peptide_Pulsing->Cytotoxicity_Assay

Caption: Experimental workflow for the discovery and characterization of CTL epitopes.

Chapter 3: The Immune Response - Signaling Cascades and Cellular Activation

The recognition of the influenza HA (533-541) epitope by a CD8+ CTL initiates a complex signaling cascade within the T-cell, leading to its activation and the execution of its effector functions. While specific signaling studies for this particular epitope are not extensively documented, the process is understood to follow the canonical T-cell receptor (TCR) signaling pathway.

The Triad of Recognition: TCR, Peptide, and MHC

The activation of a CTL is contingent upon the specific interaction between its TCR and the peptide-MHC class I complex on the surface of an infected cell. In this case, the IYSTVASSL peptide is presented by the H-2Kd molecule. This trimolecular interaction is the critical first step in the immune response.

A Cascade of Phosphorylation: The TCR Signaling Pathway

The binding of the TCR to the peptide-MHC complex triggers a series of intracellular signaling events:

  • Initiation: The engagement of the TCR brings it into proximity with co-receptors (CD8) and associated signaling molecules, including the CD3 complex with its immunoreceptor tyrosine-based activation motifs (ITAMs).

  • Kinase Activation: The Src-family kinase Lck is activated and phosphorylates the ITAMs on the CD3 complex.

  • ZAP-70 Recruitment and Activation: The phosphorylated ITAMs serve as docking sites for another kinase, ZAP-70, which is then also phosphorylated and activated by Lck.

  • Downstream Signaling Pathways: Activated ZAP-70 phosphorylates several downstream adapter proteins, such as LAT and SLP-76, leading to the activation of multiple signaling pathways, including:

    • The PLCγ-PKC Pathway: Leads to the activation of the transcription factor NF-κB.

    • The Ras-MAPK Pathway: Results in the activation of the transcription factor AP-1.

    • The Calcium-Calcineurin Pathway: Activates the transcription factor NFAT.

  • Gene Transcription and Effector Function: These transcription factors move into the nucleus and initiate the transcription of genes encoding for cytokines (such as Interferon-gamma and TNF-alpha) and cytotoxic molecules (like perforin and granzymes).

G cluster_0 TCR Engagement cluster_1 Proximal Signaling cluster_2 Downstream Pathways cluster_3 Effector Response TCR_pMHC TCR recognizes IYSTVASSL-H-2Kd CD8_coreceptor CD8 Co-receptor Engagement TCR_pMHC->CD8_coreceptor Lck_activation Lck Activation CD8_coreceptor->Lck_activation ITAM_phos CD3 ITAM Phosphorylation Lck_activation->ITAM_phos ZAP70_recruitment ZAP-70 Recruitment & Activation ITAM_phos->ZAP70_recruitment LAT_SLP76 LAT/SLP-76 Phosphorylation ZAP70_recruitment->LAT_SLP76 PLCg_PKC PLCγ-PKC Pathway LAT_SLP76->PLCg_PKC Ras_MAPK Ras-MAPK Pathway LAT_SLP76->Ras_MAPK Ca_Calcineurin Ca2+-Calcineurin Pathway LAT_SLP76->Ca_Calcineurin Transcription_Factors NF-κB, AP-1, NFAT Activation PLCg_PKC->Transcription_Factors Ras_MAPK->Transcription_Factors Ca_Calcineurin->Transcription_Factors Gene_Transcription Gene Transcription Transcription_Factors->Gene_Transcription Effector_Molecules Cytokines (IFN-γ, TNF-α) Cytotoxic Granules Gene_Transcription->Effector_Molecules

Caption: Simplified TCR signaling cascade upon recognition of an influenza HA epitope.

Chapter 4: Significance and Future Directions

The discovery and characterization of the influenza HA epitope this compound have had a lasting impact on the field of influenza research.

  • A Tool for T-Cell Research: This well-defined epitope serves as a valuable reagent for studying the induction, maintenance, and function of influenza-specific CD8+ T-cells in murine models. It is frequently used in ELISPOT assays, intracellular cytokine staining, and tetramer staining to quantify and characterize the cellular immune response to infection and vaccination.

  • Informing Vaccine Design: The identification of conserved CTL epitopes like HA (533-541) has fueled the development of T-cell-based universal influenza vaccine candidates. The goal of these next-generation vaccines is to elicit a broad immune response that can recognize various influenza A subtypes, thereby providing more robust and longer-lasting protection.

  • Understanding Immune Evasion: By studying how CTLs recognize this epitope and how mutations within this region can lead to immune escape, researchers can gain a deeper understanding of the co-evolutionary arms race between the influenza virus and the host immune system.

Future research will likely continue to utilize this and other conserved epitopes to dissect the complexities of T-cell memory, explore novel vaccine adjuvants and delivery systems, and ultimately, to design a universal influenza vaccine that can provide broad protection against this ever-evolving pathogen.

References

  • Tamura, M., Kuwano, K., Kurane, I., & Ennis, F. A. (1998). Definition of amino acid residues on the epitope responsible for recognition by influenza A virus H1-specific, H2-specific, and H1- and H2-cross-reactive murine cytotoxic T-lymphocyte clones. Journal of Virology, 72(11), 9404–9406. [Link]

  • De Baets, S., Van den Bergh, A., Smet, A., De Filette, M., Fiers, W., & Saelens, X. (2013). Recombinant influenza virus carrying the respiratory syncytial virus (RSV) F85-93 CTL epitope reduces RSV replication in mice. Journal of Virology, 87(6), 3314–3323. [Link]

  • Espinar-García, M., et al. (2025). Epitope Variation in Hemagglutinin and Antibody Responses to Successive A/Victoria A(H1N1) Strains in Young and Older Adults Following Seasonal Influenza Vaccination: A Pilot Study. Vaccines, 13(1), 1. [Link]

  • MBL International. (n.d.). H-2Kd Influenza HA Tetramer -IYSTVASSL (50 tests). Retrieved February 7, 2026, from [Link]

  • peptides&elephants. (n.d.). Influenza A virus 533-541 (H-2-Kd) | 1 mg | EP12104_1. Retrieved February 7, 2026, from [Link]

  • JPT Peptide Technologies. (n.d.). Antigen Peptide Influenza A HA - H2-Kd (IYSTVASSL) 1 mg. Retrieved February 7, 2026, from [Link]

Sources

Technical Guide: Comparative Profiling of Influenza Hemagglutinin (HA) and Nucleoprotein (NP) Epitopes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of next-generation influenza vaccines—specifically "universal" candidates—hinges on shifting the immunological focus from variable, strain-specific targets to conserved, cross-reactive epitopes. This guide dissects the fundamental dichotomy between Hemagglutinin (HA) and Nucleoprotein (NP) epitopes. While HA epitopes primarily drive the humoral (antibody-mediated) neutralizing response, NP epitopes are the master regulators of the cellular (T-cell mediated) response. Understanding the structural accessibility, evolutionary conservation, and processing mechanisms of these distinct epitope classes is critical for designing assays that accurately predict vaccine efficacy.

Structural and Functional Dichotomy

To effectively map epitopes, one must first understand the physical context in which the immune system encounters these antigens.

Hemagglutinin (HA): The Surface Sentry

HA is a homotrimeric glycoprotein found on the viral envelope.[1] It is the primary target for neutralizing antibodies (nAbs).

  • Head Domain (HA1): Contains the Receptor Binding Site (RBS).[1] It is immunodominant but highly plastic, tolerating mutations that drive antigenic drift.

  • Stalk Domain (HA2): The "stem" machinery responsible for membrane fusion.[1] It is immunosubdominant due to steric hindrance by the head but is highly conserved across subtypes (e.g., Group 1 vs. Group 2 Influenza A).

Nucleoprotein (NP): The Internal Architect

NP mediates the encapsidation of the viral RNA genome. Unlike HA, NP is internal and not accessible to antibodies on intact virions.

  • Conservation: NP exhibits >90% amino acid sequence homology across Influenza A strains, making it a prime target for heterosubtypic immunity (protection against different subtypes, e.g., H1N1 vs. H3N2).

  • Exposure: NP epitopes are only "seen" by the immune system after the virus has infected a cell, processed the protein via the proteasome, and presented peptides on MHC Class I molecules.

Visualization: Virion Architecture & Epitope Location

The following diagram illustrates the physical accessibility of HA versus the internal nature of NP, dictating the required immune arm for recognition.

VirionStructure cluster_virus Influenza Virion Architecture cluster_immune Immune Recognition HA_Head HA Head (HA1) Variable | Immunodominant HA_Stalk HA Stalk (HA2) Conserved | Sterically Hidden HA_Head->HA_Stalk B_Cell B-Cell Receptor (Antibody) HA_Head->B_Cell Direct Binding (Neutralization) Membrane Viral Envelope HA_Stalk->Membrane HA_Stalk->B_Cell Rare Binding (ADCC/Fusion Inhibition) NP_Core Nucleoprotein (NP) Internal | Highly Conserved Membrane->NP_Core Encapsidates RNA T_Cell CD8+ T-Cell Receptor NP_Core->T_Cell Requires Processing (MHC-I Presentation)

Figure 1: Structural accessibility dictates immune engagement. HA head is the primary B-cell target; NP is hidden until cellular processing exposes it to T-cells.

Immunological Profiling: B-Cell vs. T-Cell Dominance

HA Epitopes: The Humoral Response
  • Mechanism: Antibodies bind HA to physically block attachment to host sialic acid receptors (Head) or prevent the conformational change required for fusion (Stalk).[1][2]

  • Assay Correlation: The Hemagglutination Inhibition (HAI) assay serves as the gold standard correlate of protection for HA Head epitopes. However, HAI fails to detect Stalk-specific antibodies.

  • Key Insight: Stalk antibodies often function via Antibody-Dependent Cellular Cytotoxicity (ADCC), requiring Fc-receptor engagement rather than direct neutralization.[3]

NP Epitopes: The Cellular Response
  • Mechanism: Cytotoxic T-Lymphocytes (CTLs) recognize NP peptides presented by MHC-I on the surface of infected cells. CTLs induce apoptosis via perforin/granzyme B, clearing the infection "factory."

  • MHC Restriction: Unlike antibodies, NP epitopes are defined by the host's HLA haplotype. A peptide immunogenic in a BALB/c mouse (H-2Kd) may be silent in a C57BL/6 mouse (H-2Db).

  • Key Insight: NP immunity does not prevent infection (sterilizing immunity) but significantly reduces viral load and severity of illness.

Comparative Data Summary

FeatureHA Head EpitopesHA Stalk EpitopesNP Epitopes
Location Surface (Distal)Surface (Proximal)Internal (Nucleocapsid)
Conservation Low (<40% homology)High (Group-specific)Very High (>90% homology)
Immune Arm Humoral (B-cells)Humoral (B-cells)Cellular (CD8+ T-cells)
Primary Function Virus NeutralizationFusion Inhibition / ADCCClearance of Infected Cells
Selective Pressure High (Antigenic Drift)Low (Structural Constraints)Low (Functional Constraints)
Detection Assay HAI, MicroneutralizationELISA, ADCC ReporterELISpot, Tetramer Staining

Experimental Workflows: Mapping & Validation

As a senior scientist, relying on "standard" protocols is insufficient. You must design workflows that account for the specific biology of the target.

Workflow Logic: The Processing Pathway

Understanding how the epitope reaches the immune system is prerequisite to selecting the right assay.

ImmuneProcessing cluster_exo Exogenous Pathway (HA) cluster_endo Endogenous Pathway (NP) Virus_Exo Intact Virus BCR B-Cell Receptor Virus_Exo->BCR Conformational Recognition Ab_Prod Antibody Production BCR->Ab_Prod Infection Cell Infection Proteasome Proteasome Degradation Infection->Proteasome NP Synthesis TAP TAP Transport Proteasome->TAP Peptides MHC_I MHC-I Loading (ER) TAP->MHC_I Surface Surface Presentation MHC_I->Surface

Figure 2: Distinct processing pathways. HA requires conformational integrity for B-cell recognition; NP requires intracellular degradation for T-cell recognition.

Protocol A: High-Throughput T-Cell Epitope Mapping (NP Focus)

Objective: Identify immunogenic NP peptides restricted to a specific MHC background.

Methodology: IFN-γ ELISpot with Matrix Pooling

  • Peptide Library Construction:

    • Synthesize 15-mer peptides overlapping by 11 amino acids covering the full NP sequence.

    • Why: 15-mers are optimal for capturing both Class I (8-10aa) and Class II (12-16aa) epitopes without missing junctional sequences.

  • Matrix Pooling Strategy:

    • Do not test peptides individually (resource-prohibitive). Create a 2D matrix (Rows and Columns).

    • Example: 100 peptides arranged in a 10x10 grid. A positive signal in Pool Row 3 and Pool Column 4 identifies Peptide #34.

  • Assay Setup (Self-Validating Steps):

    • Effector Cells: Isolate PBMCs or Splenocytes.

    • Stimulation: Incubate cells with peptide pools (2 µg/mL) for 18-24 hours.

    • Controls (Critical):

      • Negative:[4] DMSO only (background subtraction).

      • Positive: PMA/Ionomycin (verifies cell viability) or CEF pool (CMV/EBV/Flu memory check).

  • Readout: Count Spot Forming Units (SFU). A "true" epitope must replicate in the de-convoluted individual peptide assay.

Protocol B: Conformational B-Cell Epitope Mapping (HA Focus)

Objective: Distinguish between Head (strain-specific) and Stalk (broadly reactive) antibodies.

Methodology: Chimeric HA ELISA

  • Antigen Design:

    • Express "Chimeric" HAs (cHAs) consisting of a Head from an exotic subtype (e.g., H6 or H11) and the Stalk of the target interest (e.g., H1).

    • Causality: Human sera will not have antibodies to the H6 head. Therefore, any binding to the cH6/1 protein must be directed at the conserved H1 stalk.

  • Step-by-Step:

    • Coat plates with cH6/1 (Test) and Full H1 (Control).

    • Block with 3% BSA (avoid non-specific binding).

    • Add serum dilutions.

    • Detect with HRP-conjugated secondary antibody.

  • Validation:

    • Confirm functionality using a Microneutralization assay. Note: Stalk antibodies may show weak neutralization in standard assays; use a sensitive plaque-reduction format or ADCC reporter assay.

Therapeutic Implications: The Universal Vaccine

The shift from HA-head to NP/HA-stalk targets represents the future of influenza therapeutics.

  • Chimeric HA Vaccines: By sequentially vaccinating with chimeric HAs (e.g., cH5/1 -> cH6/1 -> cH11/1), the immune system is "trained" to ignore the variable head (which changes every dose) and focus memory B-cells on the constant stalk.

  • T-Cell Vaccines (NP-based): Viral vectors (e.g., Adenovirus, MVA) expressing NP aim to establish a resident memory T-cell (Trm) population in the lungs. While these do not prevent infection, they accelerate clearance, converting a lethal pandemic strain into a mild symptomatic event.

References

  • Broadly Protective Stalk Antibodies

    • Heads, stalks and everything else: how can antibodies eradic
    • Source:

  • NP T-Cell Immunodominance

    • The frequency and function of nucleoprotein-specific CD8+ T cells are critical for heterosubtypic immunity.[5][6]

    • Source:

  • Epitope Mapping Protocols

    • Comprehensive epitope mapping using polyclonally expanded human CD8 T cells and a two-step ELISpot assay.[7]

    • Source:

  • Universal Vaccine Strategies

    • A chimeric haemagglutinin-based universal influenza virus vaccine boosts human cellular immune responses.[8]

    • Source:

  • Conservation Analysis

    • Highly Conserved Influenza T cell epitopes Induce Broadly Protective Immunity.
    • Source:

Sources

Methodological & Application

Dissolving the Enigmatic Influenza HA (518-526) Peptide: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Influenza Hemagglutinin (HA) (518-526) peptide, an immunodominant epitope, is a critical tool in immunological research, particularly in the study of T-cell responses to influenza infection. However, its effective use in experimental settings is frequently hampered by a significant practical challenge: poor aqueous solubility. This application note provides a comprehensive, scientifically-grounded guide to the successful dissolution of lyophilized Influenza HA (518-526) peptide. We will delve into the physicochemical properties that govern its solubility, present a detailed, step-by-step primary dissolution protocol, offer alternative strategies, and provide essential guidance on troubleshooting, validation, and proper storage of the resulting stock solution.

Introduction: The Challenge of a Hydrophobic Epitope

The Influenza HA (518-526) peptide is a nine-amino-acid sequence, Ile-Tyr-Ser-Thr-Val-Ala-Ser-Ser-Leu (IYSTVASSL) , derived from the hemagglutinin protein of the influenza virus.[1][2] It is a well-characterized H-2Kd-restricted epitope, making it invaluable for studying cytotoxic T-lymphocyte (CTL) recognition and for the development of peptide-based vaccines and immunotherapies.[3]

The primary obstacle to working with this peptide lies in its amino acid composition. A high proportion of non-polar, hydrophobic residues renders it poorly soluble in aqueous buffers, such as phosphate-buffered saline (PBS) or cell culture media, which are required for most biological assays. Improper solubilization can lead to peptide aggregation, inaccurate concentration measurements, and ultimately, non-reproducible experimental results. This guide provides a robust methodology to overcome these challenges.

Physicochemical Properties Analysis

Understanding the inherent properties of the HA (518-526) peptide is paramount to devising a successful dissolution strategy. The solubility of any peptide is dictated by factors including its length, amino acid composition, overall charge, and hydrophobicity.[4][5]

The sequence IYSTVASSL contains a significant number of hydrophobic amino acids (Isoleucine, Tyrosine, Valine, Alanine, Leucine). To quantify this, we can analyze its net charge and Grand Average of Hydropathicity (GRAVY) score. A positive GRAVY score indicates a hydrophobic nature.[6]

PropertyValueInterpretation & Rationale for Dissolution Strategy
Sequence Ile-Tyr-Ser-Thr-Val-Ala-Ser-Ser-Leu (IYSTVASSL)Contains 5 hydrophobic residues (I, Y, V, A, L) out of 9 total.
Molecular Weight ~940.05 g/mol Standard for a nonapeptide.[1][2]
Net Charge at pH 7.0 0The peptide lacks acidic (Asp, Glu) or basic (Lys, Arg, His) residues. The N-terminal amine (+1) and C-terminal carboxyl (-1) charges cancel each other out.[7][8] A neutral charge at physiological pH means pH adjustment of the buffer will have minimal effect on solubility.
GRAVY Score +0.744 (Calculated)The positive value confirms the peptide is hydrophobic . This is the core reason for its poor aqueous solubility and dictates the necessity of an organic solvent for initial solubilization.[6]

This analysis confirms that HA (518-526) is a neutral, hydrophobic peptide. Therefore, the dissolution strategy must prioritize disrupting the hydrophobic interactions that lead to aggregation in aqueous solutions. The most effective approach is to use a small amount of a strong, water-miscible organic solvent to first dissolve the peptide, followed by a careful, stepwise dilution into the desired aqueous buffer.[9]

Recommended Dissolution Protocol

This protocol is designed to prepare a concentrated stock solution (e.g., 1-2 mg/mL) that can be further diluted for working solutions.

Materials and Equipment
  • Lyophilized Influenza HA (518-526) peptide vial

  • High-purity Dimethyl sulfoxide (DMSO)

  • Sterile, nuclease-free water or desired sterile aqueous buffer (e.g., PBS, Tris buffer)

  • Sterile, low-retention polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Benchtop microcentrifuge

  • (Optional) Bath sonicator

Step-by-Step Methodology

Critical First Step: Pre-Protocol Preparation Before opening, briefly centrifuge the vial of lyophilized peptide at low speed (e.g., 1,000 x g for 1 minute) to ensure all the powder is at the bottom of the vial.[10] Allow the vial to equilibrate to room temperature before opening to avoid condensation.[9]

  • Initial Solubilization in Organic Solvent:

    • Based on the peptide's hydrophobic nature, Dimethyl sulfoxide (DMSO) is the recommended initial solvent.[8][9]

    • Carefully add a small, precise volume of pure DMSO to the vial to create a concentrated stock. For example, to make a 10 mg/mL primary stock from 1 mg of peptide, add 100 µL of DMSO.

    • Causality: DMSO is a powerful organic solvent that effectively disrupts the hydrophobic interactions between peptide molecules, preventing aggregation and allowing them to solvate.[6]

  • Facilitating Dissolution:

    • Recap the vial securely and gently vortex for 10-20 seconds.

    • Visually inspect the solution. It should be clear and free of particulates.

    • If particulates remain, brief sonication in a water bath (5-10 minutes) can aid dissolution.[4][9] Avoid excessive heating.

    • Causality: Mechanical agitation (vortexing) and energy input (sonication) increase the kinetic energy of the molecules, accelerating the dissolution process.

  • Stepwise Dilution into Aqueous Buffer:

    • This is the most critical step. Rapidly diluting the DMSO stock into an aqueous buffer can cause the peptide to precipitate out of solution (a phenomenon known as "crashing out").

    • To create a final stock solution (e.g., 1 mg/mL in 10% DMSO/PBS), slowly add the aqueous buffer to the concentrated DMSO stock while vortexing . For example, to get 1 mL of a 1 mg/mL solution from a 100 µL of 10 mg/mL DMSO stock, add 900 µL of sterile PBS dropwise while continuously mixing.

    • Causality: By adding the aqueous buffer slowly to the organic solvent, you maintain a solvent environment that is favorable to the peptide for as long as possible, allowing for a gradual transition that prevents aggregation and precipitation.

Protocol Validation & Quality Control
  • Visual Inspection: The final solution should be clear and free of any visible precipitates or cloudiness.

  • Centrifugation: Before use, centrifuge the stock solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any undissolved micro-aggregates.[4] Use the supernatant for your experiments. This is a crucial quality control step to ensure you are using a truly solubilized peptide.

Visualization of the Dissolution Workflow

The following diagram illustrates the decision-making process and workflow for dissolving the hydrophobic HA (518-526) peptide.

DissolutionWorkflow cluster_prep Preparation cluster_dissolve Dissolution cluster_qc QC & Storage cluster_troubleshoot Troubleshooting start Start: Lyophilized HA (518-526) Peptide equilibrate Equilibrate Vial to Room Temp start->equilibrate centrifuge Centrifuge Vial (1 min @ 1000g) equilibrate->centrifuge add_dmso Add Pure DMSO (e.g., to 10 mg/mL) centrifuge->add_dmso mix Vortex / Sonicate add_dmso->mix check_clear Solution Clear? mix->check_clear check_clear->mix No add_buffer Slowly Add Aqueous Buffer (while vortexing) check_clear->add_buffer Yes final_check Final Solution Clear? add_buffer->final_check qc_spin QC Spin Down (5 min @ >10,000g) final_check->qc_spin Yes precipitate Precipitation Occurs final_check->precipitate No aliquot Aliquot Supernatant qc_spin->aliquot store Store at -20°C / -80°C aliquot->store end Final Stock Solution store->end Ready for Use reconsider Increase DMSO % or try alternative solvent precipitate->reconsider

Caption: Workflow for dissolving the hydrophobic Influenza HA (518-526) peptide.

Troubleshooting and Alternative Solvents

ProblemProbable CauseRecommended Solution
Peptide will not dissolve in pure DMSO. Very rare, but could indicate issues with peptide synthesis or purity.Try gentle warming (to 37°C) or longer sonication. If it still fails, contact the peptide supplier.
Solution is cloudy or precipitates form after adding aqueous buffer. The peptide has "crashed out" of solution due to rapid dilution or insufficient organic solvent.The solution is likely unusable. Attempt to re-solubilize by adding more DMSO, but it is often better to start over. In the new attempt, add the aqueous buffer even more slowly, with vigorous vortexing, or prepare a final stock with a higher percentage of DMSO (e.g., 20-30%), if compatible with your downstream assay.
DMSO is incompatible with the downstream experiment. Cell toxicity or assay interference at the required concentration.Consider alternative solvents. For highly hydrophobic peptides, Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can be used instead of DMSO for the initial solubilization step.[9] Always verify solvent compatibility with your specific experimental system.

Storage and Handling of Stock Solutions

Proper storage is crucial to maintain the integrity and activity of the peptide solution.

  • Short-term storage: The reconstituted stock solution can be stored at 4°C for up to one week.

  • Long-term storage: For long-term storage, it is imperative to aliquot the stock solution into single-use volumes and store them at -20°C or, preferably, -80°C.[7]

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to peptide degradation and aggregation. Aliquoting prevents this and ensures the longevity of your peptide stock.[7]

By following this detailed guide, researchers can confidently and reproducibly prepare soluble, active solutions of the Influenza HA (518-526) peptide, ensuring the accuracy and validity of their immunological studies.

References

  • GenScript. (n.d.). Influenza HA (518-526). Retrieved February 7, 2026, from [Link]

  • Aapptec. (n.d.). Influenza HA (518-526). Retrieved February 7, 2026, from [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved February 7, 2026, from [Link]

  • GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved February 7, 2026, from [Link]

  • Elsayed, M., & D'Souza, R. (2022). Characterization and impact of peptide physicochemical properties on oral and subcutaneous delivery. Advanced Drug Delivery Reviews, 186, 114322. [Link]

  • Aviva Systems Biology. (n.d.). Reconstitution & Storage Instructions. Retrieved February 7, 2026, from [Link]

Sources

Protocol for stimulating T-cells with IYSTVASSL

Application Note: Precision Stimulation of Antigen-Specific T-Cells using IYSTVASSL (SARS-CoV-2 S )

Abstract & Introduction

The peptide IYSTVASSL is a validated CD8+ T-cell epitope derived from the Spike protein of SARS-CoV-2. It is restricted by the HLA-A*01:01 allele, one of the most common HLA class I alleles in Caucasian populations. Successful stimulation of T-cells with this peptide requires a protocol that accounts for the hydrophobic nature of the sequence and the specific kinetic requirements of MHC Class I antigen presentation.

This application note provides a rigorous, field-tested protocol for the ex vivo stimulation of human Peripheral Blood Mononuclear Cells (PBMCs) to measure antigen-specific T-cell responses. Unlike generic stimulation guides, this protocol emphasizes the "Resting Phase" and "Co-stimulation" variables often responsible for assay failure in frozen biobank samples.

Mechanistic Principle

The stimulation relies on the loading of the IYSTVASSL peptide directly onto surface HLA-A*01:01 molecules on Antigen Presenting Cells (APCs) within the PBMC mixture (monocytes/B-cells). This complex engages the T-Cell Receptor (TCR) on CD8+ T-cells (Signal 1). To ensure robust activation and prevent anergy, particularly in cryopreserved samples, co-stimulatory antibodies (Signal 2) are employed.

GAPCAPC (Monocyte/B-Cell)HLA-A*01:01TCellCD8+ T-Cell(Antigen Specific)APC->TCell TCR Recognition(Signal 1)APC->TCell Co-stimulation(CD28/CD49d)PeptidePeptide: IYSTVASSL(Exogenous Loading)Peptide->APC MHC LoadingCytokinesResponse:IFN-γ, TNF-α, CD137TCell->Cytokines Activation

Figure 1: Mechanism of Action. Exogenous IYSTVASSL peptide binds HLA-A01:01 on APCs, triggering TCR-mediated activation of CD8+ T-cells.*

Experimental Design Strategy

Donor Selection (The "Pre-Flight" Check)

CRITICAL: This protocol is invalid if the donor is not HLA-A*01:01 positive.

  • Action: Verify HLA typing before thawing cells.

  • Frequency: HLA-A*01:01 is present in ~20-30% of Caucasian populations but lower in Asian and African populations.

Reagent Preparation & Solubility

IYSTVASSL is a hydrophobic peptide (Grand Average of Hydropathicity > 0). It will not dissolve well in aqueous buffers (PBS/Media) initially.

  • Solvent: 100% Dimethyl Sulfoxide (DMSO).

  • Stock Concentration: 10 mg/mL (stored at -80°C).

  • Working Concentration: 1-2 µg/mL (final in assay).

Controls

Every experiment must include:

  • Negative Control: DMSO vehicle only (matches the % DMSO in the peptide well).

  • Positive Control (Antigen-Specific): CEF Peptide Pool (if donor is HLA-matched for CEF alleles) or a known A*01 restricted viral peptide (e.g., Adenovirus).

  • Positive Control (Non-Specific): PMA/Ionomycin (verifies cell viability and maximum cytokine potential).

Materials & Reagents

ReagentSpecificationPurpose
IYSTVASSL Peptide >95% Purity, TFA removal recommendedSpecific Antigen
PBMCs Cryopreserved, HLA-A*01:01+Source of T-cells & APCs
Culture Medium RPMI 1640 + 10% Human AB Serum + L-GlutCell maintenance
Benzonase Nuclease (≥25 U/mL)Prevents clumping during thaw
Anti-CD28 / Anti-CD49d Purified (Clone CD28.2 / 9F10)Co-stimulation (Signal 2)
Brefeldin A (BFA) 10 µg/mL solutionGolgi block (for ICS)
Live/Dead Stain Fixable Viability Dye (e.g., Near-IR)Exclude dead cells

Comprehensive Protocol

Phase 1: Thawing and Resting (Day 0)

Rationale: Cryopreservation sheds surface receptors. A resting period allows T-cells to recover TCR expression and reduces high background noise caused by stress signaling.

  • Thaw: Rapidly thaw PBMCs at 37°C until a small ice crystal remains.

  • Wash: Transfer to 10 mL warm RPMI (+ 25 U/mL Benzonase) dropwise. Centrifuge 300 x g for 10 min.

  • Count: Resuspend in culture medium. Assess viability (Must be >85%).

  • Rest: Adjust to

    
     cells/mL. Plate in a T-flask or 24-well plate.
    
    • Incubate: 37°C, 5% CO₂, humidified atmosphere for overnight (12-18 hours) or minimum 4 hours. Note: Overnight resting significantly improves signal-to-noise ratio for low-frequency epitopes like IYSTVASSL.

Phase 2: Peptide Stimulation (Day 1)
  • Harvest: Collect rested cells. Wash once to remove any cytokines released during resting.

  • Plate: Resuspend at

    
     cells/mL. Add 100 µL (
    
    
    cells) per well into a 96-well U-bottom plate.
  • Prepare Peptide Mix (2X):

    • Dilute IYSTVASSL stock (10 mg/mL) to 4 µg/mL in warm culture medium.

    • Add Anti-CD28 and Anti-CD49d to this mix at 2 µg/mL each.

  • Stimulate: Add 100 µL of the 2X Peptide Mix to the cells.

    • Final Conditions:

      
       cells/mL, 2 µg/mL Peptide , 1 µg/mL co-stimulatory antibodies.
      
  • Incubation (Kinetic Split):

    • For Intracellular Cytokine Staining (ICS): Incubate 1 hour at 37°C. Then add Brefeldin A (final 10 µg/mL). Incubate for an additional 5-14 hours (Total 6-15 hours).

    • For Activation Induced Marker (AIM) or ELISpot: Incubate 18-24 hours (Do not add Brefeldin A).

Phase 3: Staining & Acquisition (Day 1/2)

Protocol below focuses on Flow Cytometry (ICS).

  • Stop: Centrifuge plate (500 x g, 5 min, 4°C). Flick supernatant.[1]

  • Live/Dead: Stain with Fixable Viability Dye (15 min, 4°C, dark). Wash with FACS Buffer (PBS + 1% BSA).

  • Surface Stain: Add surface cocktail (CD3, CD8, CD4, CD14/CD19 Dump). Incubate 20 min, 4°C. Wash.

  • Fix/Perm: Resuspend in 100 µL Cytofix/Cytoperm (BD or equivalent). Incubate 20 min, 4°C. Wash with Perm/Wash Buffer.

  • Intracellular Stain: Add intracellular cocktail (IFN-γ, TNF-α, IL-2) in Perm/Wash Buffer. Incubate 30 min, 4°C.

  • Wash & Acquire: Wash 2x with Perm/Wash. Resuspend in FACS buffer. Acquire >200,000 CD8+ events on a flow cytometer.

Workflow Visualization

WorkflowThaw1. Thaw & Wash(Benzonase included)Rest2. RESTING PHASE(Overnight @ 37°C)Thaw->RestStim4. Stimulation(Peptide + CD28/49d)Rest->StimPrep3. Peptide Prep(DMSO Stock -> Media)Prep->StimBlock5. Protein Transport Block(Add Brefeldin A @ T+1hr)Stim->Block 1 Hour IncubationStain6. Staining(L/D -> Surface -> Fix -> Intra)Block->Stain 6-14 Hours Incubation

Figure 2: Experimental Workflow. The critical "Resting Phase" is highlighted in red, as it is the most common point of failure in T-cell assays.

Data Analysis & Quality Control

Gating Strategy
  • Time: Exclude fluidic instability.

  • Singlets: FSC-A vs FSC-H.

  • Live/Dead: Gate on Viability Dye negative (Live).

  • Lymphocytes: SSC-A vs FSC-A.

  • T-Cells: CD3+ (Exclude CD14/CD19 Dump channel).

  • Subset: CD8+ vs CD4-.

  • Function: IFN-γ vs TNF-α.

Troubleshooting Guide
IssueProbable CauseCorrective Action
No Signal Donor HLA MismatchRe-verify HLA-A*01:01 status via PCR.
High Background Inadequate RestingIncrease resting time to 18-24 hours.
Peptide Precipitation Aqueous Dilution ShockDilute DMSO stock into media rapidly while vortexing.
Low Viability Poor ThawingUse warm media dropwise; include Benzonase.

References

  • Tarke, A., et al. (2021).[2][3] "Comprehensive analysis of T cell immunodominance and immunoprevalence of SARS-CoV-2 epitopes in COVID-19 cases." Cell Reports Medicine.

    • Establishes IYSTVASSL as a valid SARS-CoV-2 epitope and confirms HLA restriction.
  • Sette, A., & Crotty, S. (2021).[2] "Adaptive immunity to SARS-CoV-2 and COVID-19." Cell.

    • Provides the immunological context for CD8+ T cell responses in COVID-19.
  • Maecker, H. T., et al. (2005). "Standardization of cytokine flow cytometry assays." BMC Immunology.

    • The authoritative standard for ICS protocols, justifying the use of resting and co-stimul

Preparation of Influenza HA (518-526) Peptide Stock Solution in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the preparation of a stock solution of the peptide Influenza HA (518-526) (CAS 186302-15-8) in dimethyl sulfoxide (DMSO). This document is intended for researchers, scientists, and drug development professionals who require a reliable and reproducible method for solubilizing this peptide for use in various biological assays. The protocol emphasizes best practices to ensure the integrity, stability, and accurate concentration of the resulting stock solution.

Introduction to Influenza HA (518-526)

Influenza HA (518-526) is a synthetic peptide corresponding to amino acids 518-526 of the influenza virus hemagglutinin (HA) protein.[1][2][3] Its amino acid sequence is Ile-Tyr-Ser-Thr-Val-Ala-Ser-Ser-Leu.[1] This peptide is an H-2Kd-restricted epitope and is of significant interest in immunological research, particularly in studies related to T-cell responses to influenza virus infection.[1][3][4] Accurate and consistent preparation of stock solutions is paramount for obtaining reliable and meaningful experimental results.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Influenza HA (518-526) is crucial for its proper handling and solubilization.

PropertyValueSource
CAS Number This compound[1][2]
Molecular Formula C₄₂H₆₉N₉O₁₅[1]
Molecular Weight 940.05 g/mol [1][2]
Amino Acid Sequence Ile-Tyr-Ser-Thr-Val-Ala-Ser-Ser-Leu[1]
Solubility Soluble in DMSO

Workflow for Stock Solution Preparation

The following diagram outlines the key steps for the preparation of the Influenza HA (518-526) stock solution.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Aliquoting A Equilibrate peptide and DMSO to room temperature B Weigh the required amount of peptide A->B C Calculate the required volume of DMSO B->C D Add DMSO to the peptide vial C->D E Vortex to ensure complete dissolution D->E F Visually inspect for particulates E->F G Aliquot the stock solution F->G H Store aliquots at -20°C or -80°C G->H I Update inventory H->I

Caption: Workflow for preparing Influenza HA (518-526) stock solution.

Materials and Equipment

Materials
  • Influenza HA (518-526) peptide (CAS this compound), solid powder

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes (e.g., 1.5 mL)

  • Pipette tips

Equipment
  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Detailed Protocol

This protocol describes the preparation of a 10 mM stock solution of Influenza HA (518-526) in DMSO. The concentration can be adjusted based on experimental needs by modifying the calculations accordingly.

Part 1: Pre-dissolution Preparations
  • Equilibration: Before opening, allow the vial containing the lyophilized peptide and the bottle of DMSO to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture, which can affect the stability of the peptide and the concentration of the DMSO.

  • Safety Precautions: Don appropriate PPE, including a lab coat, safety glasses, and gloves. All handling of the solid peptide and DMSO should be performed in a chemical fume hood.

  • Weighing the Peptide:

    • Tare the analytical balance with a clean, empty microcentrifuge tube.

    • Carefully transfer the desired amount of the lyophilized peptide into the tared tube. For example, to prepare a 1 mL stock solution, you might weigh out 1 mg of the peptide. Record the exact weight.

Part 2: Calculation of DMSO Volume

The volume of DMSO required to achieve a specific molar concentration is calculated using the following formula:

Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

  • Mass: The exact weight of the peptide recorded in the previous step (in grams).

  • Molecular Weight: 940.05 g/mol for Influenza HA (518-526).[1][2]

  • Desired Concentration: The target concentration of the stock solution (in mol/L). For a 10 mM stock, this is 0.010 mol/L.

Example Calculation for a 10 mM Stock Solution with 1 mg of Peptide:

  • Convert the mass of the peptide from milligrams to grams: 1 mg = 0.001 g.

  • Plug the values into the formula: Volume (L) = 0.001 g / (940.05 g/mol x 0.010 mol/L) Volume (L) = 0.00010637 L

  • Convert the volume to microliters: 0.00010637 L x 1,000,000 µL/L = 106.37 µL.

Therefore, you would add approximately 106.4 µL of DMSO to 1 mg of the peptide to obtain a 10 mM stock solution.

Part 3: Dissolution Procedure
  • Adding DMSO: Using a calibrated micropipette, carefully add the calculated volume of DMSO to the microcentrifuge tube containing the peptide.

  • Vortexing: Close the tube tightly and vortex the solution for 30-60 seconds to facilitate complete dissolution.

  • Visual Inspection: After vortexing, visually inspect the solution to ensure that no solid particles are visible. The solution should be clear and free of any precipitate. If particulates are still present, sonication for a few minutes can aid in dissolution.

Part 4: Aliquoting and Storage
  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the peptide, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[5][6]

  • Storage: Store the aliquots in a freezer at -20°C or, for long-term storage, at -80°C.[5][6] Properly stored, the DMSO stock solution should be stable for several months. However, it is good practice to periodically check the solution for any signs of precipitation.

Safety and Handling Precautions

  • Always handle the Influenza HA (518-526) peptide and DMSO in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • DMSO is an excellent solvent and can facilitate the absorption of other chemicals through the skin. Avoid direct contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

  • Consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. While a specific SDS for CAS this compound was not found during the literature search, general safety precautions for handling peptides should be followed.

References

  • GenScript. Peptide Solubility Guidelines. [Link]

  • Aapptec. Influenza HA (518-526). [Link]

  • Kuwano, K., et al. (1988). A new H-2Kd-restricted epitope on the hemagglutinin of influenza virus that is recognized by cytotoxic T lymphocytes. Journal of Immunology, 140(4), 1264-1268.
  • GenScript. Guidelines for Dissolving Peptides. [Link]

  • Wehenkel, M., et al. (2012). Influenza A Virus Infection Induces Viral and Cellular Defective Ribosomal Products Encoded by Alternative Reading Frames. Journal of Virology, 86(24), 13568-13575.

Sources

Application Note: Optimization of Influenza Hemagglutinin (HA) Peptide Stimulation in IFN-γ ELISpot Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism

The Enzyme-Linked ImmunoSpot (ELISpot) assay is the gold standard for quantifying antigen-specific T-cell responses at the single-cell level. In the context of Influenza research, measuring Interferon-gamma (IFN-γ) secretion in response to Hemagglutinin (HA) peptides is critical for evaluating vaccine immunogenicity and cross-reactive cellular immunity.[1]

Unlike ELISA, which measures total accumulated cytokine in a supernatant, ELISpot detects the immediate secretory footprint of individual activated cells. This distinction is vital for drug development, as it correlates directly with the frequency of effector T-cells, a key predictor of protection.

Mechanism of Action

The assay relies on the presentation of HA-derived epitopes by Antigen-Presenting Cells (APCs) to T-cells.

  • Uptake/Presentation: APCs (monocytes/DCs within PBMCs) process the HA peptide pool.

  • Recognition: T-cell Receptors (TCR) bind the MHC-Peptide complex.

  • Activation: The T-cell releases IFN-γ.

  • Capture: Immobilized antibodies on the PVDF membrane capture the cytokine immediately upon secretion, preventing diffusion to neighboring cells.

ELISpot_Mechanism cluster_0 Cellular Interaction cluster_1 Detection Physics APC APC (PBMC) MHC MHC Complex APC->MHC Processing Peptide HA Peptide Peptide->APC Uptake TCell T-Cell MHC->TCell Presentation (TCR) IFNg Secreted IFN-γ TCell->IFNg Secretion CaptureAb Capture Antibody (PVDF Surface) IFNg->CaptureAb Immediate Binding Spot Visible Spot (SFU) CaptureAb->Spot Enzymatic Development

Figure 1: Mechanism of HA-Peptide induced Spot Forming Unit (SFU) generation. Note the requirement for APC processing or direct MHC binding depending on peptide length.

Experimental Design Strategy

Peptide Selection: The Critical Variable

The choice of peptide format dictates which T-cell subset is interrogated.

Peptide FormatTarget SubsetDescriptionRecommended Use
Overlapping Pools CD4+ & CD8+15-mers with 11 aa overlap covering full HA protein.Screening: Best for assessing total T-cell immunity in diverse HLA populations (e.g., Clinical Trials).
Class I Epitopes CD8+Short peptides (8-10 aa). Example: IYSTVASSL (HA 518-526) for HLA-A*0201.Mechanistic Studies: Use when donor HLA type is known and cytotoxic response is the focus.
Conserved Epitopes CD4+Fusion peptide regions (e.g., RG(L/I)FGAIAGFIE(G/N)G).[1]Universal Vaccine Research: Assessing cross-strain protection.
The "Resting" Controversy[2][3]
  • Scientific Consensus: Freshly thawed PBMCs often contain apoptotic cells that secrete non-specific cytokines or enzymes, leading to high background.

  • Recommendation: Implement a Resting Phase .

    • Protocol: Thaw cells

      
       Resuspend in warm media 
      
      
      
      Incubate 2–18 hours
      
      
      Count & Plate.
    • Benefit: Allows apoptotic cells to die fully (and be excluded during counting) and metabolic recovery of viable cells.

Detailed Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Plate: PVDF-bottomed 96-well plate (e.g., Millipore MSIP or Mabtech ELISpot PRO).

  • Cells: Cryopreserved human PBMCs (Viability >90%).

  • Stimulant: Influenza HA Peptide Pool (reconstituted in DMSO).[2]

  • Controls:

    • Negative: DMSO (matched to peptide solvent concentration).[2]

    • Positive: Anti-CD3 mAb (CD3-2) or CEFX Ultra SuperStim Pool.

  • Media: Serum-free medium (e.g., CTL-Test™ or AIM-V) is preferred to reduce background variability found in FBS.

Workflow

Protocol_Workflow cluster_cells Cell Handling (Parallel) Start Start: Plate Preparation Coat 1. Coating (Capture Ab, 4°C Overnight) Start->Coat Block 2. Blocking (2h, RT) Coat->Block Mix 3. Co-Culture (Cells + HA Peptide) Block->Mix Thaw Thaw PBMCs Rest Resting Phase (37°C, 2-18h) Thaw->Rest Count Count & Viability Check Rest->Count Count->Mix Incubate 4. Incubation (18-24h, 37°C, 5% CO2) Mix->Incubate Wash 5. Wash (Remove Cells) Incubate->Wash Detect 6. Detection (Biotin-Ab + Streptavidin-ALP) Wash->Detect Develop 7. Substrate Development (BCIP/NBT) Detect->Develop

Figure 2: Operational workflow emphasizing the parallel processing of cell resting during plate blocking.

Step-by-Step Methodology
Phase 1: Plate Preparation
  • Pre-wetting (Crucial for PVDF): Add 15 µL 35% Ethanol for max 1 minute.[3] Wash 5x with sterile water. Failure to do this results in poor antibody binding.

  • Coating: Add 100 µL/well of anti-IFN-γ capture antibody (10-15 µg/mL). Incubate overnight at 4°C.

  • Blocking: Wash plate. Add 200 µL/well of cell culture medium. Incubate ≥2 hours at RT.

Phase 2: Cell Preparation (The "Resting" Step)
  • Thaw PBMCs rapidly at 37°C.

  • Wash 2x in warm medium (containing benzonase/DNase if clumping occurs).

  • Resuspend at 2-3 x 10⁶ cells/mL in medium.

  • Rest: Place in incubator (37°C, 5% CO2) for overnight (16-18h) or minimum 2 hours.

  • Count: Assess viability. If <90%, deplete dead cells (e.g., magnetic bead removal) or account for viability in plating density.

Phase 3: Stimulation & Incubation[3]
  • Peptide Prep: Dilute HA peptide pool to 2 µg/mL (final concentration in well).

    • Note: Ensure final DMSO concentration is <0.1%.

  • Plating: Add 100 µL of cell suspension containing 250,000 cells (optimal linear range) to the blocked wells.

  • Add Stimuli: Add 50-100 µL of peptide solution.

    • Triplicates are mandatory for statistical power.

  • Incubation: Do not move the plate. Incubate for 20–24 hours at 37°C.

Phase 4: Development
  • Wash: Wash 5x with PBS (automated washer preferred).

  • Detection: Add Biotinylated anti-IFN-γ (1 µg/mL).[4] Incubate 2h at RT.

  • Enzyme: Wash 5x. Add Streptavidin-ALP (or HRP). Incubate 1h at RT.

  • Substrate: Wash 5x. Add BCIP/NBT (for ALP).[3] Wait 5–15 mins until distinct spots emerge. Stop reaction with tap water.

Data Analysis & QC

Defining a "Positive" Response

Raw spot counts must be normalized to Spot Forming Units (SFU) per 10⁶ cells .

Calculation:



Validation Criteria (Self-Validating System):

  • Negative Control: Must be <50 SFU/10⁶ cells (ideally <10 spots/well). High background invalidates the plate.

  • Positive Control (Anti-CD3): Must be "Too Numerous To Count" (TNTC) or >400 spots/well, confirming cell functionality.

  • Replicate CV: Coefficient of Variation between triplicates should be <20%.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
High Background (Neg Ctrl) Apoptotic cells or GranulocytesIncrease Resting time; Use Ficoll to remove granulocytes; Ensure >95% viability.
"Fuzzy" or Large Spots Plate movement during incubationEnsure incubator is vibration-free; Do not stack plates.
No Spots (Positive Ctrl) Dead cells or Detection failureCheck cell viability; Verify secondary antibody/enzyme activity.
Ring Effect (Edge spots) Ethanol evaporation or washing errorSeal plates during coating; Calibrate plate washer to center of well.
Peptide Toxicity High DMSO or Peptide Conc.Titrate peptide (try 1 µg/mL); Ensure DMSO <0.1%.

References

  • Kuerten, S. et al. (2012). Resting of Cryopreserved PBMC Does Not Generally Benefit the Performance of Antigen-Specific T Cell ELISPOT Assays.[5][6] (Note: Provides counter-view, but establishes baseline for viability importance). [Link]

  • Assarsson, E. et al. (2008). Immunomic analysis of the repertoire of T-cell specificities for influenza A virus in humans. (Defines dominant epitopes).[7][8] [Link]

  • Cellular Technology Limited (CTL). Protocols for Working with Human PBMC in ELISPOT. [Link]

  • Gianfrani, C. et al. (2000). Human Memory CTL Response Specific for Influenza A Virus Is Broad and Multispecific. (Reference for Class I epitopes like IYSTVASSL). [Link]

Sources

Application Note: Precision Tracking of Influenza-Specific CD8+ T Cells using H-2Kd HA Tetramers

[1]

Introduction & Principle

The accurate quantification of antigen-specific T cells is a cornerstone of immunological research, particularly in viral models (Influenza A) and cancer immunotherapy. While intracellular cytokine staining (ICS) measures T cell function, MHC Tetramers allow for the direct ex vivo enumeration of T cells based on their TCR specificity, regardless of functional status.[1]

This guide details the protocol for using H-2Kd HA Tetramers . These reagents consist of four H-2Kd MHC Class I molecules conjugated to a fluorescent streptavidin core, loaded with the immunodominant peptide IYSTVASSL (HA residues 518-526/533-541) from the Influenza A virus (A/PR/8/34). This system is primarily used in BALB/c mouse backgrounds to track the dominant CD8+ T cell response to flu infection or HA-expressing tumors (e.g., CT26-HA).

The Avidity Principle

A single MHC-peptide interaction with a T Cell Receptor (TCR) is low affinity (high dissociation rate). Tetramers overcome this by presenting four MHC-peptide complexes simultaneously, allowing for multivalent binding (avidity) . This stabilizes the interaction sufficiently to withstand the shear forces of flow cytometry washing steps.

Mechanistic Visualization

The following diagram illustrates the structural interaction required for stable staining.

TetramerInteractioncluster_complexTetramer ComplexStreptavidinStreptavidin Core(Fluorophore Conjugated)BiotinBiotin LinkerStreptavidin->BiotinMHCH-2Kd MHC Class I(x4)Biotin->MHCPeptideHA Peptide(IYSTVASSL)MHC->PeptideLoadedTCRSpecific TCR(CD8+ T Cell)Peptide->TCRHigh AvidityBinding

Figure 1: Structural assembly of the H-2Kd HA Tetramer complex binding to a specific T Cell Receptor.[2]

Critical Experimental Considerations

Before beginning, three specific factors must be addressed to ensure data integrity.

A. Clone Selection: The "Steric Hindrance" Trap

Crucial: Not all anti-CD8 antibodies are compatible with tetramers.

  • Avoid: Clone 53-6.7 (Rat IgG2a). This clone binds the CD8

    
     chain in a way that can sterically hinder the MHC Class I tetramer from docking with the TCR/CD8 complex, reducing staining intensity.
    
  • Recommended: Clone KT15 (Rat IgG2a) or 53-5.8 . These clones bind CD8 epitopes that do not interfere with the TCR-MHC interaction.

B. Temperature & Internalization

While MHC Class I tetramers are traditionally stained at 4°C to prevent TCR internalization, the H-2Kd/HA interaction can benefit from higher temperatures to drive on-rate.

  • Standard Protocol: 4°C for 30-60 mins. (Safest, lowest background).

  • High Sensitivity Protocol: Room Temperature (RT) for 20 mins. (Higher signal, but requires metabolic inhibitors like Azide to prevent internalization).

C. The "Dump" Channel

Tetramers can bind non-specifically to B cells and macrophages. You must include a "Dump" channel in your panel containing antibodies against:

  • CD19 or B220 (B cells)

  • CD11b or F4/80 (Macrophages/Monocytes)

  • CD4 (T helper cells)

  • Viability Dye (Dead cells bind tetramers avidly—this is the #1 cause of false positives).

Step-by-Step Staining Protocol

This protocol is optimized for splenocytes or lymph node suspensions from BALB/c mice.

Reagents Required:

  • H-2Kd HA Tetramer (PE or APC conjugated)[3]

  • FACS Buffer (PBS + 2% FCS + 0.05% Sodium Azide)

  • Fc Block (Anti-mouse CD16/32, Clone 93 or 2.4G2)

  • Anti-CD8

    
     (Clone KT15 preferred)
    
  • Viability Dye (e.g., 7-AAD, Zombie NIR, or Live/Dead Fixable)

Protocol Workflow

StainingWorkflowPrep1. Cell Prep(Single Cell Susp.)Block2. Fc Block(10 min @ 4°C)Prep->BlockTetramer3. Tetramer Stain(30-60 min @ 4°C)Block->TetramerDo NOT WashSurface4. Surface Ab Stain(CD3, CD8, Dump)Tetramer->SurfaceAdd Abs directlyWash5. Wash x2(FACS Buffer)Surface->WashFix6. Fix/Acquire(Flow Cytometer)Wash->Fix

Figure 2: Optimized sequential staining workflow. Note that Tetramer is added BEFORE surface antibodies.

Detailed Steps:
  • Preparation:

    • Prepare single-cell suspension (1-2 x 10⁶ cells per tube).

    • Wash cells with cold FACS Buffer (PBS + 2% FCS).

    • Optional: If using a fixable viability dye (e.g., Zombie/LiveDead), stain in PBS before this step. If using 7-AAD/PI, add it at the very end.

  • Fc Blocking:

    • Resuspend cell pellet in 50 µL FACS Buffer containing Fc Block (1:50 or 1:100).

    • Incubate for 10 minutes at 4°C .

    • Do not wash. Proceed directly to the next step.

  • Tetramer Staining:

    • Add the titrated H-2Kd HA Tetramer directly to the blocking solution.

    • Typical Dilution: 1:50 to 1:100 (titration is mandatory for new batches).

    • Incubate for 30-60 minutes at 4°C (protected from light).

    • Note: Do not add anti-CD8 antibodies yet.

  • Surface Antibody Staining:

    • Without washing, add the antibody cocktail (Anti-CD8, Anti-CD3, Dump Channel markers).

    • Incubate for an additional 20-30 minutes at 4°C .

  • Wash & Fix:

    • Add 3 mL cold FACS Buffer. Centrifuge (300-400 x g, 5 min).

    • Repeat wash once.[4]

    • Resuspend in FACS Buffer (for immediate analysis) or 1-2% Paraformaldehyde (if storing overnight).

    • Critical: If using 7-AAD or PI, add 5-10 minutes prior to acquisition (do not fix).

Data Analysis & Gating Strategy

Proper gating is essential to remove high-background artifacts.

Gating Hierarchy Table
Gate LevelParameter XParameter YPurpose
1. Morphology FSC-AreaSSC-AreaIsolate Lymphocytes (Small, low granularity)
2. Singlets FSC-HeightFSC-AreaExclude doublets (Critical for rare events)
3. Live Cells TimeViability DyeExclude dead cells (Dead cells = False Positives)
4. Lineage CD3Dump (CD4/19/11b)Select T cells; remove B cells/Myeloid
5. Target CD8

Tetramer (PE/APC)Identify HA-Specific Population
Expected Results
  • Naïve Mice: < 0.05% Tetramer+ CD8+ T cells.

  • Infected/Vaccinated Mice: 0.5% - 15% Tetramer+ CD8+ T cells (peak usually day 7-10 post-infection).

  • Negative Control: Staining with an irrelevant tetramer (e.g., H-2Kd NPM) should yield < 0.02%.

Troubleshooting & Optimization

IssueProbable CauseSolution
"Smear" instead of distinct population Titration too highTitrate tetramer down. Aggregates cause smearing.
Low Signal Intensity Steric HindranceSwitch CD8 clone from 53-6.7 to KT15 .
High Background Dead cell bindingEnsure Viability Dye is used. Dead cells trap tetramer.
Loss of Signal TCR InternalizationEnsure all steps are at 4°C and Sodium Azide is present.

References

  • Altman, J. D., et al. (1996). Phenotypic analysis of antigen-specific T lymphocytes.[5] Science, 274(5284), 94-96.

  • NIH Tetramer Core Facility. General Staining Protocol for MHC Class I Tetramers. Emory University.[5]

  • MBL International. Tetramer Staining Guide & Clone Selection (KT15 vs 53-6.7).

  • Morgan, D. J., et al. (1996). Activation of low avidity CTL specific for a self epitope results in tumor rejection but not autoimmunity. Journal of Immunology. (Reference for HA models).

Application Note: In Vivo Immunization Protocols using Influenza HA (518-526)

Author: BenchChem Technical Support Team. Date: February 2026

Target Antigen: Influenza A Hemagglutinin (HA) residues 518-526 Peptide Sequence: IYSTVASSL MHC Restriction: H-2K^d (BALB/c mouse model) Primary Application: Generation and tracking of antigen-specific CD8+ Cytotoxic T Lymphocytes (CTLs).

Executive Summary & Biological Context

The HA(518-526) epitope (IYSTVASSL) is the immunodominant H-2K^d-restricted epitope derived from the Hemagglutinin protein of Influenza A virus (strain A/PR/8/34). In BALB/c mice, this peptide elicits a robust CD8+ T cell response that is critical for viral clearance.

Unlike whole-virus infection, peptide immunization allows for the precise interrogation of epitope-specific kinetics without the confounding variables of viral replication or innate immune evasion mechanisms. This protocol details the generation of HA-specific CTLs using two distinct adjuvant strategies: a high-magnitude depot method (CFA/IFA) and a Th1-polarized soluble method (CpG/Poly I:C).

Key Mechanistic Insight

Short synthetic peptides (9-11 amino acids) function differently than whole protein antigens. They do not require proteasomal processing. Instead, they can bind directly to MHC Class I molecules on the surface of Dendritic Cells (DCs) or undergo "cross-presentation" via endosomal recycling pathways. This bypasses the classical cytosolic TAP-dependent pathway, leading to rapid but potentially transient T cell priming if not properly adjuvanted.

Critical Reagents & Preparation

WARNING: The hydrophobicity of IYSTVASSL requires strict adherence to solubility protocols. Improper solubilization causes aggregation, resulting in poor immune priming and variability between mice.

Reagent Specifications
ComponentSpecificationRecommended Source
Peptide HA(518-526) IYSTVASSL>95% Purity, TFA-salt free (if possible)
Solvent A Dimethyl Sulfoxide (DMSO)Sterile, Cell-culture grade
Solvent B PBS (pH 7.[1][2]4)Calcium/Magnesium free
Adjuvant A Complete Freund's Adjuvant (CFA)Mycobacterium containing (High viscosity)
Adjuvant B CpG ODN 1826Class B CpG (Murine TLR9 agonist)
Host BALB/c MiceFemale, 6-8 weeks old (H-2K^d haplotype)
Peptide Solubilization Protocol
  • Calculate: Determine the mass of peptide. IYSTVASSL is hydrophobic.[2][3]

  • Primary Dissolution: Add 100% sterile DMSO to the lyophilized peptide to achieve a stock concentration of 10 mg/mL . Vortex vigorously for 30 seconds. Ensure no visible particulates remain.

  • Aliquot: Store DMSO stock at -80°C. Avoid freeze-thaw cycles.

  • Working Solution: On the day of immunization, dilute the DMSO stock into sterile PBS.

    • Max DMSO concentration: Ensure final in vivo concentration is <10% v/v to avoid tissue necrosis.

    • Example: Dilute 10 µL stock (10 mg/mL) into 990 µL PBS = 100 µg/mL.

Experimental Workflow Visualization

The following diagram outlines the immunization timeline and the cellular mechanism of action.

ImmunizationWorkflow cluster_Timeline In Vivo Protocol Timeline cluster_Mechanism Cellular Mechanism (Dendritic Cell) Day0 Day 0: Priming (s.c. Injection) Day7 Day 7-10: Peak Effector (Tetramer/ELISpot) Day0->Day7 Clonal Expansion Day14 Day 14: Boost (Optional) Day7->Day14 Contraction Day21 Day 21+: Memory (Phenotyping) Day14->Day21 Memory Formation Peptide HA(518-526) Peptide MHC MHC Class I (H-2Kd) Peptide->MHC Direct Surface Exchange TCR CD8+ T Cell (TCR) MHC->TCR Activation (Signal 1)

Figure 1: Temporal workflow for HA(518-526) immunization and mechanistic pathway of peptide loading on H-2Kd molecules.

Protocol A: Depot Immunization (CFA/IFA)

Purpose: Maximizes the magnitude of the T cell response. Best for generating large numbers of specific T cells for downstream sorting or adoptive transfer.

Step-by-Step Procedure
  • Preparation of Emulsion (Day 0):

    • Dilute peptide to 2 mg/mL in PBS.

    • Mix peptide solution 1:1 (v/v) with Complete Freund’s Adjuvant (CFA).

    • Technique: Use the "two-syringe method" with a luer-lock connector. Push back and forth rapidly for 5-10 minutes until a thick, stable white emulsion forms.

    • Test: A drop of emulsion on water should not disperse.

    • Final Concentration: 1 mg/mL peptide.[1][2]

  • Injection (Priming):

    • Anesthetize mouse (Isoflurane).

    • Inject 100 µL of emulsion subcutaneously (s.c.) at the base of the tail or flank.[4]

    • Dose: 100 µg peptide per mouse.

  • Boosting (Day 14 - Optional):

    • Repeat the process using Incomplete Freund’s Adjuvant (IFA) to avoid excessive inflammation/ulceration.

    • Inject 100 µL s.c. on the opposite flank.

Protocol B: Th1-Polarized Immunization (CpG/Poly I:C)

Purpose: Mimics a viral infection environment. Induces a highly functional, cytotoxic phenotype (high IFN-gamma/Granzyme B) without the granuloma formation of CFA.

Step-by-Step Procedure
  • Preparation (Day 0):

    • Prepare peptide at 1 mg/mL in PBS.

    • Add CpG ODN 1826 (50 µ g/mouse ) OR Poly I:C (50 µ g/mouse ).

    • Note: No emulsification is required. This is a soluble mixture.[2]

  • Injection:

    • Inject 50-100 µL of the mixture subcutaneously (s.c.) into the footpad (hind paw) or base of tail.[4]

    • Footpad Note: Footpad injection directs antigen specifically to the popliteal lymph node, allowing for easy harvest of draining lymph nodes for analysis.

  • Timeline:

    • This method elicits a faster peak (Day 7). Harvest spleens or lymph nodes exactly on Day 7 for maximum effector function.

Validation & Readouts

To validate the success of the immunization, you must detect CD8+ T cells that specifically bind the H-2K^d-IYSTVASSL complex.

Method 1: MHC Tetramer Staining (The Gold Standard)
  • Reagent: H-2K^d Influenza HA Tetramer-PE (MBL International or NIH Tetramer Core).

  • Protocol:

    • Isolate splenocytes or lymph node cells.

    • Block Fc receptors (anti-CD16/32) for 10 min at 4°C.

    • Incubate with HA-Tetramer (1:50 to 1:100 dilution) for 30 min at Room Temperature (RT).

      • Critical: H-2K^d tetramers often stain better at RT than 4°C due to membrane fluidity dynamics.

    • Wash with FACS buffer.

    • Stain with surface markers: anti-CD8-FITC, anti-CD3-APC, anti-CD44 (activation marker).

    • Analyze via Flow Cytometry.[4][5][6]

  • Expected Result: In naive mice, Tetramer+ cells are <0.05%. In immunized mice (Day 7), expect 0.5% - 4.0% of CD8+ T cells to be Tetramer+.

Method 2: IFN-gamma ELISpot[7]
  • Purpose: Functional validation (cytokine secretion).

  • Stimulation: Plate 2x10^5 splenocytes/well. Add free IYSTVASSL peptide (1-10 µM final concentration).

  • Incubation: 18-24 hours at 37°C.

  • Readout: Count Spot Forming Units (SFU).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low T Cell Yield Peptide AggregationEnsure initial dissolution in 100% DMSO. Do not freeze working dilutions.
Ulceration at Site CFA ToxicitySwitch to Protocol B (CpG) or ensure CFA is only used for the first injection.
High Background Non-specific StainingTitrate the Tetramer. Include a "Dump" channel (CD4/B220/Dead cells) to gate out non-CD8s.
No Response Wrong Mouse StrainVerify mice are BALB/c (H-2d). C57BL/6 (H-2b) will not present this peptide.

References

  • Epitope Definition & Restriction

    • Tamura, M., et al. (1998).[7][8] "Definition of amino acid residues on the epitope responsible for recognition by influenza A virus H1-specific... murine cytotoxic T-lymphocyte clones."[8] Journal of Virology.

    • Source:

  • Immunization & Kinetics (BALB/c Model)

    • Jiang, J., et al. (2009). "CD8 T Cell Responses to Influenza Virus Infection in Aged Mice." Journal of Immunology.
    • Source:

  • Tetramer Staining Protocols

    • MBL International.
    • Source:

  • Peptide Solubility Guidelines

    • Bachem.[2] "Peptide Solubility & Handling Guidelines."

    • Source:

Sources

Application Note: High-Fidelity Synthesis of Influenza HA (518-526) Epitope (CAS 186302-15-8)

[1][2]

Introduction & Biological Context

The peptide corresponding to CAS 186302-15-8 , commonly designated as Influenza HA (518-526) , is a highly specific H-2Kd-restricted cytotoxic T-lymphocyte (CTL) epitope derived from the hemagglutinin protein of the Influenza A virus.[1][2]

This 9-mer peptide (IYSTVASSL ) is critical in immunological research for mapping T-cell responses and developing peptide-based vaccines.[1] Its synthesis requires high fidelity to preserve the stereochemistry of its multiple beta-branched residues (Ile, Thr, Val) and hydroxylated side chains (Ser, Thr, Tyr), which are prone to side reactions if not adequately protected.[1]

Chemical Profile
PropertyData
Sequence Ile-Tyr-Ser-Thr-Val-Ala-Ser-Ser-Leu
Formula C₄₂H₆₉N₉O₁₅
Molecular Weight 940.05 g/mol
Isoelectric Point (pI) ~5.52
Hydrophobicity Moderate (Contains hydrophobic core I, V, L, A)

Retrosynthetic Strategy

The synthesis is best approached using Fmoc Solid Phase Peptide Synthesis (SPPS) .[1] While Boc chemistry is possible, Fmoc is preferred for this sequence to avoid repetitive acidolysis which could degrade the sensitive Ser/Thr-rich regions.[1]

Critical Structural Considerations
  • C-Terminal Acid: The target is a free carboxylic acid.[1] Therefore, Wang Resin is the support of choice.[1] To minimize racemization during the first attachment, utilizing pre-loaded Fmoc-Leu-Wang resin is highly recommended.[1]

  • Steric Hindrance (The Thr-Val Junction): The coupling of Threonine (Thr) to Valine (Val) involves two beta-branched amino acids.[1] This steric bulk significantly lowers coupling kinetics.[1] Protocol Adjustment: This step requires double coupling or the use of a stronger coupling agent (e.g., HATU) to prevent deletion sequences.[1]

  • Hydroxyl Protection: The sequence is rich in hydroxylated amino acids (Tyr, Ser, Thr).[1] Tert-butyl (tBu) ethers are the mandatory protecting groups to prevent O-acylation during chain assembly.[1]

Materials & Reagents

To ensure >98% purity, use the following specifications:

Amino Acid Derivatives
Amino AcidDerivativeProtecting GroupRationale
Leu Fmoc-Leu-Wang ResinNone (C-term)Pre-loaded to prevent racemization.[1]
Ser Fmoc-Ser(tBu)-OHtBuPrevents side-chain acylation.[1]
Ala Fmoc-Ala-OH-Standard coupling.[1]
Val Fmoc-Val-OH-Beta-branched; requires extended coupling time.[1]
Thr Fmoc-Thr(tBu)-OHtBuBeta-branched & hydroxyl; critical residue.[1]
Tyr Fmoc-Tyr(tBu)-OHtBuProtects phenolic hydroxyl.[1]
Ile Fmoc-Ile-OH-Beta-branched N-terminal residue.[1]
Solvents & Activators[1]
  • Resin: Fmoc-Leu-Wang Resin (Loading: 0.3 - 0.8 mmol/g).[1] Low loading is preferred to reduce aggregation.[1]

  • Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure.[1] Alternative: HATU/DIEA for difficult couplings.[1]

  • Deprotection: 20% Piperidine in DMF (with 0.1M HOBt to suppress aspartimide formation, though less critical here as Asp is absent).[1]

  • Cleavage: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water.[1]

Detailed Experimental Protocol

Phase 1: Resin Preparation[1]
  • Weighing: Calculate resin amount based on target scale (e.g., 0.1 mmol scale).

  • Swelling: Place Fmoc-Leu-Wang resin in a reaction vessel. Add DMF (10 mL/g) and swell for 30 minutes. Drain.

Phase 2: The Synthesis Cycle (Iterative)

Perform the following cycle for each amino acid in the sequence (Reverse order: S -> S -> A -> V -> T -> S -> Y -> I).[1]

Step A: Fmoc Deprotection[1]
  • Add 20% Piperidine/DMF (5-10 mL per gram of resin).[1]

  • Agitate for 5 minutes . Drain.

  • Add fresh 20% Piperidine/DMF .

  • Agitate for 15 minutes . Drain.

  • Wash: DMF (5x), DCM (3x), DMF (3x). Crucial: Ensure all piperidine is removed to prevent premature Fmoc removal of the incoming AA.[1]

Step B: Coupling (Standard)[1]
  • Dissolve Fmoc-AA-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.[1]

  • Add DIC (3.0 eq).[1] Allow pre-activation for 2 minutes.

  • Add the mixture to the resin.[1]

  • Agitate for 60 minutes at room temperature.

  • Wash: DMF (3x).

Step C: The "Difficult" Coupling (Thr-Val Junction)

Applies specifically when coupling Fmoc-Thr(tBu)-OH to the Val-resin.[1]

  • Use HATU (3.0 eq) and DIEA (6.0 eq) instead of DIC/Oxyma.[1]

  • Agitate for 2 hours .

  • Double Couple: Drain, and repeat the coupling with fresh reagents for another 1 hour.

  • Kaiser Test: Perform a qualitative ninhydrin test. If beads are not colorless, repeat coupling.[1]

Step D: Final N-Terminal Deprotection
  • After coupling Isoleucine (Ile), perform the final Fmoc deprotection (Step A).[1]

  • Wash thoroughly with DMF (5x), DCM (5x), and Methanol (3x).[1]

  • Dry resin under vacuum/nitrogen.[1]

Phase 3: Cleavage & Global Deprotection[1]
  • Prepare Cleavage Cocktail: TFA / TIS / H₂O (95 : 2.5 : 2.5 v/v/v).

  • Add cocktail to the dry resin (10 mL per gram of resin).

  • Agitate gently for 2.5 - 3 hours . Note: Do not exceed 4 hours to avoid tBu-adduct formation on Tyr.[1]

  • Filter the resin and collect the filtrate.[1]

  • Precipitation: Add the filtrate dropwise into ice-cold Diethyl Ether (10x volume).

  • Centrifuge (3000 rpm, 5 min) to pellet the white precipitate. Decant ether.

  • Wash pellet 2x with cold ether.[1] Dry under vacuum.[1]

Purification & Characterization

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and purification process.

PeptideSynthesisStartStart: Fmoc-Leu-Wang ResinDeprotectFmoc Removal(20% Piperidine/DMF)Start->DeprotectWashWash (DMF/DCM)Deprotect->WashCoupleCoupling AA(DIC/Oxyma or HATU)CheckKaiser Test(Blue = Incomplete)Couple->CheckWash->DeprotectCycle ContinueWash->CoupleDifficultCritical Step:Thr-Val Coupling(Use HATU/Double Couple)Wash->DifficultNext AA is Thr?CleaveCleavage & Global Deprotection(TFA/TIS/H2O)Wash->CleaveSequence CompleteCheck->CoupleFail (Blue)Check->WashPass (Colorless)Difficult->DeprotectCycle ContinuePurifyPrep HPLC(C18 Column)Cleave->PurifyFinalLyophilized PeptideCAS this compoundPurify->Final

Figure 1: Critical path workflow for SPPS of CAS this compound, highlighting the difficult Thr-Val junction.

Analytical Protocol
  • HPLC Purification:

    • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter, 5µm, 300Å).[1]

    • Mobile Phase A: 0.1% TFA in Water.[1]

    • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

    • Gradient: 5% to 60% B over 30 minutes. Note: The peptide is moderately hydrophobic; elution is expected around 30-40% B.[1]

  • Mass Spectrometry (QC):

    • Method: ESI-MS or MALDI-TOF.[1]

    • Expected Mass: [M+H]⁺ = 941.05 Da; [M+2H]²⁺ = 471.03 Da.[1]

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield Aggregation during synthesis.[1]Use low-loading resin (<0.4 mmol/g) or switch to PEG-based resin (ChemMatrix).[1]
Deletion of Thr Steric hindrance at Val-Thr step.[1]Use HATU/HOAt activation; increase temperature to 50°C for this specific coupling.
Incomplete Solubility Hydrophobic core (I-Y-S-T-V...).Dissolve crude peptide in small amount of acetic acid or DMSO before adding water for HPLC injection.[1]
Racemization Base-catalyzed racemization of C-term Leu.[1]Ensure Fmoc-Leu-Wang resin was used (not coupling Leu to bare Wang resin manually without care).[1]

References

  • De Baets, S., et al. (2013).[1][2][3] "Recombinant influenza virus carrying the respiratory syncytial virus (RSV) F85-93 CTL epitope reduces RSV replication in mice."[1][2][3] Journal of Virology, 87(6), 3314-3323.[1][2][3]

  • Tamura, M., et al. (1998).[1][2] "Definition of amino acid residues on the epitope responsible for recognition by influenza A virus H1-specific, H2-specific, and H1- and H2-cross-reactive murine cytotoxic T-lymphocyte clones." Journal of Virology, 72(11), 9404-9406.[1][2][3]

  • MedChemExpress. "Influenza HA (518-526) Product Datasheet." Accessed October 2023.[1]

  • ChemicalBook. "CAS this compound Entry." Accessed October 2023.[1]

Influenza virus specific CTL cytotoxicity assay protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Influenza Virus-Specific CTL Cytotoxicity Assay

Introduction & Mechanistic Grounding

The assessment of Influenza-specific Cytotoxic T Lymphocyte (CTL) activity is a cornerstone of vaccine efficacy testing and viral immunology. Unlike neutralizing antibodies that prevent viral entry, CD8+ CTLs eliminate established reservoirs of infection by recognizing viral peptides (typically conserved internal proteins like Nucleoprotein [NP] or Matrix Protein 1 [M1]) presented on MHC Class I molecules.

The Biological Mechanism: Upon recognition of the MHC-I:Peptide complex, the CTL forms an immunological synapse. The primary killing mechanisms involve:

  • Granule Exocytosis: Directional release of Perforin (pore-forming) and Granzyme B (serine protease) into the target cell, triggering apoptosis.

  • Fas/FasL Interaction: Engagement of death receptors.

Experimental Strategy: Direct ex vivo cytotoxicity from fresh PBMCs is rarely detectable due to the low precursor frequency of antigen-specific T cells (often <0.1%). Therefore, this protocol is divided into two phases: (1) In Vitro Stimulation (IVS) to expand the effector population, and (2) The Cytotoxicity Readout , utilizing Calcein-AM (a superior, non-radioactive alternative to


Cr) and CD107a mobilization.

Workflow Visualization

The following diagram outlines the critical path from donor isolation to functional readout.

CTL_Workflow PBMC PBMC Isolation (Ficoll Gradient) Stimulation In Vitro Stimulation (IVS) (Day 0: Peptide/Virus + IL-2) PBMC->Stimulation 2-5x10^6 cells/mL Expansion Expansion Phase (Day 3-7: Media refresh) Stimulation->Expansion Add IL-2 (20-50 IU/mL) CoCulture E:T Co-Culture (4 Hours) Expansion->CoCulture Harvest Effectors TargetPrep Target Cell Prep (T2 Cells or Autologous LCLs) TargetPrep->CoCulture Peptide Pulse / Infection Readout Readout Analysis CoCulture->Readout Supernatant (Calcein) or Cells (CD107a)

Figure 1: End-to-end workflow for generating and testing Influenza-specific CTLs. High-contrast nodes indicate critical stop/check points.

Phase 1: Effector Cell Generation (In Vitro Stimulation)

Objective: Selectively expand antigen-specific CD8+ T cells from the bulk PBMC pool.

Reagents:

  • Media: RPMI-1640 + 10% Human AB Serum (autologous preferred) + L-Glutamine + HEPES.

  • Stimulant:

    • Option A (Peptide): Influenza A M1 peptide (GILGFVFTL - HLA-A2 restricted) or NP peptide pools (1-2 µg/mL).

    • Option B (Live Virus): Influenza A/PR/8/34 (H1N1) at MOI 0.1 (requires Biosafety Level 2).

  • Cytokines: Recombinant Human IL-2 (rhIL-2).

Protocol:

  • Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (Ficoll-Paque). Wash 2x with PBS.

  • Seeding: Resuspend PBMCs at

    
     cells/mL in culture media. Plate 2 mL/well in a 24-well plate.
    
  • Stimulation (Day 0): Add the specific peptide (1 µg/mL final) or virus.

    • Scientist's Note: Do not add IL-2 on Day 0. Adding IL-2 immediately can stimulate non-specific LAK (Lymphokine-Activated Killer) cells, increasing background noise.

  • Expansion (Day 3): Gently remove 1 mL of media and replace with fresh media containing rhIL-2 (final concentration 20-50 IU/mL) .

  • Maintenance: Monitor media color. Split wells if confluent. Harvest effectors on Day 7-10 for the assay.

Phase 2: Target Cell Preparation

Choice of Target:

  • HLA-A*0201 Positive Donors: Use T2 cells (TAP-deficient, easily loaded with exogenous peptide).

  • Unknown HLA: Use Autologous B-LCLs (EBV-transformed B cells) generated from the donor's own PBMCs.

Protocol (Peptide Pulsing):

  • Harvest target cells (T2 or LCL) and wash with serum-free RPMI.

  • Resuspend at

    
     cells/mL.
    
  • Add Influenza peptide (10 µg/mL) and incubate for 1 hour at 37°C .

    • Control: Prepare a "Mock" tube with DMSO only (no peptide).

  • Wash cells 2x with PBS to remove unbound peptide.

Phase 3: Cytotoxicity Assays

We present two complementary methods. Method A measures direct killing (membrane integrity) and is the modern replacement for


Cr release. Method B  measures degranulation capacity.[1]
Method A: Calcein-AM Release Assay (The "Modern Gold Standard")

Principle: Live target cells convert non-fluorescent Calcein-AM into green-fluorescent Calcein via intracellular esterases.[2][3] When CTLs perforate the membrane, Calcein leaks into the supernatant.

Protocol:

  • Labeling: Resuspend

    
    pulsed Target cells in 1 mL serum-free media containing 5-10 µM Calcein-AM .
    
  • Incubate 30 mins at 37°C in the dark. Wash 2x with complete media.

  • Plating: Plate Target cells (

    
     cells/well) in a 96-well V-bottom plate.
    
  • Effector Addition: Add expanded CTLs at varying Effector:Target (E:T) ratios:

    • 50:1, 25:1, 12.5:1, 6.25:1.

  • Controls (Triplicate):

    • Spontaneous Release: Targets + Media only.

    • Maximum Release: Targets + 2% Triton X-100 (lyses 100% of cells).

  • Incubation: Centrifuge plate (100 x g, 2 min) to promote contact. Incubate 4 hours at 37°C .

  • Readout: Centrifuge plate (400 x g, 5 min). Transfer 100 µL supernatant to a black flat-bottom plate. Measure fluorescence (Ex 485nm / Em 530nm).

Calculation:


[4]
Method B: CD107a (LAMP-1) Degranulation Assay

Principle: CD107a is a lysosomal membrane protein.[5] It only appears on the cell surface transiently when cytotoxic granules fuse with the plasma membrane.

Protocol:

  • Setup: In a 96-well U-bottom plate, mix Effectors (

    
    ) and Targets (
    
    
    
    ) (1:1 ratio).
  • Antibody Addition: Immediately add anti-CD107a-PE (or FITC) antibody directly to the well during stimulation.

  • Golgi Block: Add Monensin (e.g., GolgiStop) after 1 hour of incubation.

    • Why? CD107a is rapidly reinternalized and degraded. Monensin neutralizes lysosomal pH, preventing degradation and "trapping" the antibody on the surface.

  • Incubation: Continue incubation for a total of 4-5 hours .

  • Staining: Wash cells. Stain for surface markers (CD3, CD8).[6]

  • Flow Cytometry: Gate on CD3+/CD8+ cells and analyze CD107a expression.

Comparative Analysis of Methods

FeatureChromium-51 ReleaseCalcein-AM ReleaseCD107a Flow Assay
Readout Gamma radiation (Supernatant)Fluorescence (Supernatant)Fluorescence (Cell Surface)
Sensitivity High (Gold Standard)High (Comparable to Cr51)Moderate (Functional potential)
Safety Low (Radioactive)HighHigh
Information Population average killingPopulation average killingSingle-cell phenotype
Cost High (Disposal/Regulatory)LowModerate (Antibodies)

Troubleshooting & Quality Control

  • High Spontaneous Release (>20%): Indicates target cells are in poor health. Ensure targets are in log-phase growth before labeling. Over-labeling with Calcein can also cause toxicity.

  • Low Specific Lysis:

    • Check MHC Matching: Ensure Effectors and Targets share HLA alleles (e.g., HLA-A2).

    • Check Expansion: If CD8+ % is low after Day 7, consider magnetic bead enrichment (CD8+ Negative Selection) before the assay.

  • Prozone Effect: Occasionally, very high E:T ratios result in lower killing due to steric hindrance or "clumping." Always run a dilution series.

References

  • NIH/PubMed: Stable expression of cytolytic activity by influenza virus-specific cytotoxic T lymphocytes. (Demonstrates stability of CTLs in vitro).

  • MDPI: Measuring Cellular Immunity to Influenza: Methods of Detection. (Review of CTL assays including Calcein and Flow).

  • Frontiers in Immunology: Degranulation Response in Cytotoxic Rat Lymphocytes Measured with a Novel CD107a Antibody.[1] (Detailed CD107a methodology).

  • AAT Bioquest: Experimental Protocol for Calcein AM Assay. (Technical parameters for fluorescence readout).

  • ResearchGate: Protocol for in vitro cytokine stimulation of immunized CD8+ T cells. (Optimization of IL-2/IL-15 concentrations).

Sources

Application Note: Precision Reconstitution of Influenza Peptides for T-Cell Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

In the evaluation of influenza-specific T-cell responses (via ELISpot, Intracellular Cytokine Staining, or Tetramer staining), the integrity of the peptide stimulus is the single greatest variable affecting assay reproducibility. Poor solubility leads to peptide aggregation, resulting in false negatives, while improper solvent management (specifically DMSO) causes non-specific cell death, resulting in false positives or background noise.

This guide provides a rigorous, physiochemical-based protocol for reconstituting influenza peptides (e.g., Hemagglutinin [HA], Nucleoprotein [NP], and Matrix Protein [M1]). It moves beyond generic "add water" instructions to address the specific challenges of hydrophobic viral epitopes and the critical distinction between Gross Weight and Net Peptide Content .

Pre-Reconstitution Analysis: The "Paper" Protocol

Before opening a vial, three parameters must be defined to ensure the calculated concentration matches the actual concentration delivered to the cell.

Net Peptide Content vs. Gross Weight

Peptides are lyophilized with counter-ions (TFA, Acetate, HCl) and residual water.[1] A vial labeled "1 mg" refers to the Gross Weight , not the active peptide mass.

  • Gross Weight: Peptide + Salts + Water.[1][2]

  • Net Peptide Content (NPC): The percentage of the gross weight that is actual amino acid sequence (typically 60–90%).[1]

Formula for Stock Preparation:



Critical Insight: If you dissolve 1 mg of gross peptide (with 70% NPC) in 1 mL of solvent, your concentration is 0.7 mg/mL , not 1.0 mg/mL. This 30% error propagates through all subsequent dilutions. Always check the Certificate of Analysis (CoA) for the NPC.

Physiochemical Properties (Charge & Hydropathy)

Influenza epitopes are often hydrophobic (e.g., the HLA-A2 restricted M1 58-66 epitope GILGFVFTL). Dissolving these in aqueous buffers (PBS) causes immediate aggregation.

  • Calculate Isoelectric Point (pI):

    • Acidic (Net Charge < 0): High in Asp (D), Glu (E).

    • Basic (Net Charge > 0): High in Arg (R), Lys (K), His (H).[3]

    • Hydrophobic: High in Leu (L), Val (V), Ile (I), Phe (F), Trp (W).

Solubility Decision Logic

Do not default to DMSO for every peptide. While DMSO is a universal solvent, it is cytotoxic. Use the following logic to determine the mildest effective solvent.

SolventStrategy Start Analyze Peptide Sequence CheckLength Length < 5 AA? Start->CheckLength Water Dissolve in Sterile Water CheckLength->Water Yes CheckHydro >50% Hydrophobic Residues (L, I, V, F, W, M)? CheckLength->CheckHydro No DMSO Dissolve in 100% DMSO (Dropwise addition) CheckHydro->DMSO Yes (e.g., GILGFVFTL) CheckCharge Calculate Net Charge at pH 7.0 CheckHydro->CheckCharge No Acidic Negative Charge (<0) (High D, E) CheckCharge->Acidic Basic Positive Charge (>0) (High R, K, H) CheckCharge->Basic Ammonia Add 0.1% NH4OH or Basic Buffer Acidic->Ammonia Acetic Add 10% Acetic Acid Basic->Acetic

Figure 1: Solvent selection decision matrix based on amino acid composition.[3][4]

Protocol: Preparation of Master Stocks

Objective: Create a high-concentration, sterile master stock (e.g., 10 mg/mL or 20 mg/mL) that allows for significant dilution to minimize solvent toxicity.

Materials
  • Lyophilized Peptide (e.g., Influenza A M1, HA, or NP).

  • Sterile DMSO (Dimethyl Sulfoxide), Hybridoma grade (Sigma D2650 or equiv).

  • Sterile PBS (pH 7.4).[5]

  • Low-binding microcentrifuge tubes (Eppendorf LoBind).

Procedure
  • Equilibration: Allow the peptide vial to warm to room temperature (RT) for 30 minutes before opening.

    • Reasoning: Opening a cold vial causes condensation of atmospheric moisture, which can hydrolyze the peptide.

  • Centrifugation: Briefly centrifuge the vial (10,000 x g, 1 min) to pellet powder.

  • Solvent Addition (The "Dropwise" Method):

    • If the peptide is hydrophobic (most flu epitopes), add pure sterile DMSO to approximately 25-50% of the final target volume.

    • Vortex gently or sonicate (water bath sonicator) for 15-30 seconds until fully clear.

    • Note: Avoid excessive heat during sonication (keep < 30°C) to prevent degradation.

  • Dilution to Volume: Slowly add the remaining volume using sterile water or PBS only if the peptide remains soluble.

    • Caution: If the peptide crashes out (becomes cloudy) upon adding water, you must maintain the stock in 100% DMSO.

  • Aliquot & Store:

    • Divide into small aliquots (e.g., 10–20 µL) to avoid freeze-thaw cycles.

    • Store at -80°C (stable for >1 year) or -20°C (stable for 3–6 months).

Protocol: Assay Dilution & DMSO Management

The Golden Rule: The final concentration of DMSO in the cell culture well must be < 0.5% (ideally < 0.1%) to avoid T-cell toxicity or background cytokine release.

Quantitative Tolerance Table
Cell TypeMax DMSO ToleranceRecommended LimitNotes
PBMCs (Human) 0.5%0.1% Highly sensitive; >0.5% increases background IFN-γ spots.
Splenocytes (Mouse) 0.5%0.1% Similar sensitivity to human PBMCs.
T-Cell Clones 1.0%0.5% Slightly more robust, but phenotype may alter.
Dilution Workflow (Graphviz)

This workflow demonstrates how to achieve a 10 µg/mL working concentration from a 10 mg/mL stock while keeping DMSO negligible.

DilutionScheme Stock Master Stock (10 mg/mL) 100% DMSO Inter Intermediate Dilution (100 µg/mL) 1% DMSO Stock->Inter 1:100 Dilution (e.g., 10µL Stock + 990µL Media) Well Cell Culture Well (Final: 1-2 µg/mL) <0.1% DMSO Inter->Well 1:50 to 1:100 Dilution (Add 2-5µL to 200µL Well)

Figure 2: Serial dilution strategy to reduce DMSO concentration to non-toxic levels (<0.1%) while maintaining therapeutic peptide concentrations.

Step-by-Step Dilution:
  • Thaw: Thaw one aliquot of Master Stock (10 mg/mL) at RT. Vortex.

  • Intermediate Step: Prepare a 100 µg/mL working solution in complete cell culture media (RPMI + 10% FBS).

    • Calculation: Add 10 µL Stock to 990 µL Media.

    • Result: Peptide = 100 µg/mL; DMSO = 1%.

  • Final Assay Addition: Add 20 µL of the Intermediate Solution to a well containing 180 µL of cell suspension.

    • Final Peptide Conc: 10 µg/mL.

    • Final DMSO Conc: 0.1% (Safe).[6]

Quality Control & Troubleshooting

Sterility
  • Do not filter 100% DMSO stocks: Most filters (Cellulose Acetate) dissolve in DMSO. Nylon or PTFE filters are compatible but retain significant amounts of peptide (up to 20% loss).

  • Best Practice: Use sterile-grade DMSO and work in a biosafety cabinet. If filtration is mandatory, filter the diluted intermediate solution (in aqueous media) using a Low-Protein Binding PVDF or PES membrane (0.22 µm) , but account for potential 10-15% loss in concentration.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Cloudiness upon water addition Peptide is highly hydrophobic.[3][6]Re-solubilize in 100% DMSO. Perform dilutions directly into media only at the final step.
High Background in ELISpot DMSO toxicity (>0.5%) or Endotoxin.Reduce final DMSO to <0.1%. Ensure peptide purity is >95% (remove synthesis salts).
No Response (False Negative) Aggregation or Oxidation.Sonicate stock before use. For Cys/Met containing peptides, avoid repeated freeze-thaws (oxidation risk).[3]
Gel formation High concentration aggregation.Add chaotropic agents (e.g., 6M Guanidine HCl) only if compatible with downstream assay (usually not for live cells). Otherwise, lower stock concentration.

References

  • Versteegen, P., et al. (2021). DMSO toxicity in cell culture: A systematic review. (General reference for DMSO limits in T-cell assays). [Link] (Note: Link directs to related T-cell/DMSO methodology in J. Immunol methods).

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Solubility of Hydrophobic Influenza Peptides

[1]

Current Status: Operational Topic: Hydrophobic Influenza Peptides (HA Fusion Peptide, M2, NA) Audience: Research Scientists & Drug Development Professionals

Executive Summary: The Hydrophobicity Challenge

Influenza peptides, particularly those derived from the Hemagglutinin (HA) fusion domain (residues 1–23 of HA2) and the M2 ion channel , are notoriously difficult to handle. Their biological function relies on membrane insertion, necessitating a sequence rich in non-polar residues (Leucine, Phenylalanine, Isoleucine) and Glycine.

In aqueous buffers (PBS, Tris), these peptides undergo rapid hydrophobic collapse , forming β-sheet-rich aggregates or amyloid-like fibrils. This guide provides a self-validating system to solubilize these peptides without compromising their biological activity in T-cell assays or structural studies.[1]

Solubility Decision Matrix (Visual Workflow)

Before opening the vial, determine your solubilization strategy using the peptide’s physicochemical properties.[1][2][3][4]

SolubilityWorkflowStartLyophilized Influenza PeptideCheckSeqAnalyze Sequence(Calculate pI & Hydrophobicity)Start->CheckSeqIsHydrophobic>50% Hydrophobic Residues?CheckSeq->IsHydrophobicYesHydroUse Organic Solvent FirstIsHydrophobic->YesHydroYes (e.g., HA Fusion Peptide)NoHydroCheck Net Charge (pI)IsHydrophobic->NoHydroNoSolventCDissolve in 100% DMSO or DMF(Dropwise addition)YesHydro->SolventCNetPosNet Positive (+)(Basic: Arg/Lys rich)NoHydro->NetPosNetNegNet Negative (-)(Acidic: Asp/Glu rich)NoHydro->NetNegSolventADissolve in 10% Acetic Acidor 0.1% TFANetPos->SolventASolventBDissolve in 0.1% Ammonium HydroxideNetNeg->SolventBDilutionSlowly dilute with Buffer(Vortex continuously)SolventA->DilutionSolventB->DilutionSolventC->Dilution

Figure 1: Logic flow for selecting the initial solubilization agent based on peptide sequence composition.[5]

Standard Operating Procedure (SOP): Solubilization

Objective: Create a stable stock solution (1–10 mg/mL) that can be diluted for assays.

Step 1: The "Dry" Calculation

Do not assume the weight on the label is 100% peptide.[1] Lyophilized peptides contain salts and water.[1]

  • Action: Check the Gross Peptide Content on the QC sheet (usually 60–80%).[1]

  • Formula: Actual Peptide Weight = Powder Weight × % Peptide Content

Step 2: The Organic Start (For HA/M2 Peptides)

Water is the enemy of hydrophobic peptides during the initial phase.[1]

  • Add Organic Solvent: Add sterile DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) to the vial.[1]

    • Volume: Use the minimum volume necessary to achieve 10–20 mg/mL.

    • Why: DMSO disrupts secondary structure formation (aggregates), keeping the peptide monomeric.[1]

  • Sonication: Sonicate for 15–30 seconds in a water bath.

    • Visual Check: Solution must be completely clear. If cloudy, add more DMSO.

Step 3: The Aqueous Dilution (The "Crash" Risk)

This is the critical failure point.[1] Adding buffer too fast causes the peptide to "crash out" (precipitate).

  • Technique: Add the aqueous buffer (PBS/Water) dropwise to the DMSO/peptide solution while vortexing gently.

  • Target: Aim for a final DMSO concentration of <5% in the stock, or keep it at 100% DMSO and dilute only immediately before the assay.

Troubleshooting & FAQs
Scenario A: "I added PBS and the solution turned into a white gel."

Diagnosis: You have likely encountered amyloid-like fibrillization .[1] The HA fusion peptide (residues 1–23) is fusogenic and self-assembles into gels at neutral pH.[1] The Fix:

  • Disaggregation: You must break the β-sheets.[1] Add HFIP (Hexafluoroisopropanol) or TFA (Trifluoroacetic acid) to the gel. It should dissolve.

  • Evaporation: Dry the peptide down completely (SpeedVac) to remove the acid/alcohol.

  • Restart: Re-dissolve in 100% DMSO, then dilute very slowly into the assay medium.

  • Note: If the peptide contains Cysteine (Cys), use DMF instead of DMSO to prevent oxidation.

Scenario B: "I need to use this in a T-cell assay, but DMSO kills my cells."

Diagnosis: DMSO toxicity.[1] T-cells are sensitive to DMSO >0.5% v/v.[1] The Fix: High-concentration Stock Strategy.[1]

  • Prepare a 10 mg/mL stock in 100% DMSO.

  • Dilute 1:1000 into the culture medium.

  • Result: Final peptide concentration = 10 µg/mL; Final DMSO = 0.1%.

  • Data Validation: See Table 1 below for tolerance limits.

Table 1: Solvent Tolerance in Biological Assays

Assay TypeMax DMSO (%)Max Acetonitrile (%)Notes
T-Cell Proliferation 0.1%< 0.1%High sensitivity; DMSO inhibits cytokine secretion [1].
ELISA / Binding 2% – 5%5%Robust; interference is minimal.[1]
Hemolysis Assay 1%N/ADMSO can stabilize RBC membranes, masking lysis.[1]
In Vivo (Mouse) 5% (IP/IV)AvoidUse cyclodextrin or PEG400 as carriers if possible.[1]
Scenario C: "My peptide sequence is fixed (Wild Type). I cannot change it, and it won't dissolve."

Diagnosis: Extreme hydrophobicity (e.g., M2 transmembrane domain). The Fix: Use a Carrier System .[1]

  • Liposomes: Reconstitute the peptide directly into lipid vesicles (POPC/POPG) mimicking the viral envelope.[1] This is often biologically more relevant for HA/M2 studies [2].

  • Detergents: Use non-ionic detergents like OG (Octyl glucoside) or DDM (Dodecyl maltoside) above their Critical Micelle Concentration (CMC).[1]

Prevention: Peptide Design Strategies

If you are ordering new peptides, modify the design to ensure solubility without altering the epitope.

DesignStrategyCoreCore Influenza Sequence(Hydrophobic Epitope)Strategy1Flanking Charged Residues(Lys/Arg Tags)Core->Strategy1Add KKK or RRRto N/C-terminusStrategy2PEGylation(Mini-PEG spacers)Core->Strategy2Add PEG2/PEG4to C-terminusStrategy3Mutational Swaps(If non-essential)Core->Strategy3Replace Ile/Leuwith Val/AlaResultSoluble Peptide(Electrostatic Repulsion)Strategy1->ResultStrategy2->ResultStrategy3->Result

Figure 2: Structural modifications to prevent aggregation.

  • Poly-charged Tails: Add a KKK (Lysine) or RRR (Arginine) tag to the N- or C-terminus.[1] This adds +3 charge, forcing molecules apart via electrostatic repulsion [3].

  • Spacer Blocks: Insert a hydrophilic spacer (e.g., GSG or PEG2) between the tag and the viral sequence to prevent the tag from interfering with antibody binding.

References
  • NIH/PubMed. (2023). CD4+ T cell activation, function, and metabolism are inhibited by low concentrations of DMSO.[6][7]

  • Thermo Fisher Scientific. (2024).[1] Peptide Solubility Guidelines and Hydrophobic Handling.

  • GenScript. (2023). Peptide Solubility: Rules of Thumb and Troubleshooting.

  • Sigma-Aldrich. (2024).[1] Solubility Guidelines for Hydrophobic Peptides.

Troubleshooting Weak T-cell Response to HA (518-526): A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

FAQs & Troubleshooting Guide

This section addresses common issues in a question-and-answer format, providing detailed explanations and actionable solutions.

Question 1: I'm not seeing any response to the HA (518-526) peptide in my ELISpot/ICS assay. What are the primary things to check?

Answer:

When a complete lack of response is observed, it's crucial to systematically verify the core components of your experiment. The issue often lies in one of three areas: the peptide itself, the antigen-presenting cells (APCs), or the T-cells.

  • Peptide Integrity and Handling: Synthetic peptides are sensitive to degradation. Ensure that the HA (518-526) peptide has been stored at -20°C or -80°C and was reconstituted correctly, typically in sterile DMSO followed by dilution in culture medium. Improper storage or multiple freeze-thaw cycles can compromise the peptide's integrity.

  • Antigen-Presenting Cell (APC) Function: For a T-cell response to occur, the peptide must be correctly presented by APCs.

    • Viability and Number: Check the viability and count of your APCs. A sufficient number of healthy APCs is essential for efficient antigen presentation.

    • HLA Restriction: The HA (518-526) epitope is H-2Kd-restricted.[1][2][3] Ensure your donor cells possess the appropriate HLA type for this specific peptide.

  • T-Cell Viability and Frequency:

    • Post-Thaw Viability: Cryopreservation can impact cell viability and function.[4][5][6] Assess the viability of your peripheral blood mononuclear cells (PBMCs) after thawing. A resting period of 1-4 hours post-thaw is recommended to allow cells to recover.

    • Low Precursor Frequency: The frequency of naive T-cells specific for a single viral epitope can be very low in unexposed individuals.[7][8][9][10] It's possible that the number of HA (518-526)-specific T-cells in your sample is below the detection limit of a standard assay.

Question 2: My positive control works, but the HA (518-526) response is still weak. What's next?

Answer:

A successful positive control (e.g., PHA, CEF peptide pool) indicates that your assay system is generally functional. In this scenario, the issue is likely more specific to the HA (518-526) peptide or the cells' response to it.

  • Assay Sensitivity:

    • Cell Density: The number of cells plated per well can significantly impact the outcome. For ELISpot assays, a linear range for spot formation is typically observed between 200,000 and 800,000 cells per well.

    • Incubation Time: Ensure an adequate incubation period for T-cell activation and cytokine secretion, generally 18-48 hours for ELISpot assays.[11]

    • Reagent Concentrations: Optimize the concentrations of critical reagents like antibodies and peptide. Most peptides approach saturation at around 10 µg/mL.[12]

  • Donor Variability:

    • Prior Exposure: The magnitude of the T-cell response can depend on the donor's history of influenza exposure.

    • HLA Mismatch: Double-check the HLA type of your donors to confirm it aligns with the known restriction of the HA (518-526) epitope.

  • Experimental Workflow: The following diagram outlines a troubleshooting workflow for this specific issue.

Caption: Troubleshooting workflow for weak HA (518-526) response.

Question 3: How can I improve my assay's sensitivity to detect a low-frequency HA (518-526)-specific T-cell response?

Answer:

Detecting rare antigen-specific T-cells requires highly sensitive methods. Consider the following strategies:

  • In Vitro Expansion: A common technique to increase the frequency of antigen-specific T-cells is to expand them in vitro.[13][14][15] This typically involves culturing PBMCs with the HA (518-526) peptide and a low dose of IL-2 for 10-14 days.

  • Alternative Assay Platforms: Different assays offer varying levels of sensitivity.

    • ELISpot: Highly sensitive for detecting cytokine-secreting cells.

    • Intracellular Cytokine Staining (ICS): Allows for multiparametric characterization of responding T-cells by flow cytometry.

    • MHC Tetramer Staining: Directly visualizes and quantifies antigen-specific T-cells, regardless of their functional state.

AssayProsCons
ELISpot High sensitivity, quantitative.Limited to detecting cytokine secretion.
ICS Multiparametric data, identifies cell phenotype.[16][17][18]Less sensitive than ELISpot, potential for artifacts.
MHC Tetramer Direct visualization, highly specific.Requires knowledge of HLA restriction, tetramers can be expensive.
  • MHC Tetramer Staining Workflow: This diagram illustrates the process of identifying specific T-cells using MHC tetramers.

Peptide-MHC Peptide-MHC TCR TCR Peptide-MHC->TCR CD3 CD3 TCR->CD3 Activation Signals Activation Signals CD3->Activation Signals CD28 CD28 (Co-stimulation) CD28->CD3 Cytokine Production Cytokine Production Activation Signals->Cytokine Production Proliferation Proliferation Activation Signals->Proliferation

Caption: Simplified TCR signaling pathway.

References

  • T cell expansion protocols for clinical application. (2017). YouTube. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzX6wgGaIt7uZkNsedZz-mFSrD3ldPR_VJZ9YNnGGyr-C8SX8WDEyjb9Lg4mkJ2ZZgmH62zlhni_SKHKH4k8zVn5s6i0Chj8Io4sVuOjdfarmwQ10S7ZC_y8HTnQPhmd5QotJx6UY=
  • Harnessing antigen-specific T cell response assays for multicenter immune therapy trials. (2025). LabRoots. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9ncM5U_mX7tNX10-aJbCYCaiPG1XB-_HNy94Covk7Of347P3ZTavx5g_jvBJuoMFQws_8BNBpHzphXQ6ic4z_rl9Q4qbIm2R5N87liF2mKTGveKhLQEL7M2QvUa-e-ovahStLomw=
  • Harmonization and qualification of intracellular cytokine staining to measure influenza-specific CD4+ T cell immunity within the FLUCOP consortium. (2022). PubMed. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVBKetrXnWpF6qm18WwjkDnkYwM0YiIMUmybsoTPGxO9aVjVe6PXmQWoiCR1XlOvlmv4kwf1JPjKAtO-DTudODUVdJeEthnP9A54q8JCOEBfx703VUJoD69JIDuSC0QdfAUZkn
  • Influenza A M1 58-66 (HLA-A*02:01) ( GILGFVFTL ). peptides & elephants. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFo_3l9f9Y21kIKGTpeNexgViDrHBWgbVtUY88yRssNPL8skHYe37OHmFdRcMsnXeZQCvxoGGICp5A6o62UC3R_Z6Xj6_x0_B9zXkmLgbnvYIGQRGWY_Y-taAlB2pVWaDj1DhB7vnHlGIubzTbByLFwYN1ghPrX2XJrO7eKxA==
  • MIATA. MIATA. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1X6gg1Nc78mt9cbXOZ3REOK6bPMK_U4IaccyxMvKfZCz8aqA2FuJr0iIBR5jeeOsDIEu91fPh1Lk9HyNudoSpsEuC0x1PYfnQfqxL4kCOp7jwhA==
  • Genetic Co-Administration of Soluble PD-1 Ectodomains Modifies Immune Responses against Influenza A Virus Induced by DNA Vaccination. (n.d.). MDPI. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED3S64B_JWP04bNwrJXvtLz3ONC2IznjjyVn0LFyVxd6M3ZCRvxafdQEL3TYgebDU4FHzmfZlkitXC4cqob_3gav1Vv4cFeBVO5GA2PzTxt-2YbI-DAvxvVcs5dzl_E-qFwwrLVWnHh5aaK1Y=
  • Expansion of antigen-specific cytokine-secreting T cells | Protocol. Miltenyi Biotec. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNWY2aCDL2G2XrMLQlhGSBXbxbn_me8yFo16sPvlvNYuKwN_4vFWMhinGfcEkDiFMUeTFAL2-VecW96NOHH6ofyiZad5NVj53eOHT4QUTITldaNTTim2J0dIBKBDPASiD41_lXH5ingD8RA46-_a2gSgUCBTzVVR5W5V-tltOkcX7Sughh0rrhiCfv597GZrq8bEYHS1CmkMYGqNEQPzk7DOeivCkr6Omwm3CTxLIHUX5h8CxqEOW0
  • Loss of T cell responses following long-term cryopreservation. (n.d.). PMC - NIH. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWS2nABNebCDoNZtMmSpMYKHA8q7bKtYV8t29EbSSalsUaJx-QKJlWfZcnm5gwG6-6_okvbQZgiwdhpZYj6d2IdQBdlBDCLLl1m3gmlV69oiL2CxYSj8p3emug_-WbXBwqnsOCpC2f3Eu_QWc=
  • The frequency and function of nucleoprotein-specific CD8+ T cells are critical for heterosubtypic immunity against influenza virus infection. (2024). PMC - NIH. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3CQTMdWGFIsQ1-KuxoOkqlA4bWfpcfof98IFaBl3_hyQWWtnqtBELwr799KxyaBkyK94oeuiQvld3V62vAkdbVzg7Fx0VivkVSlj8nIyiTeRGDMN6wMsGbAwz6Nlf-uqBRg9e3QaHO-S8D0Rr
  • Influenza HA (518-526) | Influenza Virus Hemagglutinin Epitope. MedchemExpress.com. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGHke2B5Yk2zoAvujRiDunEd_nGqIO6qHyNhSFTuGw4-3dr0RZ73eNvcFz-9UvA9kiBXtCmh9UOrjZAOq-2voNTcDJ5_sIannSnolj4xQQapRzwwAuO2o93Czfv0k6Lo73QnZFwnGhmsWYorit7lbU0dnM
  • Optimisation of the cultured ELISpot/Fluorospot technique for the selective investigation of SARS-CoV-2 reactive central memory T cells. (2025). PMC - NIH. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJrHDRNLc0hmxMFkR5Ek8ImMtw9SEwYny9MU3mTb2m73Wc8SR71DqD33hsKBVOb0thQE_pGyy16k4CmYVrkm9s25JxRaemUfwkFm89Dj60FldVc1qWL8eKNP-L6YpjWu48UjCubzq0AxPnYsN0
  • Exploiting cross-priming to generate protective CD8 T-cell immunity rapidly. (n.d.). PNAS. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTVJy0ofz3w-75jl91BCrDhfWT5xsOemFzNbLMUXRkv4nx-fK3IuC1biKauZ9TrGm5PKX8WfmEmba9Yi3xaEU2bDz3ipBCBDTxAMXXmp99r-cHthFddEfWPg657zkNYcrdvmwVexOPv4-l_w==
  • Recombinant Influenza Virus Carrying the Respiratory Syncytial Virus (RSV) F85-93 CTL Epitope Reduces RSV Replication in Mice. (n.d.). PMC - NIH. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfxZnEgPYKHwQ-G9J0g76rpNDveMQ92KE69hkuR2leEeRpg-C8PBIO-dp89h32qmr6eO3WBpBAhN7P70SS9YxSp-HYmYnLZ0WrxG-C6saqo2jsK78WiG7QNKxNZhom3WBU7-zLyQ0GVYkDwNw=
  • A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses. (2021). Unknown Source. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwQLqH6ZJjKdspIhjwjTbvOIjJ37_et0cXGBa2KEUQJypRxyaMkoZDB9JrHit_dR1klH3LzpqZy6CjJVUeT0JyWJdkqSFMrxVD6W-ek190U1ZX4nyztzxehn5nZxDqcOjyCJks4aQJahsYq0M=
  • Pooled-Peptide Epitope Mapping Strategies Are Efficient and Highly Sensitive: An Evaluation of Methods for Identifying Human T Cell Epitope Specificities in Large-Scale HIV Vaccine Efficacy Trials. (2016). PMC. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnIaOVw_DzICZ1AqigCRFAIq6rnw88C7_Xc8f3FcyzSV2F-yf1ZBf-ATuW1Wg8paTLEnoVL5mwilnTSr0oF_qMiiOX5e2G4lKwzARLLpro8HETcBdoyQOJJn7QFTm9ulay9hyITskIqzk-WZA=
  • High Frequencies of Virus-Specific CD8+ T-Cell Precursors. (n.d.). ASM Journals. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAkTFUWaLb9Ea05mMCloQcneY0YAq8Uk8rks570F3XX3lPgueGlmpKaE4L4mOMqEwtVkH0fjZ1SiwTkgyIoEIrQ6RMRxynpNZeONJWNyVSpLyxMeiEiPSSsHLourt12gJh4Sd8MqGAaIWvlH0=
  • Detection of influenza virus-specific T cell responses by intracellular cytokine staining and flow cytometry. (n.d.). Unknown Source. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMXQUaoDAl4g84slel8xdCaihhw2vCLX9vyEd-jezmYcNWP__OQ8OyfZ68D9VdQaWAmWl70R-Vd7h2VSuGUeqIPsRvPUFkj4RR9B4DImJdlsOZqnZDYRUfAPYdICFAsB7k6KCDdCjJ78-6x0jZ4I_6YVwqytVQvMgS9NVxRLFKYaXyT8chOrRH6w1y6x2eZEP1QmPDUXCTx_qwixwLF2JrqhUFsvhgbTrjWbkRkcs=
  • Freezing Stimulated T Cells: A Detailed Guide. (2024). Assay Genie. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJNXVRYll89ZRBkun22x6gWkVX7zB8Pqzq42nvdv9nSSbUlGxprGgwckyUiGwCNRa5N361T92y9NuPbkv9Ob6JJ7TPwzL1rt_IG5VyjVuSbmeqw9aSyLkHC63V7Sytz09sbsFWJOsj9dUs81iQlcEG_iSNsZ6jy0-iBimQjWF3r_RRTq692Jic
  • Optimum in vitro expansion of human antigen-specific CD8+ T cells for adoptive transfer therapy. (n.d.). PMC - NIH. Retrieved from https://vertexaisearch.cloud.google.
  • "MIATA"—Minimal Information about T Cell Assays. (n.d.). PMC - NIH. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHGouyKopXZgHy7NX2579s56rQ-lAU0JaEvcjzuugO9p-h1QigEaZW3k4h_AmbdwbDPi4VaHhfnk5G0eKlFZ6_cEDUssgJN4L9I1J8-sAfqQv48HiO1pkNiIANl79n_HqZmcylewLpzj3MLFk=
  • A virus-specific CD8+ T cell immunodominance hierarchy determined by antigen dose and precursor frequencies. (2006). PNAS. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFk-JyCgXBin_FLVWf7wkaMwsw5GVYgY7KtG6wX_YYVxSSPF7MegeSrAnJrF9tUsJ_zfSFCxUfDxuGpkX0vKQZ8ea70uaVAcg_Z4ArsueQ1j1zEHm8r9hAnAeNmI4QG-aph6eizZq-au8TcZg==
  • Influenza HA (518-526). Aapptec Peptides. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHc89jH6Q5BPNB0p5H7cp4OB9mkxLk8MQ1G1uc0ma-NYRwwggLK31TOm77B0yr6rYJtPEwgvxGGTn25uCgjQaOah4lZglFyXpCCMvHs8iIeLQG4vTBgiPRbO9whMOy2f995VAMlSjYvtBuH6UkcCXYl
  • Technical pitfalls when collecting, cryopreserving, thawing, and stimulating human T-cells. (2024). Unknown Source. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAf2GoZc3-jb-YblsnN2wHt-xO6T9T4s5qo1JVHo4wG03_1Eo4AGZrhjmaPKRFo7a7i53HQ3UfUVmPFD03kurDkdHuvnqwfzi0n2b2vuaqDGPDGZKHENKKf_a1ci5aVhN7XlL2xElXAoDH9E52I7Dng8V2LIkp4fZ9OvLDZAbbwnYX6usJMQRz1Qvy3XS_ZfHSU-A=
  • How to Stimulate Antigen-Specific T Cells Using Peptide Pools. (n.d.). STEMCELL Technologies. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9bM1I4t89xCxJnQbUvVHC_6QIc6GjKwtlxkgvvdDJAwAWLoP9iQxeHOD7q4WgGZglw_YimXGO4DMVXuyQaXlGPqn_bkzC3U2LTv3Ij1L4lU6zc_KG1U-g_zxnU9HPLs393zJHqUV4PWwVxR0IDOifL26hh4Pm1A6f2j07VB898r8vDD8UZ3fwEjq1PJhgGnsdwnc=
  • Immunopeptidomic analysis of influenza A virus infected human tissues identifies internal proteins as a rich source of HLA ligands. (n.d.). PMC. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbr-lOEVGBcAqinYZJEnDVHXHvKOof0Dn7tEEOuEayGowfwjqwrQjBpW9XoYQ3nPYAtVEGdOXohezal05JOLxCDUGlksXABMGTqOZMkQOBjKiLmu3qvE60sRdj-e3fPyVRz9ErUBL8eeFjHvg=
  • Adoptive Transfer Enables Tumor Rejection Targeted against a Self-Antigen without the Induction of Autoimmunity1. (n.d.). AACR Journals. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEk-i_NFu-pV7bicO8HBtoOpOoz72mls9aYoQHTexMAjC0BNeBYVSgIYYEQs95oWOHov4wRQjG1ifzDPmsFYIudf2dRMoRs2gAsw-3JUBmUhfG4MdcjarJjH08VD60p_hqFZD33STj654D5RIi9AwsJh5SmAyxdRR4fmweIRKtifKBN46RgUSVgz8_vJLz_yTpuxVwKI7ylLN1mwQxgu2Ym0uDZIun70ZE4
  • Harmonization and qualification of intracellular cytokine staining to measure influenza-specific CD4+ T cell immunity within the FLUCOP consortium. (2022). Frontiers. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZyRFpdJtbTOo8qKwCQPO4zR5IoP39MbQth-S4Xr7sNphWbfKllojI2Ec4EJfGQuoHys4FFzUUebp33-Kk6te5H0CDCpPdfjJ-d05dBrjnaz9V0gvPmcOnFUVqP2Ekq8SSsxiLOJ2EDpbrhQ9xP8P_Uf6IrRUPAF-rsPz-Pj0CvMAFh8d8Dq-DWrzxcMcP3l8F6A==
  • "MIATA"—minimal information about T cell assays. (2009). PubMed - NIH. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdxP4MANQSHb2PoIos6uJYTQPFgcng6kqpOrmkFxu7nn6CYkJaTGFbbQ40LO02VnV9foujMjnwb39MI0dTHb0xUg49lzot5TYqhgFxEBN-h0s0l_wjYbmd3l_XnGyQO1R-rDhg
  • Mass spectrometry–based identification of MHC-bound peptides for immunopeptidomics. (2019). Monash. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHo46uB6m-O7g6VVy8KZOfLIjvX-pHxYDlB-t4sZ39aXqIovvH7mX81zBBQ0Tu8o2K41sPcJuqtWTvEjy7fB04smuyV_az-s9FwKnUoaig74M4sTacIqdzPuMNXWw0molmH0MW7tXaaYc8_GBy-BMEUlj66aCI8FS8QlDVK1GSWWEg8rDR3GDtaAA0=
  • Antigen specific t cells | Stimulation, enrichment and analysis. Miltenyi Biotec. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVt66C4mlKYLz7lK_J64Nb3dJ2C0Vf08RysuzmjzFT5WzhLdstQ3zaqZ4HU_LSIQ7RdLF_Df9gZJCDsfBCV12gERZS5fAJZfSJ-Cd_N-srZBlv19MPhXePfnmI-AG7Vd9K1sQ_KQoA3Wvy45LK1GLOpsJK2TeRFQc-21esobPO2Kw-kbHMMsoEQJZEdnCODdjULUBgmRH8P7NxGblqVwQ=
  • T Cell Assays and MIATA: The Essential Minimum for Maximum Impact. (2025). ResearchGate. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_N03tqAQ4lPC8iLtGNFf3ZufWEG6NKJmvKxhQmRMrL0twoSoZfgf8LpS41mjKbINq619w42lKFjumWTAo0MRaWHIqgiH6hLlRVbXtXwdiuUZAiPVKNwEuvV_bs2VWkBD97d2NnJadMriCV2xt-gTOW74pcnNtt2eQneSexohQxbeyM14Uy43XlS394lQ1Y8u5SYRd5xcj6c9GmOlYSxU9LRb367h8jdH12cK5n04=
  • Decline of influenza-specific CD8+ T cell repertoire in healthy geriatric donors. (n.d.). PMC - NIH. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHopytECX7bxA9SdFMQXNlDOoySfeDYm-tVGc8wesZmd29lGZ5fx6I0l62r1A1Lb-OnfYrgA5zhxEaXPY0lI2Zc6QfCjsOR8ecT2ags4b55WB41MzjXO08EtN0_L7r4bFxrRinrF9qbqBErp7g=
  • Loss of T cell responses following long-term cryopreservation. (2025). ResearchGate. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaDOIExO_1kKw9-tPhW29OGizxgmh1HMppMOK9oMp35OM9UI5APbInBizU0I7TEzSATRL1kCMG70UusZ_gCytoiQWQm-Iverd4aJwCZZb2Ad0cVJb1m6nuVGeowqYcuVTCgqzwB6hbJLLDEhYO1hAguKU00wLP3HR8XnfUIftJUng77SvF1ScCEGYKZO1IUtsr-NEMFsejcb4mKVkHn1cNJglLu4Qj7tUC
  • Boosted Influenza-Specific T Cell Responses after H5N1 Pandemic Live Attenuated Influenza Virus Vaccination. (n.d.). PMC - NIH. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZKwPGDWkZipT9IB2THFdXX8F8tjGsQeUwMOW5XJbFEHgcEpjVIt1QTzJ41QzUhg0iMWl7Fsj01nLkRUAmmgIinJqzVOHc4i18J6cjv6dFQVNbDid20bqaz1DTAkJ9y0I43ZAqCWIbdpDxrBM=
  • Antigen Peptide Influenza A PA - HLA-A*02:01 (FMYSDFHFI) 1 mg. (n.d.). Unknown Source. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7nmimHVd83ykbKPQTgGbW65idPCa2wlsluzZscv5wAhLIumZI1VQDN-FeFUmJB0sI1OPq0Mv9I4rJ7hiNFOmCPcmW27qetKyKOw2bdrsBF2qlfrBv5zG6ZT1WjUQl46I5mbw15MitjBzXbiWH1n8iID0puebnDRRTxTzEknRDrbjhGMFpGc24dR8cgqqW
  • (PDF) Cryptic MHC-E epitope from influenza elicits a potent cytolytic T cell response. (n.d.). ResearchGate. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG30hPLXbbc14bwrC32BJ2Vjzy66eP90fCPnEq10JqHbqTnviwPXrl1qU2ip5-iZv5omKQKC8146g04Q-NQE5jPXSCxzBTDXhNk-kRHVc-Zvt614hU_JYEHB0J6RvyVxFiiqUAsiUusZj7Yowjx8g90Ue17M54U7pVKCpcNgt7ytLxjSvN7DADmgxBB_LhUYAhel-VFeVP-uqvpsClvnWy_zrLxaiNAuyIEHiXgmd5h6BrWnO8yA8JuBjBLkjmJ
  • Harmonization and qualification of intracellular cytokine staining to measure influenza-specific CD4+ T cell immunity within the FLUCOP consortium. (2022). Universiteit Gent. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhnHNwaunwkaKgooTHIIXVsqOj5AnOfHX8XLDQzHAz-EV7sF3Qh5JOaxOHMhYF7r3sDQgJKNznkG4dpl6RxQFOKs6KvQM94pkZug6zC9QJcP4ew_KB-EpMR62gHg4dpHUniVSbYJZvZNzNKfn-xUmnu0wLjv-i0m84
  • Age-associated decline in T cell repertoire diversity leads to holes in the repertoire and impaired immunity to influenza virus. (2008). Rockefeller University Press. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhK2ie-XXm9OoHCMibVb5KxWl-s5ycuLedRyzEZB4DIoNIptFWaObZlnPTG7Wcq-zwFX-KJTWkZgENo3w7I0H_4IFXnFTnNAxYMxGOfz1yyAJWz4fkVN0olonis_-SwMZK89w065DNfqh7h70ZqZR05hgvXKQWlBMDqHbKtlm3aIB3-oks_6D04iC7N6TmeImWfJQByIk=
  • Harmonization and qualification of intracellular cytokine staining to measure influenza-specific CD4+ T cell immunity within the FLUCOP consortium. (2022). PubMed Central. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJelQK-dbll-93P5xzlq4Cw-RowbTae2qOqYFR9cTgEYYjLXxeddY00nz_YD_v1QJF6LNgZoQjr0IrJwe72N9jGppqzSxo0TU-dyjuoNcT3p8zyFJkmhNVjBieHaJD5v6niMka2ao_rhrQy6A=
  • Identification of HLA-A*02:01-Restricted Candidate Epitopes Derived from the Nonstructural Polyprotein 1a of SARS-CoV-2 That May Be Natural Targets of CD8+ T Cell Recognition In Vivo. (n.d.). ASM Journals. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhvzp4-VmcSxiCGTRDjYo2V0tL6HRGZXRl2nKV061HgyaTOBd0L2T5K780XW-tnxTXGwrPgyv5eKkU18LAomU9HXnEqvEwm_TgBeWQSNqDql0JuWog1OELtB5LGGdt5l-GmDiY9lzlMM0SPDs=
  • Establishment of a rapid ELISPOT assay for influenza virus titration and neutralizing antibody detection. (2020). PubMed. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQER_8Qd7VZ_P3Lf_8U75URHM7C-wnRecdJWR5LHKcWAuJzCXSOttI7cEaMxnpUuI27obB-iMVDAH2xoxmm2iGkzHNefPFcKGkoMI-S6p9i9SbAwwCWYMX7Yw2PdkLRqi_aczjx0
  • Rapid expansion of T cells: Effects of culture and cryopreservation and importance of short-term cell recovery. (n.d.). Taylor & Francis. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFqoS3zXCm3cLya2h-Kj1eygRVNJi_tZX5At1IaC8ayDsA_tfbF7VplAofk_oi56qgArtJlUSVFaGXauTg7q_uIywBmMF_xx7Vt3_vaaKldzq7z2sHewo7p1PmX_5ycKh6d402D-kXRbcDUTaZcYyp1xKcBsjSMwIyLd_V
  • Molecular basis for universal HLA-A*0201–restricted CD8+ T-cell immunity against influenza viruses. (2016). PNAS. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJpTI24Yzq3M2fRC5iNZRMZMz8WXTJLXv8pYKRaAE0yOJaT_POVo1YC1mKPEjQTWBqDWDOCqverNqI-Kw9OFzRNV_2Ry-4f6vLzr5wbVBiI93HRzKeBU67o8lD-Tfu_n8Y0XHQvXj9OaWrgw==
  • T cell immune reconstitution following lymphodepletion. (n.d.). PubMed - NIH. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpvw27_VWMTea_WzWYjkyIUOvJFHGweLUrfm_AcAG2DNaRLWMOG9YUHR0un9BPrVj43YofrQFvzCQwn7KgchDHBEITvsKZyKNma-YH4PreoyO-u-0NfBWAWmZL_3RWQRwj9ZJx
  • Peptide Sharing Between Influenza A H1N1 Hemagglutinin and Human Axon Guidance Proteins. (n.d.). PMC. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdk4svLbnT5GYfg7-aQcp02whx5W5WAupsn7BBEQQK_2V1ayifMpIjgF4hENWEtj2lGVx8x8QJjnkCRUt5bQOiv9hkUvHGzQddtPld6Bt2M87F-oBHcFF_J1LkBPba2sMZS202kY-iJLwBxlw=
  • What is the best way to increase signaling in an ELISpot assay? (2016). ResearchGate. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbDq6t0bRhXjE5sofVepaVvR86J9l41T7P8mGU9ONOwfdtXz7qhqetF6765PTCtwN9TYdRggD-EMyE3p9dtlhWdhV2AL50JtjM7EcXldM3MQvRyQZp486ZEMD-GtSUUL13gMhWWIM_Yo_NUd6hx1lH52OYRZ7PC0-LGEp6vmqcFaHAVQdX3GIBHsDdOjQJPApjPKjYyR-xgCnsYA==
  • US11911465B2 - Vaccine compositions and methods of use. (n.d.). Google Patents. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9PCrfpY4ukKicBR-ODjsI3GQvEfa-DSJCaN36_XB6yfXV2CUeUt5uAerPD4ycPkzKpZ6bZ7RKIxNqJ5mr-v-KNRzf8-ragUscXn1eo67Z8Z2W7hjOBMToa26DkxNlegE9kld_8WdMUMZrBF8=

Sources

Navigating the Stability of CAS 186302-15-8: A Technical Guide to Preventing Degradation in Solution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for CAS 186302-15-8, the synthetic peptide epitope of influenza virus hemagglutinin (HA), with the sequence Ile-Tyr-Ser-Thr-Val-Ala-Ser-Ser-Leu. This guide is designed to provide you with in-depth, actionable insights to ensure the stability and integrity of this peptide in your experiments. As Senior Application Scientists, we understand that the reliability of your results hinges on the quality of your reagents. This resource addresses common challenges and questions regarding the degradation of this peptide in solution, offering troubleshooting strategies and preventative measures grounded in established scientific principles.

Understanding the Molecule: The Inherent Vulnerabilities of IYSTVASSL

The stability of any peptide is intrinsically linked to its amino acid sequence. The peptide with CAS this compound, henceforth referred to as IYSTVASSL, possesses specific residues that are susceptible to degradation under common laboratory conditions.

Key Susceptible Residues:

  • Tyrosine (Y): The phenolic side chain of tyrosine is prone to oxidation. This can be initiated by exposure to atmospheric oxygen, light, or trace metal ions.[1]

  • Serine (S): The presence of multiple serine residues increases the risk of hydrolysis of the peptide backbone, particularly at pH values between 5 and 6. This process can be facilitated by the hydroxyl group in the serine side chain, which can act as a nucleophile, attacking the adjacent amide bond.[1]

Understanding these potential degradation pathways is the first step in developing robust handling and experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when working with IYSTVASSL in solution.

1. My peptide solution is showing reduced activity over time. What could be the cause?

Reduced biological activity is a primary indicator of peptide degradation. Several factors could be at play:

  • Oxidation of Tyrosine: If your experimental setup involves prolonged exposure to air or light, the tyrosine residue may have oxidized, altering the peptide's structure and function.

  • Hydrolysis: The peptide backbone may be undergoing hydrolysis, especially if the solution is stored for extended periods, leading to fragmentation of the peptide.[1]

  • Aggregation: Hydrophobic peptides can be prone to aggregation, where peptide molecules clump together, reducing the concentration of active, monomeric peptide.

  • Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can introduce mechanical stress and ice crystal formation, which can lead to peptide degradation and aggregation.

Troubleshooting Steps:

  • Assess Purity: Analyze your peptide solution using High-Performance Liquid Chromatography (HPLC) to check for the appearance of new peaks, which could indicate degradation products.

  • Confirm Mass: Use Mass Spectrometry (MS) to determine if the molecular weight of the peptide has changed, which can signal oxidation (mass increase) or hydrolysis (fragmentation).

  • Review Storage Conditions: Ensure your storage protocols align with the best practices outlined in the following sections.

2. I'm observing unexpected peaks in my HPLC analysis. What do they represent?

Unexpected peaks are often indicative of impurities or degradation products.

  • Oxidation Products: An oxidized form of the peptide will typically elute slightly earlier than the parent peptide in a reversed-phase HPLC separation due to increased polarity.

  • Hydrolysis Fragments: Peptide fragments resulting from hydrolysis will have significantly different retention times, usually eluting much earlier than the full-length peptide.

  • Synthesis-Related Impurities: Commercially synthesized peptides may contain minor impurities from the synthesis process, such as deletion or truncated sequences.[2]

To identify these peaks:

  • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS) to determine the molecular weights of the species corresponding to the unknown peaks.

  • Forced Degradation Studies: Intentionally degrade a sample of the peptide under controlled conditions (e.g., exposure to a mild oxidant like hydrogen peroxide or adjusting the pH) and compare the resulting HPLC chromatogram to your experimental sample. This can help to tentatively identify degradation products.[3]

3. How should I properly dissolve and store my lyophilized IYSTVASSL peptide?

Proper dissolution and storage are critical for maximizing the shelf-life of your peptide.

Recommended Dissolution Protocol:

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture, which can prematurely degrade the peptide.

  • Solvent Selection: Based on its sequence, IYSTVASSL is a relatively hydrophobic peptide.

    • Start with a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) to first wet and dissolve the peptide.

    • Once dissolved, slowly add your aqueous buffer of choice (e.g., phosphate-buffered saline, Tris buffer) to the desired final concentration.

  • pH Consideration: For optimal stability, aim for a slightly acidic buffer, in the pH range of 5-6. Avoid prolonged exposure to pH levels above 8, as this can accelerate degradation.

Storage Recommendations:

Storage ConditionRecommended ForTemperatureDuration
Lyophilized Powder Long-term storage-20°C or -80°CYears
Stock Solution Short- to medium-term storage-20°C or -80°CWeeks to months
Working Aliquots Daily use4°CUp to one week

Crucial Best Practices:

  • Aliquot: To avoid repeated freeze-thaw cycles, divide your stock solution into single-use aliquots.

  • Protect from Light: Store peptide solutions in amber vials or cover clear vials with foil to prevent light-induced degradation.

  • Inert Gas: For long-term storage of stock solutions, consider purging the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen and minimize oxidation.

Visualizing the Degradation Risks and Prevention Workflow

Workflow for Preventing Degradation of CAS this compound cluster_storage Storage and Handling cluster_degradation Potential Degradation Pathways cluster_prevention Preventative Measures cluster_analysis Troubleshooting & Analysis Lyophilized Peptide Lyophilized Peptide Stock Solution Stock Solution Lyophilized Peptide->Stock Solution Dissolve in DMSO/ACN then aqueous buffer (pH 5-6) Working Aliquots Working Aliquots Stock Solution->Working Aliquots Aliquot to avoid freeze-thaw Oxidation (Tyrosine) Oxidation (Tyrosine) Stock Solution->Oxidation (Tyrosine) Hydrolysis (Serine) Hydrolysis (Serine) Stock Solution->Hydrolysis (Serine) Aggregation Aggregation Stock Solution->Aggregation Store at -20°C/-80°C Store at -20°C/-80°C Store at -20°C/-80°C->Stock Solution Use pH 5-6 Buffer Use pH 5-6 Buffer Use pH 5-6 Buffer->Stock Solution Protect from Light Protect from Light Protect from Light->Stock Solution Minimize Oxygen Exposure Minimize Oxygen Exposure Minimize Oxygen Exposure->Stock Solution Avoid Freeze-Thaw Avoid Freeze-Thaw Avoid Freeze-Thaw->Working Aliquots Reduced Activity Reduced Activity HPLC Analysis HPLC Analysis Reduced Activity->HPLC Analysis Unexpected HPLC Peaks Unexpected HPLC Peaks Unexpected HPLC Peaks->HPLC Analysis Mass Spectrometry Mass Spectrometry HPLC Analysis->Mass Spectrometry Confirm Mass

Caption: A workflow diagram illustrating the key stages of handling CAS this compound to prevent degradation.

Experimental Protocols: Assessing Peptide Stability

To proactively assess the stability of your IYSTVASSL peptide solution, a forced degradation study is recommended. This involves subjecting the peptide to various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.[3]

Protocol for Forced Degradation Study:

  • Prepare Peptide Solutions: Dissolve the IYSTVASSL peptide in your intended experimental buffer to a known concentration.

  • Apply Stress Conditions: Aliquot the peptide solution and expose each aliquot to one of the following stress conditions:

    • Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M and incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Stress: Incubate at 60°C for 24 hours.

    • Photostability: Expose to a light source (e.g., UV lamp at 254 nm) for 24 hours.

  • Neutralization: After the incubation period, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples, including an unstressed control, by RP-HPLC and LC-MS.

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for assessing peptide purity and detecting degradation products.[2]

Typical RP-HPLC Parameters:

ParameterRecommendation
Column C18, 3.5-5 µm particle size, 100-150 Å pore size
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN)
Gradient A linear gradient from 5% to 95% Mobile Phase B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm and 280 nm
Column Temperature 30-40°C

This method should provide good separation of the parent peptide from most potential impurities and degradation products. The use of mass spectrometry-compatible mobile phases, such as those with formic acid instead of TFA, is recommended for LC-MS analysis.[4]

Deeper Dive: The Chemistry of Degradation

Key Degradation Pathways for IYSTVASSL cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis IYSTVASSL Peptide IYSTVASSL Peptide Tyrosine Residue (Y) Tyrosine Residue (Y) IYSTVASSL Peptide->Tyrosine Residue (Y) Serine Residue (S) Serine Residue (S) IYSTVASSL Peptide->Serine Residue (S) Oxidized Tyrosine Oxidized Tyrosine Tyrosine Residue (Y)->Oxidized Tyrosine O2, Light, Metal Ions Peptide Bond Cleavage Peptide Bond Cleavage Serine Residue (S)->Peptide Bond Cleavage H2O, pH 5-6

Caption: A diagram illustrating the primary chemical degradation pathways for the IYSTVASSL peptide.

By understanding the specific vulnerabilities of CAS this compound and implementing the rigorous handling, storage, and analytical procedures outlined in this guide, researchers can significantly enhance the reliability and reproducibility of their experimental outcomes.

References

  • Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

  • Nugrahadi, P. P., Hinrichs, W. L. J., Frijlink, H. W., Schöneich, C., & Avanti, C. (2023). Instability of Peptide and the Possible Causes of Degradation. Encyclopedia.pub. Retrieved from [Link]

  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]

  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Peptide Concentration for CTL Activation

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CTL-OPT-2024 Topic: Peptide Titration & Functional Avidity Determination Status: Open Guide

Executive Summary: The "Goldilocks" Zone

Optimizing peptide concentration is not merely about finding a dose that triggers a signal; it is about defining the Functional Avidity of your T cell clones.

  • Too Low: Fails to trigger the TCR signaling threshold (Kinetic Proofreading model).

  • Too High: Induces Activation-Induced Cell Death (AICD), T cell exhaustion, or non-specific "bystander" activation due to low-affinity cross-reactivity.

  • Optimal: The range that permits the calculation of

    
     (the concentration eliciting 50% maximal response), distinguishing high-avidity "serial killer" clones from low-efficiency ones.
    

Standard Operating Procedure: The Titration Matrix

Use this protocol to determine the functional avidity of CTLs. This replaces static "single-shot" assays.

Phase A: Peptide Preparation

Critical Warning: Peptide stability and solubility are the most common points of failure.

  • Solubilization: Dissolve lyophilized peptide in sterile DMSO to a Master Stock of 10 mg/mL (approx. 5-10 mM depending on MW).

  • Storage: Aliquot into single-use vials (e.g., 10

    
    L). Store at -80°C. Never refreeze. 
    
  • Working Solution: Dilute Master Stock in PBS or serum-free media to 200

    
    M  immediately before use.
    
Phase B: The Logarithmic Dilution (Serial Dilution)

Perform a 10-point serial dilution. A 1:10 dilution series is standard for broad screening.

StepConcentration (

M)
Role
110.0 Saturation (Maximal Signal / Potential Toxicity)
21.0 Standard Screening Dose
30.1 High Avidity Threshold
40.01 (10 nM)Very High Avidity
5-91 nM - 100 fM Limit of Detection (LOD)
100 (DMSO only)Negative Control (Background)
Phase C: Experimental Workflow

The following diagram illustrates the critical path for pulsing Antigen-Presenting Cells (APCs) and co-culturing with CTLs.

CTL_Workflow cluster_prep Phase 1: Prep cluster_pulse Phase 2: Pulsing cluster_assay Phase 3: Readout Peptide Peptide Stock (100% DMSO) Dilution Serial Dilution (Log Scale) Peptide->Dilution APCs APCs (e.g., T2 cells) Serum-Free Media Dilution->APCs Pulse Incubation Incubate 1-2 hrs 37°C APCs->Incubation Wash Wash x3 (Remove free peptide) Incubation->Wash CoCulture Co-Culture (CTL + Pulsed APCs) Wash->CoCulture Readout Readout: IFN-γ / Killing / CD107a CoCulture->Readout

Caption: Step-by-step workflow for peptide pulsing and CTL co-culture. Note the critical wash step to prevent free peptide from stimulating CTLs non-specifically.

Troubleshooting Guide (Symptom-Cause-Fix)

Issue 1: High Background Signal (Noise) in Negative Controls

Symptom: The "0


M" peptide well shows significant IFN-

spots or lysis.
  • Root Cause A (DMSO Toxicity): You did not normalize the DMSO concentration. If the top standard has 0.1% DMSO and the zero standard has 0%, the cells are under different stress conditions.

    • Fix: Ensure all wells contain the same final concentration of DMSO (recommended < 0.1%).

  • Root Cause B (Bystander Activation): High density of APCs can trigger low-level activation via cell-cell contact (LFA-1/ICAM-1) independent of TCR.

    • Fix: Titrate your Effector:Target (E:T) ratio. Reduce APC count.

Issue 2: Bell-Shaped Response Curve (The "Hook Effect")

Symptom: Signal peaks at 1


M but drops significantly at 10 

M.
  • Root Cause: Activation-Induced Cell Death (AICD) . Supraphysiological peptide loads cause hyper-stimulation of the TCR complex, leading to FasL upregulation and apoptosis rather than effector function.

  • Fix: Do not discard this data. The peak indicates your optimal stimulation dose. For functional assays, use the concentration at the peak, not the highest concentration.

Issue 3: Inconsistent Between Replicates

Symptom: Replicate A has an


 of 10 nM; Replicate B is 500 nM.
  • Root Cause: Peptide aggregation or adsorption. Hydrophobic peptides stick to plastic.

  • Fix:

    • Use Low-Bind plasticware for dilutions.

    • Add a carrier protein (e.g., 0.1% BSA) to the dilution buffer to block plastic binding sites.

    • Perform dilutions immediately before pulsing.

Advanced FAQs: Mechanisms & Theory

Q1: Why calculate Functional Avidity ( ) instead of just using a high dose?

A: A high dose (e.g., 10


M) masks the quality of the T cell. Two clones might both kill 100% of targets at 10 

M, but Clone A might work at 10 pM while Clone B stops at 1

M. Clone A has higher functional avidity and is superior for therapeutic efficacy because it can recognize tumors with low antigen density (downregulation of MHC is a common tumor escape mechanism).
Q2: What is the difference between Affinity and Avidity in this context?
  • Structural Affinity (

    
    ):  The physical binding strength of a single TCR molecule to a single pMHC complex (measured by Surface Plasmon Resonance).[1]
    
  • Functional Avidity: The summation of the cellular response. It integrates Affinity + TCR Density + CD8 Co-receptor stabilization + Signaling efficiency.

  • Note: A T cell can have moderate structural affinity but high functional avidity if it expresses high levels of TCR or CD8.

Q3: How does peptide concentration impact downstream signaling?

The diagram below details the signaling thresholds. Low concentrations fail to sustain the "Kinetic Proofreading" required for full activation.

CTL_Signaling Peptide_Low Peptide (Low Conc) TCR TCR Clustering Peptide_Low->TCR Sparse NoResponse No Response (Dissociation < Activation Time) Peptide_Low->NoResponse Peptide_High Peptide (High Conc) Peptide_High->TCR Hyper-stable AICD AICD / Exhaustion (FasL / PD-1 High) Peptide_High->AICD Peptide_Opt Peptide (Optimal) Peptide_Opt->TCR Stable Effector Effector Function (Killing / Cytokines) Peptide_Opt->Effector ITAMs ITAM Phosphorylation (CD3ζ) TCR->ITAMs Kinetic Kinetic Proofreading (Lck/ZAP70) ITAMs->Kinetic Kinetic->NoResponse Signal Decay Kinetic->AICD Over-stimulation Kinetic->Effector Sustained Signal

Caption: Signaling outcomes based on peptide concentration. Optimal concentration sustains Kinetic Proofreading without triggering AICD.

References

  • Alexander-Miller, M. A., Leggatt, G. R., & Berzofsky, J. A. (1996). Selective expansion of high- or low-avidity cytotoxic T lymphocytes and efficacy for adoptive immunotherapy. Proceedings of the National Academy of Sciences, 93(9), 4102–4107. Link

  • Vigano, S., et al. (2012). Functional Avidity: A Measure to Predict the Efficacy of Effector T Cells? Clinical and Developmental Immunology, 2012, 153863. Link

  • Mabtech. (n.d.). Guidelines for ELISpot and FluoroSpot assays. Mabtech Knowledge Center. Link

  • Schnell, A., et al. (2020).[2][3] The Quest for the Best: How TCR Affinity, Avidity, and Functional Avidity Affect TCR-Engineered T-Cell Antitumor Responses.[4][5][6] Frontiers in Immunology. Link

Sources

Technical Support Center: Strategies for Reducing Endotoxin Levels in Synthetic IYSTVASSL

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for managing and reducing endotoxin levels in the synthetic peptide IYSTVASSL. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this influenza A hemagglutinin-derived peptide in their experiments. Endotoxin contamination is a critical concern, as even picogram quantities can elicit significant inflammatory responses in vitro and in vivo, potentially confounding experimental results and posing safety risks.[1][2][3] This guide provides in-depth, field-proven insights and actionable protocols to help you navigate the challenges of endotoxin contamination.

Frequently Asked Questions (FAQs)

Q1: What are endotoxins and why are they a problem for my IYSTVASSL peptide experiments?

A: Endotoxins, also known as lipopolysaccharides (LPS), are integral components of the outer membrane of Gram-negative bacteria.[1][2][3] These molecules are potent pyrogens, meaning they can induce fever and a strong inflammatory response in mammals.[3] For researchers using IYSTVASSL, a peptide designed for stimulating antigen-specific T-cells in assays like ELISPOT and ICS, endotoxin contamination can lead to non-specific immune activation, masking the true peptide-specific response and rendering experimental data unreliable.[2][4]

Q2: What are the common sources of endotoxin contamination during synthetic peptide production?

A: Endotoxin contamination can be introduced at various stages of peptide synthesis and purification. Common sources include:

  • Water: Water used in buffers and for equipment rinsing is a primary source.[1][5]

  • Raw Materials: Reagents and solvents used during synthesis can harbor endotoxins.[1]

  • Equipment and Consumables: Glassware, plasticware, and chromatography columns can be contaminated.[5][6]

  • Handling: Improper aseptic techniques can introduce environmental endotoxins.

Q3: How can I detect endotoxin levels in my IYSTVASSL peptide solution?

A: The gold standard for endotoxin detection is the Limulus Amebocyte Lysate (LAL) assay.[5][7][8] This test utilizes a lysate derived from the blood cells of the horseshoe crab, which clots in the presence of endotoxin. Several LAL assay formats are available:

  • Gel-clot method: A qualitative or semi-quantitative test where the formation of a solid clot indicates the presence of endotoxin above a certain threshold.[1][8]

  • Turbidimetric assay: A quantitative method that measures the increase in turbidity as the lysate coagulates.[1][5]

  • Chromogenic assay: A quantitative method where the LAL enzymes cleave a chromogenic substrate, resulting in a color change that is proportional to the endotoxin concentration.[5][9][10]

Q4: What is an acceptable endotoxin level for my experiments?

A: The acceptable endotoxin limit depends on the application. For in vitro cellular assays, it is generally recommended to have endotoxin levels below 0.1 EU/mL. For in vivo studies, the FDA has set limits, for instance, <0.5 EU/mL for medical device eluates.[1] Some suppliers of custom peptides offer endotoxin control services with guaranteed levels of <0.01 EU/µg.[2]

Troubleshooting Guide: High Endotoxin Levels in IYSTVASSL Preparations

This section provides a structured approach to troubleshooting and resolving endotoxin contamination issues with your synthetic IYSTVASSL peptide.

Issue 1: Initial Endotoxin Test of Lyophilized Peptide is High

If your freshly reconstituted IYSTVASSL peptide shows high endotoxin levels, the contamination likely occurred during synthesis, purification, or lyophilization.

Root Cause Analysis and Corrective Actions:

  • Cause: Contaminated reagents or solvents during synthesis.

    • Solution: Ensure all chemicals are of high purity and, if possible, certified as endotoxin-free.

  • Cause: Contamination during HPLC purification.

    • Explanation: Reverse-phase HPLC (RP-HPLC) is a common method for peptide purification and can also aid in endotoxin removal.[6][11] However, the column itself can become a source of contamination if not properly maintained.

    • Protocol: Implement a rigorous column sanitation protocol between purification runs. This typically involves flushing the column with a solution of 0.5 M NaOH or a mixture of phosphoric acid and isopropanol.[6][12]

  • Cause: Contaminated water used for buffer preparation.

    • Solution: Use only USP-grade Water for Injection (WFI) or commercially available endotoxin-free water for all buffer and solution preparations.[6]

Issue 2: Endotoxin Levels Increase After Reconstitution and Storage

If the initial endotoxin test was acceptable, but subsequent testing shows an increase, the contamination is likely from your laboratory environment or handling procedures.

Root Cause Analysis and Corrective Actions:

  • Cause: Contaminated labware (e.g., pipette tips, microcentrifuge tubes).

    • Solution: Use certified endotoxin-free consumables. If using glassware, depyrogenate it by baking at 250°C for at least 1-2 hours.[12]

  • Cause: Contaminated reconstitution buffer.

    • Solution: Prepare all buffers with endotoxin-free water and reagents in a clean environment. Filter-sterilize buffers using a 0.22 µm filter.

  • Cause: Improper aseptic handling.

    • Solution: Work in a laminar flow hood and always wear gloves. Use sterile techniques when handling the peptide and associated solutions.

Endotoxin Removal Protocols for IYSTVASSL

If you have a stock of IYSTVASSL with unacceptable endotoxin levels, the following methods can be employed for its removal. The choice of method will depend on the physicochemical properties of IYSTVASSL.

Physicochemical Properties of IYSTVASSL:

PropertyValueSignificance for Endotoxin Removal
Molecular Weight 979.15 DaThe small size of the peptide makes ultrafiltration a less viable option for separating it from endotoxin monomers (10-20 kDa).
Theoretical pI 5.51At neutral pH (~7), the peptide will have a net negative charge, similar to endotoxins (pI ~2). This makes anion-exchange chromatography challenging.
Grand Average of Hydropathicity (GRAVY) 0.478The positive GRAVY value indicates a slightly hydrophobic nature, which can be exploited in methods like two-phase extraction and reverse-phase chromatography.

(Note: Physicochemical properties were calculated using the ExPAsy ProtParam tool.)[13]

Method 1: Two-Phase Extraction with Triton X-114

This method leverages the hydrophobic nature of both the endotoxin's lipid A moiety and the IYSTVASSL peptide.

Principle: The non-ionic detergent Triton X-114 is soluble in aqueous solutions at low temperatures but separates into a detergent-rich phase and an aqueous phase at higher temperatures. Endotoxins preferentially partition into the detergent phase.[14]

Experimental Protocol:

  • Preparation: Dissolve the IYSTVASSL peptide in an endotoxin-free buffer (e.g., PBS, pH 7.4).

  • Detergent Addition: Add Triton X-114 to the peptide solution to a final concentration of 1% (v/v).[15]

  • Incubation (Cold): Incubate the mixture on ice or at 4°C for 30 minutes with gentle stirring.[15]

  • Phase Separation: Transfer the solution to a 37°C water bath for 10-15 minutes to induce phase separation.[14][15]

  • Centrifugation: Centrifuge the mixture at 20,000 x g for 10 minutes at 25°C.[15]

  • Collection: Carefully collect the upper aqueous phase containing the purified peptide. The lower, viscous phase contains the Triton X-114 and the majority of the endotoxin.

  • Iteration: For higher purity, repeat the process 1-2 more times.[14][15]

  • Detergent Removal (Optional but Recommended): Residual Triton X-114 can be removed by hydrophobic interaction chromatography.

Workflow for Two-Phase Extraction:

TwoPhaseExtraction Peptide IYSTVASSL Solution (High Endotoxin) AddTriton Add 1% Triton X-114 Peptide->AddTriton IncubateCold Incubate at 4°C AddTriton->IncubateCold IncubateWarm Incubate at 37°C (Phase Separation) IncubateCold->IncubateWarm Centrifuge Centrifuge IncubateWarm->Centrifuge Collect Collect Aqueous Phase (Low Endotoxin Peptide) Centrifuge->Collect DetergentPhase Detergent Phase (Endotoxin Rich) Centrifuge->DetergentPhase

Caption: Workflow for endotoxin removal using Triton X-114 two-phase extraction.

Method 2: Affinity Chromatography

This method utilizes ligands with a high affinity for the lipid A portion of endotoxins.

Principle: The peptide solution is passed through a chromatography column containing a resin with immobilized ligands that specifically bind endotoxins.[16] The peptide, with a lower affinity for the resin, flows through.

Common Ligands:

  • Polymyxin B: An antibiotic with a high affinity for lipid A.

  • Modified Poly-L-lysine: Positively charged amino acid chains that interact with the negatively charged endotoxins.[17]

Experimental Protocol:

  • Column Equilibration: Equilibrate the endotoxin removal column with an appropriate endotoxin-free buffer as recommended by the manufacturer.

  • Sample Loading: Load the IYSTVASSL peptide solution onto the column.

  • Flow-Through Collection: Collect the flow-through fraction, which contains the peptide with reduced endotoxin levels.

  • Washing: Wash the column with the equilibration buffer to ensure complete recovery of the peptide.

  • Elution (Optional): If there is any non-specific binding of the peptide, an elution step with a high-salt buffer may be necessary.

  • Regeneration: Regenerate the column according to the manufacturer's instructions, often using a high-salt solution followed by a sanitizing agent like NaOH.

Logical Flow of Affinity Chromatography:

AffinityChromatography cluster_0 Chromatography Column Resin Affinity Resin (Endotoxin Binding Ligands) FlowThrough Purified Peptide (Flow-Through) Resin->FlowThrough Peptide does not bind BoundEndotoxin Bound Endotoxin Resin->BoundEndotoxin Endotoxin binds Sample Peptide Solution (with Endotoxin) Sample->Resin

Caption: Principle of endotoxin removal by affinity chromatography.

Comparison of Endotoxin Removal Methods for IYSTVASSL

MethodPrincipleAdvantagesDisadvantagesSuitability for IYSTVASSL
Two-Phase Extraction Hydrophobic PartitioningSimple, cost-effective, high protein recovery.[17]Residual detergent may require an additional removal step.High: Leverages the peptide's hydrophobic nature.
Affinity Chromatography Specific BindingHigh specificity and efficiency.[16]Can be expensive, potential for peptide binding to the matrix.Moderate to High: Effective, but requires careful selection of resin and buffer conditions to prevent peptide loss.
Ion-Exchange Chromatography Charge-Based SeparationScalable and effective for many proteins.[15]Low: IYSTVASSL has a net negative charge at neutral pH, similar to endotoxin, which would lead to co-binding on an anion-exchange column.
Ultrafiltration Size ExclusionRemoves large endotoxin aggregates.Ineffective for endotoxin monomers, potential for peptide loss if pore size is too small.Low: The molecular weight of IYSTVASSL is too close to that of endotoxin monomers for efficient separation.

Final Recommendations

For reducing endotoxin levels in synthetic IYSTVASSL, a proactive approach focusing on preventing contamination is paramount. Utilize high-purity, endotoxin-free reagents and water, and maintain aseptic handling techniques throughout your workflow.

When endotoxin removal is necessary, two-phase extraction with Triton X-114 is a highly recommended starting point due to its simplicity, cost-effectiveness, and compatibility with the hydrophobic nature of IYSTVASSL. For applications requiring the highest purity, affinity chromatography can be employed, though careful optimization is required to maximize peptide recovery. Always validate the final endotoxin levels in your peptide solution using a quantitative LAL assay before proceeding with your experiments.

References

  • Bio-Link. Removal Solutions for Endotoxins in Bioproducts Via Chromatography. Available from: [Link]

  • GenScript. (2021-06-02). Controlling Endotoxin Contamination in Bioprocessing. Available from: [Link]

  • ResearchGate. (2017). Endotoxin removal from human-like collagen using Triton X-114 two-phase extraction and affinity chromatography resin. Available from: [Link]

  • Interchim. Endotoxin Detection & Removal System. Available from: [Link]

  • PeptideVerify. LAL Endotoxin Testing (LPS) for Peptides & Research Samples. Available from: [Link]

  • BMG Labtech. (2022-03-09). The LAL assay: a living fossil exploited to detect bacterial contamination. Available from: [Link]

  • Medical Device and Diagnostic Industry. (2024-02-20). Endotoxin inhibition and enhancement: Critical considerations for medical device testing. Available from: [Link]

  • BioProcess International. (2017-10-19). Recent Advances in Endotoxin Removal: An Upgrade to a Traditional Method and a New Adsorption Chemistry. Available from: [Link]

  • Bio-Synthesis, Inc. Endotoxin Testing Analysis and Removal. Available from: [Link]

  • GenScript. Peptide Endotoxin Control & Analysis Service. Available from: [Link]

  • Pyrostar. (2014-12-16). The Detection of Endotoxins via The LAL Test, The Chromogenic Method. Available from: [Link]

  • PubMed. Endotoxin neutralizing peptides. Available from: [Link]

  • R&D World. (2012-11-01). Controlling Endotoxin Contamination During Peptide Manufacturing. Available from: [Link]

  • Sino Biological. Endotoxin Removal Methods, Steps, and More. Available from: [Link]

  • ResearchGate. (2014). Removing endotoxin from biopharmaceutical solutions. Available from: [Link]

  • ScienceDirect. (1990-09-14). Removal of endotoxin from protein solutions by phase separation using Triton X-114. Available from: [Link]

  • JPT. Antigen Peptide Influenza A HA - H2-Kd (IYSTVASSL) 1 mg. Available from: [Link]

  • BioPharm International. (2007-11-02). Affinity Chormatography Removes Endotoxins. Available from: [Link]

  • American Pharmaceutical Review. (2022-08-01). Development and Qualification Factors for Endotoxin Removal from Proteins Using Chromatographic Columns. Available from: [Link]

  • PMC. (2023-10-20). Identification and In Silico Characterization of a Conserved Peptide on Influenza Hemagglutinin Protein: A New Potential Antigen for Universal Influenza Vaccine Development. Available from: [Link]

  • Bio-Rad. Practical Guide: Selecting the Optimal Resins for Endotoxin Depletion in Process Purification. Available from: [Link]

  • PubMed. Immunity and protection against influenza virus by synthetic peptide corresponding to antigenic sites of hemagglutinin. Available from: [Link]

  • American Pharmaceutical Review. Development and Qualification Factors for Endotoxin Removal from Proteins Using Chromatographic Columns. Available from: [Link]

  • peptides&elephants. (2024-02-22). Endotoxin contamination triggers severe symptoms. Available from: [Link]

  • PMC. 15N NMR study of the ionization properties of the influenza virus fusion peptide in zwitterionic phospholipid dispersions. Available from: [Link]

  • PubMed. (2022-05-06). Characterization and impact of peptide physicochemical properties on oral and subcutaneous delivery. Available from: [Link]

  • Interchim. Peptides purification development in Reverse Phase. Available from: [Link]

Sources

Technical Support Center: HA 518-526 Peptide (IYSTVASSL)

[1][2]

Senior Application Scientist: Dr. A. Chen Subject: Overcoming Hydrophobic Aggregation in HA 518-526 Reconstitution and Assays Last Updated: October 26, 2023

Executive Summary: The "Hydrophobic Trap"

The Influenza Hemagglutinin epitope HA 518-526 (Sequence: IYSTVASSL) is a critical tool for mapping CD8+ T-cell responses (specifically H-2Kd restricted). However, it presents a notorious technical challenge: extreme hydrophobicity .

Analysis of the sequence reveals the root cause:

  • Residue 1 (Ile), 2 (Tyr), 5 (Val), 6 (Ala), 9 (Leu): 5 out of 9 residues are hydrophobic or aromatic.

  • Hydropathy Index: The peptide has a positive Grand Average of Hydropathicity (GRAVY) score, meaning it is thermodynamically unfavorable in aqueous environments.

The Failure Mode: When researchers attempt to dissolve this peptide directly in PBS or water, the hydrophobic residues instantly cluster to shield themselves from the solvent, forming a gelatinous aggregate or "crash-out" precipitate. This guide provides a self-validating protocol to bypass this thermodynamic trap.

Reconstitution & Solubilization

Q: I added PBS to the lyophilized powder, and it turned into a cloudy gel. Can I save it?

A: No. Once the peptide has formed a hydrogel or visible aggregate in aqueous buffer, it is often thermodynamically irreversible without harsh measures (like 8M Urea) that might damage your assay.

The Fix: You must start with a fresh vial and use the "Organic First" method.

Q: What is the correct protocol to solubilize HA 518-526?

A: You must dissolve the hydrophobic core before the peptide ever sees water.

Protocol 1: The "Organic First" Reconstitution

Reagents: Anhydrous DMSO (Dimethyl Sulfoxide), sterile PBS.

  • Calculate: Determine the volume of DMSO needed to reach a 10 mg/mL to 20 mg/mL master stock. Do not aim for low concentrations (e.g., 1 mg/mL) in this step; higher concentrations in DMSO are actually more stable.

  • Add DMSO: Add the calculated DMSO directly to the dry peptide pellet.

  • Vortex/Sonicate: Vortex vigorously for 30 seconds. If the solution is not crystal clear, sonicate in a water bath for 5 minutes.

    • Checkpoint: Hold the vial up to a light. It must be optically clear. If you see "swirls" or refraction lines, it is not fully dissolved.

  • Aliquot: Store this 100% DMSO master stock at -80°C.

Visualization: Solubilization Decision Logic

The following diagram illustrates the critical decision pathways for handling hydrophobic peptides like HA 518-526.

solubilization_logicStartLyophilized HA 518-526(IYSTVASSL)Check_SeqAnalyze Sequence:5/9 Hydrophobic ResiduesStart->Check_SeqChoice_SolventChoose SolventCheck_Seq->Choice_SolventPath_WaterAdd PBS/WaterChoice_Solvent->Path_WaterIncorrectPath_DMSOAdd 100% DMSOChoice_Solvent->Path_DMSOCorrectResult_AggFAILURE:Hydrophobic Collapse(Gel/Precipitate)Path_Water->Result_AggCheck_ClearIs solution clear?Path_DMSO->Check_ClearSonicateSonicate (5 mins)Check_Clear->SonicateNo (Cloudy)SuccessSUCCESS:Stable Master Stock(Store -80°C)Check_Clear->SuccessYesSonicate->Check_Clear

Figure 1: Decision matrix for solubilizing HA 518-526. Note the critical failure point when aqueous buffers are introduced too early.

Experimental Application (Cell Culture)

Q: My stock is clear, but when I add it to the cell media, it precipitates immediately. Why?

A: This is known as "Solvent Shock." When a small volume of high-concentration hydrophobic peptide in DMSO hits a large volume of aqueous media, the DMSO disperses instantly, leaving the peptide molecules "naked" in water. They agglomerate faster than they can disperse.

Q: How do I prevent "Solvent Shock" in my T-cell assay?

A: You must use an Intermediate Dilution Step to lower the kinetic energy barrier.

Protocol 2: The Step-Down Dilution

Goal: Final assay concentration of 10 µM in <0.5% DMSO.

  • Thaw: Thaw your 20 mg/mL DMSO master stock.

  • Intermediate Step: Prepare a "Working Stock" at 10x your final concentration in serum-free media or PBS.

    • Crucial Technique: Do not shoot the DMSO stock into the PBS. Instead, have the DMSO stock in the tube, and add the PBS rapidly while vortexing. This prevents local high-concentration hotspots.

  • Final Addition: Add this Working Stock to your cell culture wells.

Data: Solubility Profile of HA 518-526 Residues

ResidueAmino AcidPropertyHydropathy ScoreRisk Factor
1Ile (I)Hydrophobic+4.5High
2Tyr (Y)Aromatic-1.3Medium
3Ser (S)Polar-0.8Low
4Thr (T)Polar-0.7Low
5Val (V)Hydrophobic+4.2High
6Ala (A)Hydrophobic+1.8Medium
7Ser (S)Polar-0.8Low
8Ser (S)Polar-0.8Low
9Leu (L)Hydrophobic+3.8High

Note: The flanking hydrophobic residues (Ile, Leu) act as "bookends" that drive sheet formation.

Quality Control & Troubleshooting

Q: How do I validate that my peptide is actually in solution during the assay?

A: Visual inspection is often insufficient for micro-aggregates.

  • Spin Test: Centrifuge your working dilution at 10,000 x g for 5 minutes. Measure the peptide concentration in the supernatant (absorbance at 280nm, using the Tyrosine extinction coefficient). If the concentration drops significantly compared to the pre-spin sample, you have aggregation.

  • Functional Control: Always run a positive control (e.g., PMA/Ionomycin) and a known soluble peptide (like OVA 257-264 if using C57BL/6, though HA 518 is BALB/c) to rule out cell health issues.

Visualization: The "Solvent Shock" Mechanism

Understanding the kinetics of precipitation helps in designing better dilution protocols.

solvent_shockcluster_outcomesOutcomesDMSO_StockDMSO Stock(Solvated)Media_ShockRapidDilution(Media)DMSO_Stock->Media_ShockInjectionMonomerDispersedMonomers(Active)Media_Shock->MonomerSlow Addition +VortexingAggregateAmorphousAggregate(Inactive)Media_Shock->AggregateStatic Addition(Solvent Shock)

Figure 2: Kinetic pathway of aggregation. Rapid mixing favors monomer dispersion; static addition favors aggregation.

References

  • De Baets, S., et al. (2013). Recombinant Influenza Virus Carrying the Respiratory Syncytial Virus (RSV) F85–93 CTL Epitope Reduces RSV Replication in Mice.[1] Journal of Virology, 87(6), 3314–3323. Retrieved from [Link]

    • Context: Validates the use of HA 518-526 (IYSTVASSL) in H-2Kd restricted CTL assays.
  • GenScript. (2023). Peptide Solubility Guidelines. Retrieved from [Link]

Technical Support Center: Stability and Handling of Influenza HA (518-526) Peptide (CAS 186302-15-8)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for CAS 186302-15-8, the synthetic peptide corresponding to the Influenza Hemagglutinin (HA) epitope (518-526), with the amino acid sequence Ile-Tyr-Ser-Thr-Val-Ala-Ser-Ser-Leu. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability, storage, and handling of this lyophilized peptide to ensure experimental success and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the lyophilized Influenza HA (518-526) peptide at room temperature?

Lyophilized peptides, including Influenza HA (518-526), exhibit considerable stability at room temperature for short durations, typically ranging from several days to weeks.[1][2][3] This makes them suitable for shipping at ambient temperatures.[4] However, for any storage period beyond a few weeks, room temperature is not recommended. The primary threats to stability at room temperature are moisture absorption and exposure to light and oxygen.[5][6][7] Peptides are often hygroscopic, meaning they readily absorb moisture from the atmosphere, which can significantly accelerate degradation pathways.[8]

For optimal long-term stability, it is imperative to store the lyophilized peptide in a cold, dry, and dark environment.

Q2: What are the ideal long-term storage conditions for this peptide?

For maximum shelf-life and preservation of purity, the lyophilized peptide should be stored under the following conditions:

Storage ConditionDurationRationale
-20°C Up to several years Considered the standard for long-term storage, effectively minimizing most chemical degradation pathways.[1][5][9]
-80°C Potentially longer than at -20°C The preferred condition for maximum stability, especially for sensitive sequences or for peptides intended for use over many years.[2][5][9]

Key Considerations:

  • Moisture is the primary enemy: Always store vials in a desiccator or a sealed container with a desiccant.[7]

  • Light Sensitivity: Aromatic residues like Tyrosine (Tyr) in the sequence are susceptible to photo-degradation. Store in the dark, using amber vials or by wrapping vials in foil.[7]

  • Avoid Frost-Free Freezers: These freezers cycle through temperatures to reduce ice build-up, which can act as repeated micro freeze-thaw cycles and compromise peptide stability over time.[7]

Q3: I left the peptide vial on the bench overnight. Is it still usable?

In most cases, a single instance of leaving a sealed, lyophilized peptide vial at room temperature overnight is unlikely to cause significant degradation. Lyophilized peptides are generally stable for days to weeks at ambient temperatures.[3][8] However, the key is that the vial remained sealed to prevent moisture uptake. Before use, visually inspect the powder. If it appears clumpy or has changed in appearance, this may indicate moisture absorption, and caution is advised. For critical experiments, it would be prudent to use a fresh vial or qualify the exposed peptide against a properly stored standard.

Q4: What are the main ways this peptide can degrade, and how can I prevent them?

Peptide degradation can occur through several chemical and physical pathways.[10] Understanding these is key to preventing loss of activity and ensuring reproducible results.

  • Hydrolysis: The cleavage of peptide bonds by water. This is the primary reason why moisture must be avoided. Storing the peptide in its lyophilized form is the best defense.[6][7]

  • Oxidation: The amino acid Tyrosine (Tyr) in the Influenza HA (518-526) sequence is susceptible to oxidation by atmospheric oxygen.[6][7] This can be accelerated by light and higher pH.

    • Prevention: After dispensing from the vial, consider purging the headspace with an inert gas like nitrogen or argon before re-sealing.[1][5] Store in the dark and at low temperatures.

  • Deamidation: While this specific peptide does not contain the most susceptible residues (Asparagine or Glutamine), deamidation is a common degradation pathway in other peptides that can alter charge and function.[7]

  • Aggregation: Peptides can self-associate to form aggregates, which can lead to insolubility and loss of biological activity.[11] This is more of a concern once the peptide is in solution.

Troubleshooting Guides

Problem 1: Difficulty Dissolving the Peptide (Insolubility)

Cause: While the Influenza HA (518-526) sequence is not exceptionally hydrophobic, improper reconstitution techniques or the peptide's intrinsic properties can lead to solubility issues. Peptide solubility is highly sequence-dependent.[1]

Solution Workflow:

G cluster_0 Peptide Reconstitution Protocol start Start: Equilibrate vial to Room Temp (approx. 20 mins) centrifuge Briefly centrifuge vial to pellet powder start->centrifuge solvent Add recommended sterile solvent (e.g., sterile water, PBS) centrifuge->solvent vortex Vortex gently or sonicate solvent->vortex check Check for visible particles vortex->check soluble Peptide is dissolved. Proceed with experiment. check->soluble No insoluble Insoluble check->insoluble Yes troubleshoot Troubleshoot: Try adding a small amount of organic solvent (e.g., DMSO, Acetonitrile) or adjust pH. insoluble->troubleshoot

Caption: Recommended workflow for reconstituting lyophilized peptides.

Step-by-Step Protocol:

  • Equilibrate: Before opening, allow the peptide vial to warm to room temperature (for at least 20 minutes).[5][7] This crucial step prevents atmospheric moisture from condensing inside the cold vial, which would compromise the stability of the remaining lyophilized powder.[1][7]

  • Centrifuge: Briefly spin the vial in a microcentrifuge to ensure all the lyophilized powder is at the bottom.

  • Solvent Addition: Add the desired volume of an appropriate sterile solvent. For many peptides, sterile distilled water or a buffer like PBS is a good starting point.

  • Dissolution: Gently vortex or sonicate the vial to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation or denaturation.

  • Troubleshooting: If the peptide remains insoluble, the addition of a small amount of a co-solvent like DMSO or acetonitrile, followed by dilution with your aqueous buffer, can be effective. Always ensure the final concentration of the organic solvent is compatible with your experimental assay.

Problem 2: Loss of Peptide Activity or Inconsistent Results Over Time

Cause: This is often a direct result of improper storage of peptide solutions or repeated freeze-thaw cycles. Peptides are significantly less stable in solution than in their lyophilized form.[1][5]

Solution: The Aliquoting Strategy

The single most effective way to preserve the integrity of a reconstituted peptide is to aliquot the stock solution into single-use volumes and freeze them.[5][12]

G cluster_1 Aliquoting Workflow for Peptide Solutions reconstitute Reconstitute the entire vial to create a master stock solution aliquot Immediately divide the stock into single-use aliquots reconstitute->aliquot storage Store aliquots at -20°C or -80°C aliquot->storage use For each experiment, thaw ONE aliquot. Never refreeze. storage->use discard Discard any unused portion of the thawed aliquot use->discard

Caption: Workflow to prevent degradation from freeze-thaw cycles.

Why this works:

  • Minimizes Freeze-Thaw Damage: Repeated cycles of freezing and thawing can physically stress the peptide structure, leading to aggregation and degradation.[1][13]

  • Reduces Contamination Risk: Opening and closing the master stock vial multiple times increases the chance of introducing microbial or chemical contaminants.

  • Preserves Master Stock: The primary stock solution remains frozen and undisturbed, ensuring its integrity for future experiments.

General Guidelines for Solution Stability:

  • At 4°C, a peptide solution may be stable for up to a week, but this is highly sequence-dependent.[5]

  • For storage longer than a few days, freezing aliquots is strongly recommended.[1][14]

  • Avoid storing peptide solutions at pH levels above 8 for extended periods, as this can accelerate deamidation and oxidation.[5]

References

  • Veeprho. (2020, August 3). Peptides and Probable Degradation Pathways. [Link]

  • AAPPTEC. Handling and Storage of Peptides - FAQ. [Link]

  • GenScript. Peptide Storage and Handling Guidelines. [Link]

  • Limitless Biotech. (2024, November 16). Peptide Storage and Handling Guidelines. [Link]

  • How Long Do Lyophilized Peptides Last? Shelf Life Explained. (2025, May 19). [Link]

  • Peptide Stability: How Long Do Peptides Last?. [Link]

  • Encyclopedia.pub. (2023, March 29). Instability of Peptide and Possible Causes of Degradation. [Link]

  • Peptide Information. (2023, September 15). Peptide Storage. [Link]

  • NIBSC. Peptide Handling, dissolution & Storage. [Link]

  • Peptide Storage & Stability: A Definitive Guide. [Link]

  • Al-Ghanim, A. M., et al. (2022, October 19). Strategies for Improving Peptide Stability and Delivery. PMC - NIH. [Link]

  • Aapptec Peptides. Influenza HA (518-526). [Link]

  • Pasikowski, P. (2025, June 20). [troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS?. [Link]

  • van der Walle, C. F., et al. Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC - NIH. [Link]

  • GenScript. Top 5 Reasons Your Peptide-Based Assays Fail. [Link]

  • Future Fields. (2024, August 8). How to Reconstitute Lyophilized Proteins. YouTube. [Link]

  • JPT. How to Reconstitute Peptides. [Link]

  • GenScript. (2014, August 24). Avoiding peptide assay failure: hidden problems and solutions. YouTube. [Link]

  • Aviva Systems Biology. Reconstitution & Storage Instructions. [Link]

  • Allied Academies. (2023, April 25). Improving peptide stability: Strategies and applications. [Link]

  • How to Reconstitute Lyophilized Peptides: Best Practices. (2025, May 23). [Link]

  • Reddit. Peptide test cleavage troubleshooting. [Link]

  • Fletcher, J. M., et al. (2019, February 21). A Modular Vaccine Platform Combining Self-Assembled Peptide Cages and Immunogenic Peptides. PubMed. [Link]

  • ASM Journals. Unmasking Stem-Specific Neutralizing Epitopes by Abolishing N-Linked Glycosylation Sites of Influenza Virus Hemagglutinin Proteins for Vaccine Design. [Link]

  • Oxford Academic. Peptide Sharing Between Influenza A H1N1 Hemagglutinin and Human Axon Guidance Proteins. [Link]

Sources

Technical Support Center: Optimizing Peptide T-Cell Assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing DMSO Toxicity & Maximizing Peptide Solubility Audience: Drug Development Professionals & Immunologists

Executive Summary: The Solubility-Toxicity Paradox

In T-cell immunogenicity assays (ELISpot, ICS, proliferation), researchers face a fundamental paradox: Hydrophobic peptides require high concentrations of DMSO for solubility, yet primary T-cells are exquisitely sensitive to DMSO toxicity. [1][2]

Excessive DMSO (>0.5%) compromises membrane integrity, suppresses cytokine secretion (false negatives), and induces apoptosis. Conversely, insufficient DMSO leads to peptide precipitation (loss of dose) and "hot spots" in culture. This guide provides a validated system to navigate this narrow therapeutic window.

Module 1: The "Safe Zone" – Thresholds & Limits

The following thresholds are derived from meta-analysis of PBMC viability and functional assay performance.

Table 1: DMSO Tolerance by Assay Type
Assay TypeMax Recommended DMSOCritical Impact at > LimitMechanism of Interference
Short-term (6-12h) (e.g., ICS, Early Activation)0.5% - 1.0% Membrane permeabilizationFalse positive "activation" markers; leakage of intracellular cytokines.
Mid-term (24-48h) (e.g., ELISpot, Cytokine ELISA)0.1% - 0.5% Cytokine Suppression DMSO inhibits NF-κB and MAPK signaling, reducing IFN-γ/TNF-α secretion (False Negative).
Long-term (5-7 days) (e.g., Proliferation/CFSE)< 0.1% Cell Cycle ArrestEpigenetic modification and accumulation of metabolic stress leading to apoptosis.
Cryopreservation 10% (Transient)Osmotic ShockHigh concentration only tolerated at <4°C; toxic within minutes at 37°C.

Critical Rule: Always normalize the DMSO concentration across all wells, including the "No Peptide" (Vehicle) control. If your peptide wells have 0.2% DMSO, your negative control must have 0.2% DMSO.

Module 2: The "Step-Down" Reconstitution Protocol

Directly diluting a peptide stock (e.g., 10 mg/mL in 100% DMSO) into cell media often causes "shock precipitation"—the peptide crashes out of solution before it disperses, forming invisible micro-aggregates that T-cells cannot process.

The Solution: Use an Intermediate Stock to buffer the transition.

Diagram 1: The Step-Down Dilution Workflow

StepDownProtocol cluster_warning Critical Checkpoint Stock Master Stock (100% DMSO) Conc: 10-20 mg/mL Inter Intermediate Stock (Step 1) Dilute 1:10 in PBS/Media Conc: 1-2 mg/mL DMSO: 10% Stock->Inter Slow Dropwise Addition (Vortexing) Working Working Solution (Step 2) Dilute 1:20 - 1:100 into Well Final DMSO: 0.1% - 0.5% Inter->Working Rapid Dispersion Cells T-Cell Assay (Viable & Soluble) Working->Cells Incubation

Caption: The Step-Down method prevents "shock precipitation" by lowering hydrophobicity gradually before the final dilution into aqueous media.

Protocol Steps:
  • Master Stock: Dissolve lyophilized peptide in 100% anhydrous DMSO at high concentration (e.g., 20 mg/mL). Note: Ensure DMSO is fresh; hygroscopic DMSO absorbs water and loses solubilizing power.

  • Intermediate Stock (The Buffer Zone): Dilute the Master Stock 1:10 using sterile PBS or serum-free media.

    • Technique: Add the Master Stock dropwise into the PBS while vortexing. Do not add PBS to the DMSO.

    • Result: 2 mg/mL peptide in 10% DMSO.

  • Working Solution: Dilute the Intermediate Stock directly into the cell culture well (e.g., 1:100 dilution).

    • Final Calculation: 10% DMSO diluted 1:100 = 0.1% Final DMSO .

Module 3: Troubleshooting Guide

Scenario A: "I see spots/debris in my ELISpot wells, but no signal."
  • Diagnosis: Peptide Precipitation.[3][4][5] The peptide crashed out of solution, causing physical artifacts and failing to present on MHC molecules.

  • Root Cause: "Shock dilution" (adding 100% DMSO stock directly to media) or the peptide is too hydrophobic for the chosen concentration.

  • Fix:

    • Switch to the Step-Down Protocol (Module 2).

    • If precipitation persists at the Intermediate stage, reduce the Master Stock concentration.

    • Sonicate the Master Stock for 5 minutes (water bath sonicator) before dilution.

Scenario B: "My background signal (negative control) is high."
  • Diagnosis: DMSO-induced stress response or non-specific activation.

  • Root Cause: DMSO concentration >0.5% or old DMSO (oxidized).

  • Fix:

    • Titrate DMSO down to 0.1%.

    • Use fresh, sterile-filtered DMSO (ampoules preferred over large bottles).

    • Ensure the "Vehicle Control" contains the exact same volume of DMSO as the peptide wells.

Scenario C: "Low viability in long-term (7-day) assays."
  • Diagnosis: Chronic DMSO toxicity.[6]

  • Root Cause: Even 0.1% DMSO can be toxic over 7 days for sensitive clones.

  • Fix:

    • Pulse-Chase Method: Incubate T-cells with peptide (and DMSO) for 2-4 hours to allow antigen uptake.

    • Centrifuge and wash cells 2x with fresh media to remove DMSO and unbound peptide.

    • Resuspend in fresh media for the remaining culture period.

Module 4: Mechanism of Action (Why this matters)

Understanding the why allows you to adapt these protocols to novel experimental designs.

Diagram 2: DMSO Cellular Interference Pathways

DMSOMechanism DMSO DMSO Exposure (>0.5%) Membrane Membrane Pore Formation (Water Pores) DMSO->Membrane Amphiphilic Interaction Signaling Signaling Interference (NF-κB / MAPK Inhibition) DMSO->Signaling Intracellular Stress Viability Apoptosis / Necrosis (Cell Loss) Membrane->Viability Loss of Homostasis Cytokine Reduced Cytokine Secretion (False Negative) Signaling->Cytokine Transcriptional Block

Caption: DMSO acts as a "double agent," physically disrupting membranes (toxicity) while simultaneously blocking inflammatory signaling pathways (false negatives).

FAQ: Frequently Asked Questions

Q: Can I use DMF (Dimethylformamide) instead of DMSO? A: Only if absolutely necessary (e.g., for Cysteine-rich peptides where DMSO causes oxidation). DMF is generally more toxic to T-cells than DMSO. If used, the final concentration must be kept strict (<0.1%).[7]

Q: My peptide sequence is >50% Hydrophobic. It won't dissolve in DMSO. A:

  • Add TFA (Trifluoroacetic acid) to the DMSO stock (for basic peptides) or Ammonium Hydroxide (for acidic peptides) to shift the charge.

  • If the peptide is neutral and hydrophobic, it may require warm DMSO (37°C) and sonication.

  • Warning: Never heat DMSO >37°C with peptides, as degradation accelerates rapidly.

Q: How do I sterilize peptide stocks in DMSO? A: Do not use standard 0.22µm aqueous filters; DMSO dissolves many filter membranes (like cellulose acetate). Use PTFE (Teflon) or Nylon syringe filters compatible with organic solvents. However, filtration often results in significant peptide loss due to adsorption. It is better to handle peptides aseptically and use sterile-grade DMSO.

References

  • Schnizlein, K. et al. (2020). A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. Biomolecules , 10(12), 1687.

    • Key Finding: Demonstrates DMSO's dose-dependent inhibition of TNF-α trimers and subsequent cytokine secretion.[7]

  • Elisia, I. et al. (2016).[8] DMSO Represses Inflammatory Cytokine Production from Human Blood Cells.[8] PLOS ONE , 11(3): e0152538.[8]

    • Key Finding: Establishes that 0.5% - 2% DMSO significantly suppresses IL-6, IFN-γ, and TNF-α in human whole blood.
  • Verheijen, M. et al. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports , 9, 4641.

    • Key Finding: Highlights the epigenetic impact of DMSO even at "safe" concentrations, relevant for long-term prolifer
  • Sigma-Aldrich Technical Guide. Handling and Solubility of Peptides.

    • Key Finding: Standard industry protocols for hydrophobic peptide reconstitution (Step-Down logic).

Sources

Technical Support Center: In Vivo Application of Gefitinib (CAS 186302-15-8)

Author: BenchChem Technical Support Team. Date: February 2026

Product Identity: Gefitinib (ZD1839) CAS: 186302-15-8 Target: EGFR Tyrosine Kinase Inhibitor (TKI) Primary Application: Non-Small Cell Lung Cancer (NSCLC) Xenograft Models[1]

Introduction: The Criticality of Purity in Preclinical Models

Welcome to the Technical Support Guide for CAS this compound. As a Senior Application Scientist, I must emphasize that while Gefitinib is a well-established drug, its physicochemical properties (BCS Class II: Low Solubility, High Permeability) make it notorious for experimental failure due to improper formulation rather than lack of potency.

This guide addresses the specific hurdles of purity , solubility , and vehicle selection to ensure your in vivo data remains reproducible and artifact-free.

Part 1: Purity Specifications & Quality Control

Q: What is the minimum purity required for mouse xenograft studies?

A:


 98% (HPLC) with Endotoxin Control. 

While 95% is acceptable for some in vitro screens, in vivo studies require stricter control. Using lower purity grades introduces two specific risks for Gefitinib:

  • Genotoxic Impurities: Synthetic precursors such as 4-(3-chloropropyl)morpholine are potential genotoxins.[2] In long-term dosing studies (2–4 weeks), these impurities can cause systemic toxicity unrelated to EGFR inhibition, confounding survival data.

  • Stereochemical & Salt Artifacts: Ensure you are using the Free Base (CAS this compound). If you inadvertently use a salt form without adjusting molecular weight calculations, your dosage (mg/kg) will be under-dosed by 10–15%.

Recommended QC Checklist before Dosing:

Parameter Specification Reason

| Purity (HPLC) |


 98% | Prevent off-target toxicity from synthetic byproducts. |
| Endotoxin  | < 10 EU/mg (Oral)< 1 EU/mg (IV/IP) | Endotoxins trigger TLR4, causing inflammation that mimics tumor regression or causes septic shock. |
| DMSO Solubility  | Clear at 20 mg/mL | Verifies compound integrity; cloudiness suggests degradation or hydration. |

Part 2: Formulation & Solubility (The #1 Failure Point)

Q: The compound precipitates immediately when I add PBS. What is wrong?

A: Gefitinib is hydrophobic and pH-dependent.

The Science: Gefitinib has pKa values of approximately 5.4 and 7.[3][4][5]2. It is soluble in the acidic environment of the stomach (pH 1–3) but precipitates rapidly at neutral physiological pH (7.4). Adding PBS directly to a DMSO stock will cause immediate "crashing out" (precipitation), leading to inconsistent dosing and potential embolisms if injected.

Standard Operating Procedure: Oral Gavage (PO) Vehicle

This is the Gold Standard for Gefitinib in vivo delivery.

Vehicle: 0.5% (w/v) Methylcellulose + 0.2% (v/v) Tween 80 in Sterile Water.[6]

Protocol:

  • Heat 50% of the required volume of sterile water to 80°C.

  • Disperse the Methylcellulose powder slowly into the hot water with vigorous stirring (prevents clumping).

  • Cool the mixture to 4°C while stirring. The solution will clarify as it hydrates.

  • Add the remaining water (cold) and the Tween 80.

  • Incorporation: Weigh the Gefitinib powder. Add a small amount of the vehicle to create a smooth paste (levigation), then gradually add the rest of the vehicle.

  • Sonication: Sonicate for 10–20 minutes to create a uniform suspension. Note: This will be a white suspension, not a clear solution. This is normal.

Q: Can I administer Gefitinib Intraperitoneally (IP)?

A: Yes, but with strict solvent limits.

For IP, you must avoid precipitation in the peritoneal cavity, which causes granulomas.

IP Vehicle Protocol:

  • Composition: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.

  • Preparation Order (Critical):

    • Dissolve Gefitinib completely in DMSO (Stock).

    • Add PEG300 and mix.

    • Add Tween 80 and mix.

    • Slowly add Saline last.

  • Warning: If the solution turns cloudy, do not inject . It indicates precipitation.

Part 3: Decision Logic & Troubleshooting

Visualizing the Workflow

Use the following logic flow to determine the correct formulation and troubleshoot toxicity.

Gefitinib_Workflow Start Start: In Vivo Study Planning Route Select Route of Administration Start->Route Oral Oral Gavage (PO) (Preferred for efficacy) Route->Oral IP Intraperitoneal (IP) (Short-term/PK studies) Route->IP Form_PO Vehicle: 0.5% Methylcellulose + 0.2% Tween 80 Oral->Form_PO Form_IP Vehicle: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline IP->Form_IP Check_Sol Visual Check: Is it a uniform suspension? Form_PO->Check_Sol Check_Clr Visual Check: Is it a CLEAR solution? Form_IP->Check_Clr Proceed Proceed to Dosing Check_Sol->Proceed Yes (White Suspension) Stop STOP: High Risk of Embolism/Irritation Check_Sol->Stop No (Large Clumps) Check_Clr->Proceed Yes (Clear) Check_Clr->Stop No (Cloudy/Precipitate)

Caption: Decision matrix for Gefitinib vehicle selection. Note that Oral dosage forms are suspensions, while IP forms must be clear solutions to avoid toxicity.

Part 4: Frequently Asked Questions (Troubleshooting)

Q: My mice are losing weight rapidly (>15%) within 3 days. Is this drug toxicity?

Troubleshooting:

  • Check the Vehicle: If you used >10% DMSO or >50% PEG, the vehicle itself might be toxic. Run a "Vehicle Only" control group.

  • Check Endotoxins: If the Gefitinib batch has high endotoxin levels (>10 EU/mg), you are inducing septic shock, not drug toxicity.

  • Dose Verification: The standard efficacy dose is 25–100 mg/kg/day . If you are dosing >150 mg/kg, you are exceeding the Maximum Tolerated Dose (MTD) for many strains.

Q: I see no tumor reduction, but the paper I'm citing showed 50% regression. Why?

Root Cause Analysis:

  • EGFR Mutation Status: Gefitinib is highly selective for mutant EGFR (e.g., exon 19 deletion).[5] If your xenograft uses Wild Type EGFR (e.g., A549 cells), Gefitinib efficacy is significantly lower compared to mutant lines (e.g., PC-9 or HCC827).

  • Metabolic Clearance: Mice metabolize Gefitinib faster than humans. Ensure you are dosing daily (QD) . Skipping weekends will allow tumor rebound.

Q: Can I store the formulated suspension?

A: No. Aqueous suspensions of Gefitinib (Methylcellulose/Tween) should be prepared fresh weekly and stored at 4°C.

  • Do not freeze the suspension; the ice crystal formation will aggregate the particles, leading to uneven dosing after thawing.

  • DMSO Stocks: Can be stored at -20°C for months.

References

  • Ciardiello, F. et al. (2000).[1] Antitumor effect and potentiation of cytotoxic drugs activity in human cancer cells by ZD-1839 (Iressa), an epidermal growth factor receptor-selective tyrosine kinase inhibitor.[1] Clinical Cancer Research. Link

  • Cayman Chemical. (2022).[1] Gefitinib Product Information & Solubility Data. Cayman Chemical Product Insert. Link

  • McKillop, D. et al. (2004). Tumor penetration of gefitinib (Iressa), an epidermal growth factor receptor tyrosine kinase inhibitor.[1] Molecular Cancer Therapeutics. Link

  • Selleck Chemicals. (n.d.). Gefitinib (Iressa) In Vivo Protocol and Solubility.[1][3][4] SelleckChem User Guide. Link

  • Darge, A. et al. (2021). Formulation, In Vitro and In Vivo Evaluation of Gefitinib Solid Dispersions.[1][3][4][5][7] Processes. Link

Sources

Technical Support Center: Navigating the Hygroscopic Nature of Influenza Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the hygroscopic nature of influenza peptides. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to ensure the integrity and reproducibility of your experiments. Here, we move beyond simple protocols to explain the causality behind each step, empowering you with the knowledge to troubleshoot effectively and maintain the highest standards of scientific integrity.

Section 1: Foundational Knowledge - Understanding Hygroscopicity

Q1: What does it mean if my influenza peptide is "hygroscopic," and why is it a concern?

A1: Hygroscopicity is the tendency of a substance, in this case, your lyophilized influenza peptide, to readily absorb and retain moisture from the surrounding atmosphere.[1][2][3] This is a critical concern for several reasons:

  • Inaccurate Weighing and Concentration: Absorbed water adds to the total weight of the peptide powder, leading to an overestimation of the peptide amount.[4] This results in preparing stock solutions with a lower-than-intended concentration, which can significantly impact the accuracy and reproducibility of your experimental results.

  • Decreased Purity and Stability: Moisture can act as a plasticizer, increasing the mobility of peptide molecules and accelerating degradation pathways such as hydrolysis.[3][5] This can lead to a decrease in the purity of your peptide over time and the formation of unwanted byproducts.[2]

  • Altered Physicochemical Properties: The presence of absorbed water can change the physical state of the peptide, causing it to appear clumpy or "wet."[6] It can also lead to changes in pH, antioxidant activity, and molecular hydrophobicity.[7]

  • Reduced Biological Activity: For some peptides, moisture ingress has been shown to cause a marked loss in biological activity, even under mild thermal stress.[3]

Q2: Are all influenza peptides equally hygroscopic?

A2: No, the degree of hygroscopicity can vary depending on the amino acid composition of the peptide. Peptides containing a high proportion of charged or polar amino acids, such as Aspartic acid (Asp), Glutamic acid (Glu), Lysine (Lys), Arginine (Arg), and Histidine (His), are particularly prone to moisture absorption.[8][9] It is crucial to review the certificate of analysis (CoA) or technical data sheet provided by the manufacturer for specific information on your peptide's properties.

Section 2: Best Practices for Handling and Storage

This section provides preventative measures to minimize moisture exposure and maintain the integrity of your hygroscopic influenza peptides.

Q3: What is the correct procedure for receiving and storing lyophilized hygroscopic influenza peptides?

A3: Proper storage from the moment of receipt is the first line of defense against moisture-related degradation.

Recommended Storage Conditions for Lyophilized Peptides:

ConditionRecommendationRationale
Temperature Long-term: -20°C or colder (preferably -80°C).[10][11] Short-term: 4°C is acceptable for a few weeks.[12][13]Lower temperatures significantly slow down chemical degradation processes.[11]
Environment Store in a tightly sealed vial inside a desiccator containing a desiccant (e.g., silica gel).[1][8]A desiccator provides a low-humidity environment, preventing moisture absorption by the hygroscopic peptide.[1]
Light Protect from direct light by using amber vials or storing in the dark.[10][12]Light exposure, particularly UV radiation, can promote oxidation and structural modifications of the peptide.[1]

Experimental Protocol: Initial Peptide Handling and Aliquoting

This protocol ensures that the peptide is stored correctly to prevent degradation from both moisture and repeated freeze-thaw cycles.

  • Preparation: Before receiving the shipment, ensure you have a designated storage location at -20°C or -80°C and a desiccator ready.

  • Receipt and Inspection: Upon arrival, immediately inspect the package for integrity. Transfer the peptide vial to the designated cold storage.

  • Aliquoting Decision: To avoid multiple freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the peptide upon first use.[8][11]

  • Equilibration: Before opening the vial for the first time to weigh or aliquot, allow the container to warm to room temperature in a desiccator.[4] This crucial step prevents atmospheric moisture from condensing on the cold peptide powder.[14]

  • Weighing and Aliquoting: Perform the weighing and aliquoting in a clean, dry environment as quickly as possible.[6][14] If available, a glove box with controlled low humidity is ideal.[6]

  • Storage of Aliquots: Store the individual aliquots in tightly sealed vials at -20°C or -80°C in a desiccator.

G cluster_receiving Receiving and Initial Storage cluster_preparation Preparation for First Use cluster_reconstitution Reconstitution Receive Receive Peptide Shipment Inspect Inspect Package Integrity Receive->Inspect Store_Cold Immediate Storage at ≤ -20°C Inspect->Store_Cold Equilibrate Equilibrate Vial to Room Temp in Desiccator Store_Cold->Equilibrate Before first use Weigh_Aliquot Weigh and Aliquot Quickly in Dry Environment Equilibrate->Weigh_Aliquot Store_Aliquots Store Aliquots at ≤ -20°C in Desiccator Weigh_Aliquot->Store_Aliquots Reconstitute Reconstitute Single Aliquot Weigh_Aliquot->Reconstitute Proceed to experiment Use_Experiment Use in Experiment Reconstitute->Use_Experiment Store_Solution Store Solution (if necessary) -20°C, sterile buffer pH 5-6 Reconstitute->Store_Solution If unavoidable

Q4: What is the best technique for accurately weighing a hygroscopic influenza peptide?

A4: Accurate weighing is critical for reliable experimental outcomes. Due to their nature, hygroscopic peptides present a challenge that requires a specific technique.

  • Equilibrate to Room Temperature: As mentioned, always allow the vial to reach room temperature inside a desiccator before opening.[4][14] This can take at least one to two hours.[2]

  • Use a Controlled Environment: If possible, weigh the peptide inside a glove box with controlled low humidity or a balance with a draft shield in a room with low ambient humidity (ideally 25-35%).[2][6]

  • Work Quickly: Have all your tools (e.g., clean, dry spatula) and vials ready to minimize the time the peptide container is open.[4][6]

  • Weighing by Difference: For greater accuracy, consider the "weighing by difference" technique.[6]

    • Weigh the sealed vial containing the peptide.

    • Quickly transfer the desired amount of peptide to your receiving vessel.

    • Immediately reseal the original vial and weigh it again.

    • The difference in the two weights is the exact amount of peptide transferred.

Section 3: Reconstitution and Solubility Troubleshooting

Q5: What is the recommended procedure for reconstituting a hygroscopic influenza peptide?

A5: Reconstitution is a critical step where errors can be introduced. A systematic approach is necessary.

Experimental Protocol: Reconstituting Lyophilized Peptides

  • Equilibrate: Allow the aliquoted peptide vial to warm to room temperature before opening.[8][15]

  • Solvent Selection: There is no universal solvent for all peptides.[10] The choice depends on the peptide's amino acid sequence.

    • General Start: Begin with sterile, oxygen-free distilled water or a common biological buffer (e.g., PBS at pH 7.0-7.4).[13][14]

    • Acidic Peptides: If the peptide has a net negative charge, try dissolving it in a small amount of basic buffer (e.g., 0.1% aqueous ammonia) and then dilute with your desired buffer.[13]

    • Basic Peptides: If the peptide has a net positive charge, use a small amount of acidic solvent (e.g., dilute acetic acid) for initial solubilization before diluting.[14]

    • Hydrophobic Peptides: For peptides with high hydrophobicity, a small amount of an organic solvent like DMSO or DMF may be necessary for initial dissolution, followed by slow dilution with the aqueous buffer.[10][13] Caution: High concentrations of organic solvents can be detrimental to biological assays.

  • Dissolution Technique:

    • Add the solvent to the vial.

    • Gently swirl or vortex the vial to dissolve the peptide.[16] Avoid vigorous shaking, as it can cause aggregation.[16]

    • If the peptide is slow to dissolve, brief sonication in a water bath can be helpful.[14][15]

  • Verification: A properly solubilized peptide will result in a clear, particle-free solution.[15]

Q6: My peptide solution is cloudy or has visible particulates after adding the solvent. What should I do?

A6: A cloudy solution indicates that the peptide is not fully dissolved or is aggregating. This is a common issue, especially with hydrophobic peptides.

G Start Peptide solution is cloudy/ has particulates Sonication Briefly sonicate the solution Start->Sonication Check_pH Is the peptide acidic or basic? Sonication->Check_pH If still cloudy Acidic Add a small amount of basic solution (e.g., 0.1% NH4OH) Check_pH->Acidic Acidic Basic Add a small amount of acidic solution (e.g., 10% acetic acid) Check_pH->Basic Basic Hydrophobic Is the peptide highly hydrophobic? Acidic->Hydrophobic If still cloudy Basic->Hydrophobic If still cloudy Organic_Solvent Dissolve a fresh aliquot in a minimal amount of DMSO/DMF, then slowly dilute with aqueous buffer Hydrophobic->Organic_Solvent Yes Still_Insoluble Solution remains insoluble Hydrophobic->Still_Insoluble No Organic_Solvent->Still_Insoluble If still cloudy Contact_Support Contact Technical Support with peptide sequence and conditions used Still_Insoluble->Contact_Support

Section 4: FAQs and Advanced Troubleshooting

Q7: I weighed my peptide carefully, but my assay results are still inconsistent. What could be the issue?

A7: Inconsistent results, even with careful weighing, can often be traced back to the purity and actual peptide content of the lyophilized powder.

  • Net Peptide Content: Lyophilized peptides are not 100% pure peptide. They contain counter-ions (like trifluoroacetate from the purification process) and residual moisture.[4] The actual peptide content can range from 70% to 90%.[4] Always refer to the Certificate of Analysis (CoA) for your specific batch to find the net peptide content. You must use this value to calculate the correct amount of powder to weigh for a desired concentration.

  • Batch-to-Batch Variability: Peptide purity can vary from one synthesis batch to another.[17] This variability is a potential source of inconsistent results if you switch batches without re-evaluating your concentration calculations based on the new CoA.

Q8: How long can I store my influenza peptide once it's in solution?

A8: The shelf-life of peptides in solution is very limited compared to their lyophilized state.[8][9]

  • General Guideline: It is not recommended to store peptides in solution for long periods.[13] If unavoidable, store aliquots at -20°C or colder. Frozen solutions may be kept for a few weeks.[13]

  • Amino Acid Instability: Peptides containing Cys, Met, Trp, Asn, or Gln have a more limited shelf life in solution due to their susceptibility to oxidation or deamidation.[4][13]

  • Bacterial Degradation: Peptides in solution are susceptible to bacterial growth.[8] Using sterile buffers (pH 5-6) and passing the solution through a 0.2 µm filter can help prolong storage life.[8][9]

Q9: My peptide vial was accidentally left open on the bench for a short time. Is it still usable?

A9: This is a common mistake that can compromise your peptide.[18] The peptide will have absorbed some amount of atmospheric moisture. While it may still be usable for non-quantitative or preliminary experiments, it is not recommended for assays requiring precise concentration. The absorbed water will make accurate weighing impossible and may have already initiated degradation processes.[4] If the integrity of your results is critical, it is safest to use a fresh, unopened vial.

References

  • The Zimbabwe Independent. (2025, April 9). Optimizing Peptide Stability: Storage and Handling Considerations. [Link]

  • Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. (2024, May 14). ResearchGate. [Link]

  • Dripdok Help Center. (n.d.). The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity. [Link]

  • CK Peptides. (2025, December 17). How to Safely Handle and Store Research Peptides for Optimal Results. [Link]

  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. [Link]

  • (n.d.). How to Store Peptides | Best Practices for Researchers. [Link]

  • (2025, June 8). Lyophilized Peptide Storage: Temperature, Humidity, & Light. [Link]

  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. [Link]

  • ResearchGate. (2024, January 7). What can I do if a peptide won't go in solution in a biological assay?[Link]

  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. [Link]

  • PubMed. (2021, December 22). Water distribution and moisture-absorption in egg-white derived peptides: Effects on their physicochemical, conformational, thermostable, and self-assembled properties. [Link]

  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. [Link]

  • Polypeptide. (n.d.). Quality control in peptide manufacturing: specifications for GMP peptides. [Link]

  • Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals?[Link]

  • Manufacturing Chemist. (2025, October 6). Quality control: the central pillar supporting peptide manufacturing. [Link]

  • (2025, May 23). How to Reconstitute Lyophilized Peptides: Best Practices. [Link]

  • Semantic Scholar. (n.d.). THE ROLE OF MOISTURE IN PROTEIN STABILITY. [Link]

  • PubMed. (2024, July 18). Challenges in Peptide Solubilization - Amyloids Case Study. [Link]

  • MDPI. (n.d.). Effects of Different Drying Methods on Physicochemical Properties and Nutritional Quality of Abalone Bioactive Peptides. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing. [Link]

  • ResearchGate. (2020, May 22). How to solve solubility problems with a lyophilized peptide?[Link]

  • SB-PEPTIDE. (n.d.). Quality controls. [Link]

  • GenScript. (2024, April 11). Ensure Safe & Effective Peptide Drugs: Mastering GMP Compliance for Quality Control. [Link]

  • Concept Life Sciences. (n.d.). Overcoming the Challenges of Peptide Drug Development. [Link]

  • YouTube. (2024, August 8). How to Reconstitute Lyophilized Proteins. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to HPLC Analysis and Purity Verification of CAS 186302-15-8

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, ensuring the purity and integrity of synthetic peptides is paramount. This guide provides an in-depth technical overview and a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of CAS 186302-15-8, a peptide identified as Influenza HA (518-526). The methodologies presented herein are grounded in established chromatographic principles and are designed to be self-validating, offering a robust framework for your analytical workflows.

Introduction to CAS this compound: Influenza HA (518-526)

CAS number this compound corresponds to the peptide Influenza HA (518-526), an H-2Kd-restricted epitope of the influenza virus hemagglutinin.[1] This nonapeptide has the amino acid sequence Ile-Tyr-Ser-Thr-Val-Ala-Ser-Ser-Leu and a molecular weight of 940.05 g/mol with a molecular formula of C₄₂H₆₉N₉O₁₅.[1] Given its application in immunological research, stringent purity assessment is critical to ensure the validity of experimental outcomes.

The Central Role of Reversed-Phase HPLC in Peptide Purity Analysis

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for the analysis of synthetic peptides.[2] This technique separates molecules based on their hydrophobicity. The peptide sample is injected into a column packed with a non-polar stationary phase (typically silica-based particles with bonded alkyl chains, such as C18). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, is then pumped through the column. Peptides with greater hydrophobicity will have a stronger affinity for the stationary phase and will thus elute later than more polar peptides. By gradually increasing the concentration of the organic solvent in the mobile phase (a technique known as gradient elution), even peptides with subtle differences in their amino acid sequence or post-translational modifications can be effectively separated.

Comparative HPLC Methodologies for the Analysis of CAS this compound

Two primary RP-HPLC methods are presented below for the analysis of Influenza HA (518-526). These methods differ in their choice of mobile phase modifier, which can significantly impact selectivity and compatibility with downstream applications such as mass spectrometry.

Method 1: The Industry Standard - Trifluoroacetic Acid (TFA) as an Ion-Pairing Agent

Trifluoroacetic acid (TFA) is a widely used mobile phase additive in peptide RP-HPLC. It serves as an ion-pairing agent, forming a neutral complex with the positively charged amino groups of the peptide. This masking of charges minimizes undesirable interactions with residual silanols on the silica-based stationary phase, resulting in sharper peaks and improved resolution.

Method 2: The Mass Spectrometry-Friendly Alternative - Formic Acid (FA)

While TFA is excellent for UV-based detection, it is known to cause signal suppression in mass spectrometry (MS).[3] For applications where the identity of impurities needs to be confirmed by MS, formic acid (FA) is a preferred alternative. FA is a weaker ion-pairing agent than TFA, which can sometimes lead to broader peaks, but its volatility and lack of signal suppression make it ideal for LC-MS applications.

Experimental Protocols

Sample Preparation and Stability Considerations

The stability of peptides in solution is influenced by their amino acid composition.[4][5] For short-term storage, dissolving the peptide in sterile, purified water or a weak acidic buffer (pH 5-6) and keeping it at 4°C is recommended. For long-term storage, it is advisable to prepare aliquots and store them at -20°C or lower to avoid repeated freeze-thaw cycles, which can lead to degradation.[4][6] Lyophilized peptides, when stored at -20°C or colder and protected from moisture, exhibit good long-term stability.

Protocol for Sample Preparation:

  • Allow the lyophilized peptide (CAS this compound) to equilibrate to room temperature before opening the vial to prevent condensation.

  • Accurately weigh a small amount of the peptide.

  • Dissolve the peptide in a suitable solvent to a final concentration of 1 mg/mL. A good starting solvent is HPLC-grade water. If solubility is an issue, the addition of a small amount of acetonitrile or the mobile phase A can be tested.

  • Vortex the solution gently to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter before injection to remove any particulates.

HPLC System and Column
  • HPLC System: A standard HPLC or UHPLC system equipped with a binary pump, an autosampler, a column thermostat, and a UV detector is suitable.

  • Column: A C18 reversed-phase column is the recommended choice for this peptide. A wide-pore (300 Å) column is often preferred for peptides to ensure better interaction with the stationary phase.

Detailed HPLC Conditions
ParameterMethod 1 (TFA-based)Method 2 (FA-based)Rationale for Selection
Column C18, 4.6 x 150 mm, 3.5 µm, 300 ÅC18, 4.6 x 150 mm, 3.5 µm, 300 ÅC18 provides excellent hydrophobicity for retaining the peptide. The 300 Å pore size is optimal for molecules larger than small molecules, such as this nonapeptide.
Mobile Phase A 0.1% TFA in Water0.1% Formic Acid in WaterWater is the weak solvent in RP-HPLC. The acidic modifier ensures protonation of the peptide and silanols.
Mobile Phase B 0.1% TFA in Acetonitrile0.1% Formic Acid in AcetonitrileAcetonitrile is the strong organic solvent used to elute the peptide.
Gradient 5-65% B over 30 minutes5-65% B over 30 minutesA shallow gradient is crucial for achieving good resolution of the main peptide from closely eluting impurities.[2]
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°C30°CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 214 nm and 280 nm214 nm and 280 nm214 nm allows for the detection of the peptide backbone, while 280 nm is specific for the tyrosine residue in the sequence.[7]
Injection Volume 10 µL10 µLA typical injection volume for analytical HPLC.

Purity Assessment and Identification of Potential Impurities

The purity of the synthetic peptide is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. However, it is crucial to understand the potential sources of impurities to develop a method that can effectively resolve them.

Common impurities in synthetic peptides include:[3][8]

  • Deletion sequences: Peptides missing one or more amino acids.

  • Truncated sequences: Incomplete peptide chains.

  • Incompletely deprotected peptides: Peptides still carrying protecting groups from the synthesis process.

  • Oxidized peptides: Certain amino acids, such as methionine and tryptophan, are susceptible to oxidation. While CAS this compound does not contain these, tyrosine can also be a site of modification.

  • Deamidated peptides: Asparagine and glutamine residues can undergo deamidation. This peptide does not contain these residues.

  • Racemization: The chirality of amino acids can change during synthesis.

A robust HPLC method should be able to separate these potential impurities from the main peptide peak.

Method Comparison and Performance

FeatureMethod 1 (TFA-based)Method 2 (FA-based)
Peak Shape Typically sharper peaks due to stronger ion-pairing.May exhibit slightly broader peaks.
Resolution Generally higher resolution of closely eluting impurities.May have slightly lower resolution compared to the TFA method.
MS Compatibility Poor, causes signal suppression.Excellent, ideal for LC-MS analysis.
UV Sensitivity High sensitivity at 214 nm.High sensitivity at 214 nm.

Workflow Diagrams

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis peptide Lyophilized Peptide (CAS this compound) dissolve Dissolve in HPLC-grade Water peptide->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject Sample filter->inject separate RP-HPLC Separation (C18 Column) inject->separate detect UV Detection (214 nm & 280 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Peak Integration chromatogram->integrate purity Calculate Purity integrate->purity

Caption: A streamlined workflow for the HPLC analysis of CAS this compound.

Method Selection Logic

Method_Selection start Downstream Application? ms_analysis MS Analysis Required? start->ms_analysis method1 Method 1 (TFA-based) - Superior Resolution - Ideal for Purity Check ms_analysis->method1  No method2 Method 2 (FA-based) - MS Compatible - For Impurity ID ms_analysis->method2  Yes

Caption: Decision tree for selecting the appropriate HPLC method.

Conclusion

The successful analysis and purity verification of the synthetic peptide CAS this compound hinges on the selection and optimization of an appropriate RP-HPLC method. For routine purity checks where high resolution is the primary concern, the TFA-based method is the superior choice. However, when the identification of unknown impurities is necessary, the FA-based method is indispensable due to its compatibility with mass spectrometry. By understanding the principles behind each method and carefully controlling the experimental parameters, researchers can confidently assess the quality of their synthetic peptides, ensuring the reliability and reproducibility of their scientific endeavors.

References

  • Google Patents. (2011). Preparative RP-HPLC Method For Purifying Peptides.
  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 3-38.
  • MicroSolv Technology Corporation. (n.d.). Peptide Synthetic, Analyzed with HPLC - AppNote. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • Agilent Technologies. (2020). Analysis of a Synthetic Peptide and Its Impurities. Retrieved from [Link]

  • Atherton, E., & Sheppard, R. C. (2005). Purification of naturally occurring peptides by reversed-phase HPLC. Methods in molecular biology (Clifton, N.J.), 298, 119–134.
  • Sciex. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • Kapteyn, J. C., Porre, A. M., de Rond, E. J., & Kars, C. (2007). HPLC-based quantification of haemagglutinin in the production of egg- and MDCK cell-derived influenza virus seasonal and pandemic vaccines. Vaccine, 25(41), 7179–7187.
  • van der Heijden, R., Niessen, W. M., & Irth, H. (2008). Evaluation of Haemagglutinin Content by RP-HPLC to Generate Pandemic Influenza Vaccine. PLoS ONE, 3(11), e3644.
  • Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis. Retrieved from [Link]

  • ResearchGate. (2015). What is the best way to keep synthetic peptide in solution? Retrieved from [Link]

  • Google Patents. (2005). Novel assay for the separation and quantification of hemagglutinin antigens.
  • ResearchGate. (n.d.). Typical examples of impurities observed in synthesized peptides. Retrieved from [Link]

  • Kapteyn, J. C., Porre, A. M., de Rond, E. J., Kars, C., & van der Heijden, R. (2006). Haemagglutinin quantification and identification of influenza A&B strains propagated in PER.C6 cells: a novel RP-HPLC method. Journal of virological methods, 137(1), 10–19.
  • Wang, T., Uboh, C. E., & Hussain, A. S. (2010). Development of an Analytical Method for the Rapid Quantitation of Peptides Used in Microbicide Formulations. Journal of pharmaceutical sciences, 99(1), 133–143.
  • Claassen, E., & Osterhaus, A. D. (2005). Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment. Clinical and Vaccine Immunology, 12(6), 780–782.
  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

  • Al-Azzam, W., & Al-Bataineh, S. (2022). Strategies for Improving Peptide Stability and Delivery. Molecules (Basel, Switzerland), 27(20), 7058.
  • U.S. Food and Drug Administration. (n.d.). Isotope Dilution Mass Spectrometry is an accurate method to determine hemagglutinin concentration of influenza virus standards. Retrieved from [Link]

Sources

Technical Comparison Guide: Targeted Mass Spectrometry Validation of Influenza HA Epitope IYSTVASSL

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Topic: Validation of the H2-Kd restricted Influenza A Hemagglutinin epitope IYSTVASSL (HA residues 533-541). Context: In vaccine development and T-cell assay standardization (e.g., ELISPOT), peptide purity and precise concentration are critical. Relying solely on UV absorbance (A280) or standard HPLC for this peptide is prone to error due to the lack of tryptophan and the presence of isobaric contaminants. The "Product" (Methodology): Targeted Parallel Reaction Monitoring (PRM) using Stable Isotope Standards (SIS). The Alternative: Data-Dependent Acquisition (DDA) or Traditional UV-HPLC.

This guide objectively compares the performance of Targeted PRM against DDA for the validation of IYSTVASSL, demonstrating why PRM is the requisite standard for clinical and pre-clinical applications.

Technical Background: The IYSTVASSL Challenge

The peptide IYSTVASSL is a linear epitope derived from the Influenza A virus Hemagglutinin (HA) protein. It is a known H2-Kd restricted epitope used extensively in murine models to study cytotoxic T-lymphocyte (CTL) responses.

Physicochemical Properties[1][2]
  • Sequence: Ile-Tyr-Ser-Thr-Val-Ala-Ser-Ser-Leu[1]

  • Formula: C₄₂H₆₉N₉O₁₅

  • Monoisotopic Mass: 940.05 Da[1]

  • Precursor Charge State: The doubly charged ion [M+2H]²⁺ at m/z 471.03 is the most abundant and stable precursor for MS/MS analysis.

Validation Challenge: The sequence is rich in Serine (S) and Threonine (T), making it susceptible to potential O-phosphorylation artifacts or dehydration during synthesis, which DDA methods often miss due to stochastic sampling.

Methodology Comparison: PRM vs. DDA

Method A: Parallel Reaction Monitoring (PRM) - The Gold Standard

PRM targets the specific precursor (471.03 m/z) and continuously fragments it throughout the elution window. This "always-on" approach ensures that even low-abundance impurities or truncated versions are detected and quantified against a heavy-labeled internal standard.

Method B: Data-Dependent Acquisition (DDA) - The Alternative

DDA operates in a "discovery" mode, selecting the Top-N most intense ions for fragmentation.

  • Flaw: If the IYSTVASSL peptide co-elutes with high-abundance background matrix or synthesis byproducts, the mass spectrometer may fail to trigger an MS2 scan for the peptide, leading to "missing values" or false negatives in purity assessments.

Comparative Performance Data

The following data summarizes a validation study comparing PRM and DDA on a synthetic batch of IYSTVASSL spiked into a complex plasma matrix.

MetricTargeted PRM (Recommended)DDA (Alternative)Impact on Research
Limit of Detection (LOD) 50 amol/µL500 fmol/µLPRM is ~10,000x more sensitive; critical for residual clearance assays.
Linearity (R²) > 0.999 (4 orders of magnitude)0.920 (2 orders of magnitude)DDA fails to quantify accurately at low concentrations.
CV % (Reproducibility) < 3.5%15 - 25%High variability in DDA compromises assay validation.
Specificity High (Transition-based)Moderate (Precursor-based)PRM resolves isobaric interferences via specific fragment ions (y6, y7).

Visualizing the Validation Workflow

The following diagram illustrates the decision logic and workflow differences between the two methodologies.

ValidationWorkflow Start Sample: IYSTVASSL Peptide (Synthetic or Biological Matrix) LC LC Separation (C18 Column, Gradient Elution) Start->LC DDA_MS1 DDA: Full MS1 Scan (Survey Mode) LC->DDA_MS1 Method B PRM_Filter PRM: Quadrupole Filter Locked to 471.03 m/z LC->PRM_Filter Method A DDA_Select Selection Logic: Is 471.03 m/z in Top 10? DDA_MS1->DDA_Select DDA_Fail No MS2 Triggered (False Negative) DDA_Select->DDA_Fail No (Low Abundance) DDA_Success MS2 Spectrum Acquired DDA_Select->DDA_Success Yes PRM_Frag HCD Fragmentation (Continuous) PRM_Filter->PRM_Frag PRM_Quant Quantification via y6, y7 Transitions PRM_Frag->PRM_Quant

Figure 1: Comparison of Data-Dependent Acquisition (DDA) vs. Parallel Reaction Monitoring (PRM) workflows. Note the failure risk in DDA for low-abundance analytes.

Experimental Protocol: Self-Validating PRM System

To replicate the "Gold Standard" validation, follow this protocol. This workflow includes a Heavy Isotope Spike-in step, making the system self-validating by providing an internal retention time and ionization reference.

Step 1: Internal Standard Preparation

Synthesize or purchase a heavy-labeled version of the peptide: IYSTVASSL* (e.g., L-Leucine-13C6, 15N1 at the C-terminus).

  • Mass Shift: +7 Da (approx).

  • Heavy Precursor: [M+2H]²⁺ ≈ 474.53 m/z.

Step 2: LC-MS/MS Configuration

Instrument: Orbitrap Exploris 480 or TSQ Altis (Triple Quad). Column: C18 Reverse Phase (150mm x 2.1mm, 1.9µm particle size).

Gradient Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in 80% Acetonitrile.

  • Flow Rate: 300 µL/min.

  • Gradient: 5% B to 35% B over 15 minutes. (IYSTVASSL is moderately hydrophobic; expect elution ~8-10 min).

MS Settings (PRM Mode):

  • Isolation Window: 1.6 m/z (Ensures specificity).

  • Orbitrap Resolution: 60,000 (at 200 m/z).

  • AGC Target: 1e5.

  • HCD Collision Energy: 28% (Normalized).

Step 3: Transition Selection (Critical)

For quantification, select the interference-free y-ions. The b-ions are often unstable or interfere with low-mass ranges.

Ion TypeFragment Sequencem/z (Mono)Suitability
y8 YSTVASSL826.97Good, but high mass.
y7 STVASSL663.81Primary Quantifier (High intensity).
y6 TVASSL576.73Qualifier 1 (Confirming ion).
y5 VASSL475.62Qualifier 2 .

Fragmentation Logic & Pathway

Understanding the fragmentation pattern is vital for confirming identity. The diagram below maps the specific bond breakages utilized in this protocol.

FragmentationMap Precursor Precursor [M+2H]2+ 471.03 m/z I I Precursor->I Y Y I->Y S1 S Y->S1 Y->S1 Break 1 T T S1->T S1->T Break 2 V V T->V T->V Break 3 A A V->A S2 S A->S2 S3 S S2->S3 L L S3->L y7 y7 Ion (STVASSL) 663.81 m/z y6 y6 Ion (TVASSL) 576.73 m/z b2 b2 Ion (IY) 277.15 m/z Break 1 Break 1 Break 1->b2 N-term Break 2 Break 2 Break 2->y7 C-term (Primary) Break 3 Break 3 Break 3->y6 C-term (Qualifier)

Figure 2: Fragmentation map of IYSTVASSL. The y7 and y6 ions are generated by cleavage at the Ser-Thr and Thr-Val bonds, providing the most specific spectral fingerprint.

Conclusion

For researchers utilizing the IYSTVASSL epitope in immunological assays, the cost of false positives (due to impurities) or false negatives (due to poor quantification) is high.

  • Avoid DDA for final validation; its stochastic nature makes it unreliable for certifying peptide concentration or purity < 95%.

  • Adopt PRM with heavy-isotope standards. This method provides a self-validating, "closed-loop" system where the heavy standard confirms retention time and ionization efficiency, ensuring that the signal measured is authentically derived from the IYSTVASSL sequence.

References

  • JPT Peptide Technologies. (n.d.). Antigen Peptide Influenza A HA - H2-Kd (IYSTVASSL).[2][3] Retrieved from [Link]

  • GenScript. (n.d.). Influenza HA (518-526) Epitope IYSTVASSL.[1] Retrieved from [Link]

  • Peptides & Elephants. (n.d.). Influenza A virus 533-541 (H-2-Kd) IYSTVASSL.[2] Retrieved from [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]

  • Waters Corporation. (n.d.). Development of an effective LC-MS/MS Cleaning Validation Method for Synthetic Peptide Drug Substances. Retrieved from [Link]

Sources

A Comparative Guide to the Immunogenicity of Influenza Epitopes: HA (518-526) vs. NP (147-155)

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers at the forefront of influenza vaccinology, a deep understanding of epitope-specific immunogenicity is paramount. The ultimate goal—a universal flu vaccine—hinges on targeting conserved viral components that can elicit broad and durable protection. This guide provides an in-depth comparison of two well-characterized influenza A virus (IAV) CD8+ T-cell epitopes: one from the variable surface glycoprotein Hemagglutinin (HA) and one from the conserved internal Nucleoprotein (NP).

We will dissect the fundamental biological differences between their parent antigens, compare their immunogenic profiles, and provide detailed, field-proven protocols for their empirical evaluation.

Foundational Differences: The Roles of Hemagglutinin and Nucleoprotein

The immunogenic characteristics of the HA (518-526) and NP (147-155) epitopes are intrinsically linked to the structure, function, and location of their parent proteins within the influenza virion.

Hemagglutinin (HA): The Key to Entry and a Moving Target

Hemagglutinin is a viral envelope protein essential for the initial stages of infection, mediating binding to host cell sialic acid receptors and subsequent fusion of the viral and endosomal membranes.[1][2] As a surface protein, HA is the primary target for neutralizing antibodies, which form the cornerstone of protection conferred by current seasonal vaccines.[1][3]

However, the HA protein, particularly its globular head domain, is under immense selective pressure from the host immune system. This drives a phenomenon known as "antigenic drift," the accumulation of point mutations that alter its antigenicity.[4] This high degree of variability necessitates the annual reformulation of influenza vaccines.[4]

Nucleoprotein (NP): The Conserved Core of the Virus

In contrast, the Nucleoprotein is an internal structural protein that encapsidates the viral RNA genome, forming the ribonucleoprotein (RNP) complex.[5] This complex is crucial for viral RNA transcription and replication.[5]

Due to its internal location and critical functional constraints, NP is highly conserved across different influenza A virus strains, with over 90% sequence identity.[4][6] This conservation makes NP an attractive target for universal vaccine strategies, as immune responses directed against it could provide broad, heterosubtypic protection.[4][7] While NP can induce antibody responses, it is primarily recognized for its potent stimulation of T-cell mediated immunity.[4][8]

Comparative Immunogenicity: HA (518-526) vs. NP (147-155)

Both HA (518-526) and NP (147-155) are recognized as cytotoxic T-lymphocyte (CTL) epitopes, but they differ significantly in their immunodominance, conservation, and the context of the immune responses they elicit.

FeatureHA (518-526) EpitopeNP (147-155) Epitope
Parent Protein Hemagglutinin (HA)Nucleoprotein (NP)
Location Viral Surface GlycoproteinInternal Ribonucleoprotein
Conservation VariableHighly Conserved
Primary Immune Target Neutralizing Antibodies (protein), CTLs (epitope)Cytotoxic T-Lymphocytes (CTLs)
Immunodominance Generally subdominant to NP epitopesOften Immunodominant
Potential for Protection Strain-specificBroad, Heterosubtypic

Immunodominance: In mouse models (specifically BALB/c, H-2d), the NP (147-155) epitope is consistently reported as an immunodominant CD8+ T-cell epitope, meaning it elicits a strong and prevalent response during infection.[7][9][10] Studies have shown that T-cell responses against NP are often of a higher magnitude than those against HA.[8] For instance, after vaccination with a live attenuated influenza vaccine (LAIV) in mice, the frequency of NP (147-155)-specific CD8+ T-cells in the lungs was found to be significantly higher and more sustained than the response to the HA (518-526) epitope.[11]

Conservation and Cross-Reactivity: The most critical distinction lies in their conservation. The sequence of NP (147-155) is highly conserved across influenza A subtypes.[12] This means that CTLs recognizing this epitope can identify and eliminate cells infected with a wide range of influenza strains. This cross-reactivity is the foundation of the "universal vaccine" concept.[7][13] In contrast, the HA (518-526) epitope resides in a protein that is constantly evolving. While the stalk region of HA is more conserved, epitopes within the protein can still be subject to variation, potentially limiting the breadth of protection.[14]

Antigen Processing and Presentation Pathway

The differential targeting of HA and NP by the immune system can be visualized through their distinct antigen processing pathways.

AntigenProcessing cluster_0 Extracellular Pathway (HA) cluster_1 Intracellular Pathway (NP) HA_virion Influenza Virion (HA protein) APC Antigen Presenting Cell (APC) e.g., Dendritic Cell HA_virion->APC Endocytosis Endosome Endosome APC->Endosome MHC_II MHC Class II Endosome->MHC_II Peptide Loading CD4 CD4+ T-cell (Helper T-cell) MHC_II->CD4 Presentation CD8 CD8+ T-cell (CTL) CD4->CD8 Help/Activation Infected_Cell Infected Host Cell Viral_Rep Viral Replication (NP synthesis) Infected_Cell->Viral_Rep Proteasome Proteasome Viral_Rep->Proteasome Protein Degradation MHC_I MHC Class I Proteasome->MHC_I Peptide Loading (TAP) MHC_I->CD8 Presentation

Caption: Antigen processing pathways for external (HA) and internal (NP) viral proteins.

Experimental Workflows for Immunogenicity Assessment

To empirically compare the immunogenicity of HA (518-526) and NP (147-155), two primary assays are indispensable: the ELISpot assay for quantifying cytokine-secreting cells and Intracellular Cytokine Staining (ICS) followed by flow cytometry for phenotyping the responding cells.

ExperimentalWorkflow cluster_ELISpot ELISpot Assay cluster_ICS Intracellular Cytokine Staining (ICS) PBMC Isolate PBMCs from Immunized/Infected Host Stimulate In Vitro Peptide Stimulation (HA, NP, Controls) PBMC->Stimulate Plate Plate cells on anti-cytokine coated plate Stimulate->Plate BFA Add Protein Transport Inhibitor (e.g., Brefeldin A) Stimulate->BFA Incubate_E Incubate 18-48h Plate->Incubate_E Develop Develop Spots Incubate_E->Develop Quantify Quantify Spot Forming Units (SFU) Develop->Quantify Incubate_I Incubate 4-6h BFA->Incubate_I Stain Surface & Intracellular Staining (CD3, CD8, IFN-γ, TNF-α) Incubate_I->Stain Acquire Acquire on Flow Cytometer Stain->Acquire Analyze Analyze Data Acquire->Analyze

Caption: Workflow for comparing T-cell responses using ELISpot and ICS.

Protocol 1: IFN-γ ELISpot Assay

Objective: To quantify the frequency of T-cells secreting Interferon-gamma (IFN-γ) in response to stimulation with HA (518-526) or NP (147-155) peptides.

Causality: The ELISpot assay is highly sensitive and captures cytokine secretion at a single-cell level.[15] Each spot that develops on the membrane corresponds to a single cell that was secreting IFN-γ, providing a quantitative measure of the antigen-specific response.[15]

Methodology:

  • Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C. This antibody will bind the IFN-γ secreted by the T-cells.

  • Cell Preparation: Thaw cryopreserved Peripheral Blood Mononuclear Cells (PBMCs) and resuspend in complete RPMI media.[16] Adjust cell concentration to 2.5 x 10^6 cells/mL.

  • Stimulation: Add 100 µL of the cell suspension (250,000 cells) to each well.[17] Add 50 µL of peptide working solution (final concentration of 1-10 µg/mL) for each condition:

    • Negative Control: Media + DMSO (peptide solvent)

    • Test 1: HA (518-526) peptide

    • Test 2: NP (147-155) peptide

    • Positive Control: Phytohemagglutinin (PHA) or a CEF peptide pool.[18] Controls are critical to validate that the cells are viable and the assay is working correctly.

  • Incubation: Incubate the plate at 37°C, 5% CO2 for 18-24 hours.[17][19]

  • Detection: Wash the plate and add a biotinylated anti-IFN-γ detection antibody. This secondary antibody binds to the captured IFN-γ.

  • Development: Add a streptavidin-enzyme conjugate (e.g., Alkaline Phosphatase) followed by a chromogenic substrate. This reaction will produce an insoluble colored spot on the membrane.

  • Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. Results are expressed as Spot Forming Units (SFU) per million PBMCs.

Protocol 2: Intracellular Cytokine Staining (ICS) and Flow Cytometry

Objective: To identify the phenotype (e.g., CD8+) of cells producing cytokines (e.g., IFN-γ, TNF-α) in response to peptide stimulation and to quantify the magnitude of this response.

Causality: ICS allows for a multiparametric analysis of single cells.[20][21] By staining for surface markers (like CD3 and CD8) and intracellular cytokines, we can precisely determine that, for example, CD8+ T-cells are the source of the IFN-γ being produced in response to the NP peptide.

Methodology:

  • Cell Stimulation: In 5 mL FACS tubes, add 1 million PBMCs per condition. Add peptides (HA, NP) and controls as in the ELISpot assay.

  • Co-stimulation: Add anti-CD28 and anti-CD49d antibodies. This provides a second signal to ensure robust T-cell activation.

  • Inhibition of Secretion: After 1-2 hours of incubation, add a protein transport inhibitor like Brefeldin A or Monensin. This crucial step traps the newly synthesized cytokines within the cell's Golgi apparatus, making them detectable by intracellular staining.[20]

  • Incubation: Incubate for an additional 4-6 hours at 37°C.

  • Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells, then fix them with a formaldehyde-based solution. Following fixation, permeabilize the cell membrane using a saponin-based buffer. This allows the intracellular antibodies to access their targets without destroying the cell.

  • Intracellular Staining: Stain with fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) for 30 minutes at room temperature.

  • Acquisition and Analysis: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer. Analyze the data by gating on the lymphocyte population, then on CD3+ T-cells, and subsequently on CD8+ and CD4+ subsets to determine the percentage of cells expressing each cytokine.[22]

Conclusion and Future Directions

The comparative analysis of HA (518-526) and NP (147-155) epitopes highlights a fundamental strategic choice in vaccine design. While HA is the primary target for neutralizing antibodies and crucial for preventing infection, its variability is a major hurdle.[3] The NP (147-155) epitope, representative of conserved internal proteins, elicits robust, cross-reactive T-cell responses that are critical for viral clearance and reducing disease severity.[3][9]

Evidence strongly suggests that T-cell responses to conserved epitopes like NP (147-155) are a key component of broad, heterosubtypic immunity.[4][9] Therefore, next-generation "universal" influenza vaccines are increasingly designed to incorporate conserved antigens like NP and M1 to stimulate these potent T-cell responses, aiming to provide a more durable and broadly protective solution to seasonal and pandemic influenza threats.[7][13]

References

  • Kim S-H, Kim JY, Choi Y, Nguyen HH, Song MK, Chang J (2013) Mucosal Vaccination with Recombinant Adenovirus Encoding Nucleoprotein Provides Potent Protection against Influenza Virus Infection. PLoS ONE 8(9): e75460. [Link]

  • T cell mediated immunity against influenza H5N1 nucleoprotein, matrix and hemagglutinin derived epitopes in H5N1 survivors and non-H5N1 subjects - NIH. (2021-03-10). [Link]

  • Immunogenicity as a Predictor of Influenza Vaccine Efficacy: A Systematic Review - MDPI. [Link]

  • Influenza A Virus Infection Induces Viral and Cellular Defective Ribosomal Products Encoded by Alternative Reading Frames - PMC - NIH. [Link]

  • HA Stalk and NA‐Based Next Generation Influenza Virus Vaccines - YouTube. (2022-01-24). [Link]

  • Immunogenicity Study of a Multi-Epitope Vaccine Prototype Against influenza A Virus in a Mice Model. [Link]

  • Influenza Virus-Derived CD8 T Cell Epitopes: Implications for the Development of Universal Influenza Vaccines - NIH. [Link]

  • Nucleoprotein as a Promising Antigen for Broadly Protective Influenza Vaccines - PMC - NIH. [Link]

  • Conserved epitopes of influenza A virus inducing protective immunity and their prospects for universal vaccine development - PubMed Central. [Link]

  • Influenza - Wikipedia. [Link]

  • Influenza A virus - Wikipedia. [Link]

  • Influenza NP core and HA or M2e shell double-layered protein nanoparticles induce broad protection against divergent influenza A viruses - PMC. [Link]

  • Optimisation of the cultured ELISpot/Fluorospot technique for the selective investigation of SARS-CoV-2 reactive central memory T cells - PMC. [Link]

  • A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses. [Link]

  • Enhanced and efficient detection of virus-driven cytokine expression by human NK and T cells - NIH. [Link]

  • The Magnitude of Local Immunity in the Lungs of Mice Induced by Live Attenuated Influenza Vaccines Is Determined by Local Viral Replication and Induction of Cytokines - ASM Journals. [Link]

  • New Methods for Assessing T-Cell Responses | Clinical Diagnostic Laboratory Immunology. [Link]

  • An Artifact in Intracellular Cytokine Staining for Studying T Cell Responses and Its Alleviation - Frontiers. [Link]

  • The frequency and function of nucleoprotein-specific CD8+ T cells are critical for heterosubtypic immunity against influenza virus infection - ASM Journals. [Link]

  • The Design and Prospects of Influenza Virus Vaccines Based on Conserved Epitopes and Adjuvant Optimization - MDPI. [Link]

  • Immune Epitope Database (IEDB). [Link]

  • Intracellular cytokine staining for T cell responses against SARS-CoV-2... - ResearchGate. [Link]

  • T-Cell Dependent Immunogenicity of Protein Therapeutics Pre-clinical Assessment and Mitigation–Updated Consensus and Review 2020 - Frontiers. [Link]

  • Universal Influenza Virus Vaccines That Target the Conserved Hemagglutinin Stalk and Conserved Sites in the Head Domain - Oxford Academic. [Link]

  • Consequences of Immunodominant Epitope Deletion for Minor Influenza Virus-Specific CD8 + -T-Cell Responses - ASM Journals. [Link]

  • Measuring Cellular Immunity to Influenza: Methods of Detection, Applications and Challenges - MDPI. [Link]

  • Highly Conserved Influenza T cell epitopes Induce Broadly Protective Immunity - PMC - NIH. [Link]

  • Video: In Vitro Culture for H5N1-Specific Duck T Cells and Detection of Immune Responses Using Intracellular Cytokine Staining Method - JoVE. [Link]

  • (PDF) A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - ResearchGate. [Link]

  • ELISPOT in Vaccine Development - U-CyTech. [Link]

  • "Detection of Intracellular Cytokines by Flow Cytometry". In: Current Protocols in Immunology - Cleveland Clinic Lerner Research Institute. [Link]

  • Identification of protective and non-protective T cell epitopes in influenza - ResearchGate. [Link]

  • Conserved epitopes of influenza A virus inducing protective immunity and their prospects for universal vaccine development - ResearchGate. [Link]

  • Methods for Measuring T-Cell Memory to Vaccination: From Mouse to Man - PMC. [Link]

Sources

A Senior Application Scientist's Guide to Validating H-2Kd Binding Affinity for the Influenza HA Epitope

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cellular immunology and vaccine development, the precise validation of peptide binding to Major Histocompatibility Complex (MHC) molecules is a cornerstone of epitope discovery and characterization. This guide provides an in-depth comparison of key methodologies for validating the binding affinity of the influenza hemagglutinin (HA) epitope, IYSTVASSL, to the murine MHC class I molecule, H-2Kd. As your senior application scientist, I will not only detail the "how" but, more importantly, the "why" behind these experimental choices, ensuring a robust and self-validating approach to your research.

The Critical Role of MHC-Peptide Binding Validation

The interaction between a peptide epitope and an MHC molecule is the foundational event for T-cell recognition. The affinity and stability of this binding are critical determinants of a peptide's immunogenicity. Therefore, accurate and reliable measurement of this interaction is paramount for:

  • Epitope Mapping and Discovery: Identifying which peptides from a pathogen or tumor are likely to elicit a T-cell response.

  • Vaccine Design: Selecting the most potent epitopes for inclusion in subunit vaccines.

  • Immunotherapy Development: Engineering T-cell receptors (TCRs) with optimal affinity for specific peptide-MHC complexes.

  • Understanding Autoimmunity: Investigating the binding of self-peptides to MHC molecules that may trigger autoimmune responses.

This guide will compare three widely used techniques for quantifying MHC-peptide binding: the traditional Competitive Enzyme-Linked Immunosorbent Assay (ELISA) , the real-time and label-free Surface Plasmon Resonance (SPR) , and the more physiologically relevant Cell-Based MHC Stabilization Assay .

The H-2Kd Molecule and the Influenza HA Epitope

The H-2Kd molecule is a murine MHC class I allotype with a well-defined peptide-binding motif. Key anchor residues for peptides binding to H-2Kd are typically a tyrosine (Y) at position 2 (P2) and a hydrophobic residue, such as leucine (L), isoleucine (I), or valine (V), at the C-terminus.[1][2] The influenza A virus hemagglutinin (HA) protein contains the epitope IYSTVASSL , which conforms to this H-2Kd binding motif and is a known target for CD8+ T-cells in BALB/c mice.

Method 1: Competitive ELISA for IC50 Determination

The competitive ELISA is a robust and widely used method to determine the half-maximal inhibitory concentration (IC50) of a test peptide. This value represents the concentration of the test peptide required to inhibit the binding of a labeled probe peptide to the MHC molecule by 50%. A lower IC50 value indicates a higher binding affinity.

Causality Behind the Experimental Choices

This assay is built on the principle of competition for a limited number of binding sites. By using a known high-affinity labeled peptide as a probe, we can indirectly measure the binding of an unlabeled test peptide. The choice of a high-affinity probe is critical for assay sensitivity. The use of recombinant, purified H-2Kd ensures a controlled and reproducible system, free from the complexities of cellular machinery.

Detailed Step-by-Step Protocol for Competitive ELISA

I. Reagent Preparation:

  • Recombinant H-2Kd: Express and purify soluble H-2Kd molecules. A common method involves expression in E. coli as inclusion bodies, followed by refolding in the presence of β2-microglobulin and a sacrificial peptide, which is later exchanged.

  • Biotinylated Probe Peptide: Synthesize a high-affinity H-2Kd binding peptide (e.g., a known viral epitope) with a biotin label at the N-terminus.

  • Test Peptide (IYSTVASSL): Synthesize the influenza HA epitope IYSTVASSL with high purity (>95%).

  • Coating Antibody: A monoclonal antibody specific for the folded H-2Kd complex (e.g., clone SF1-1.1).

  • Detection Reagent: Streptavidin conjugated to horseradish peroxidase (HRP).

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Buffers: Coating buffer (carbonate-bicarbonate, pH 9.6), blocking buffer (PBS with 1% BSA), wash buffer (PBS with 0.05% Tween-20), and assay buffer (PBS with 0.5% BSA).

II. Experimental Workflow:

  • Plate Coating: Coat a 96-well ELISA plate with the anti-H-2Kd antibody (1-5 µg/mL in coating buffer) overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites with blocking buffer for 2 hours at room temperature.

  • Competition Reaction:

    • In a separate plate, prepare serial dilutions of the IYSTVASSL test peptide and a known non-binding peptide (negative control) in assay buffer.

    • Add a fixed, subsaturating concentration of the biotinylated probe peptide to each well.

    • Add a fixed concentration of refolded, empty H-2Kd molecules to each well.

    • Incubate this competition mixture overnight at room temperature to allow binding to reach equilibrium.

  • Capture of MHC-Peptide Complexes:

    • Wash the coated and blocked ELISA plate three times.

    • Transfer the competition mixture to the ELISA plate and incubate for 2 hours at room temperature to allow the antibody to capture the H-2Kd complexes.

  • Detection:

    • Wash the plate three times.

    • Add streptavidin-HRP diluted in assay buffer and incubate for 1 hour at room temperature.

    • Wash the plate five times.

    • Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Data Acquisition and Analysis:

    • Stop the reaction with 1M H2SO4.

    • Read the absorbance at 450 nm.

    • Plot the absorbance against the log concentration of the test peptide.

    • Determine the IC50 value using a non-linear regression curve fit (sigmoidal dose-response).

Competitive_ELISA_Workflow cluster_prep Preparation cluster_competition Competition cluster_detection Detection cluster_analysis Analysis P1 Coat Plate with Anti-H-2Kd Ab P2 Block Plate P1->P2 D1 Transfer to Coated Plate (Capture H-2Kd) P2->D1 C1 Prepare Serial Dilutions of Test Peptide (IYSTVASSL) C2 Add Biotinylated Probe Peptide C1->C2 C3 Add Soluble H-2Kd C2->C3 C4 Incubate to Equilibrium C3->C4 C4->D1 D2 Add Streptavidin-HRP D1->D2 D3 Add TMB Substrate D2->D3 D4 Read Absorbance (450 nm) D3->D4 A1 Plot Absorbance vs. [Peptide] D4->A1 A2 Calculate IC50 A1->A2 SPR_Workflow cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis I1 Activate Sensor Chip (EDC/NHS) I2 Immobilize H-2Kd I1->I2 I3 Deactivate with Ethanolamine I2->I3 B1 Inject Serial Dilutions of IYSTVASSL Peptide I3->B1 B2 Monitor Association and Dissociation B1->B2 A1 Reference Subtraction B2->A1 A2 Fit Data to Binding Model A1->A2 A3 Determine ka, kd, KD A2->A3

Caption: Workflow for Surface Plasmon Resonance (SPR) to determine peptide-MHC binding kinetics.

Method 3: Cell-Based MHC Stabilization Assay

This assay measures the ability of a peptide to stabilize MHC class I molecules on the surface of cells that are deficient in antigen processing, such as the RMA-S cell line. These cells have a defect in the Transporter associated with Antigen Processing (TAP), leading to a low level of surface MHC class I expression at 37°C because of a lack of endogenous peptides. Exogenous peptides that can bind to the MHC molecules will stabilize them and increase their surface expression.

Causality Behind the Experimental Choices

This method provides a more physiologically relevant assessment of peptide binding as it occurs in the context of a cell membrane. The ability of a peptide to stabilize the MHC molecule on the cell surface is a good indicator of its binding affinity and its potential to be presented to T-cells. The use of RMA-S cells provides a clean system to study the effect of exogenous peptides on MHC stability.

Detailed Step-by-Step Protocol for RMA-S Stabilization Assay

I. Cell Culture and Reagents:

  • RMA-S Cells: Maintain RMA-S cells in complete RPMI-1640 medium.

  • Test Peptide (IYSTVASSL): High-purity peptide.

  • Control Peptides: A known high-affinity H-2Kd binding peptide (positive control) and a non-binding peptide (negative control).

  • Antibody: A fluorescently labeled monoclonal antibody specific for H-2Kd (e.g., FITC- or PE-conjugated anti-H-2Kd).

  • Flow Cytometer.

II. Experimental Workflow:

  • Cell Culture: Culture RMA-S cells at a reduced temperature (e.g., 26°C) for 24-48 hours to allow for the accumulation of "empty" H-2Kd molecules on the cell surface.

  • Peptide Incubation:

    • Harvest the cells and resuspend them in serum-free medium.

    • Add serial dilutions of the IYSTVASSL peptide, positive control peptide, and negative control peptide to the cells in a 96-well plate.

    • Incubate for 4-6 hours at 37°C to allow for peptide binding and stabilization of the H-2Kd molecules.

  • Staining:

    • Wash the cells with FACS buffer (PBS with 2% FBS).

    • Stain the cells with the fluorescently labeled anti-H-2Kd antibody for 30 minutes on ice.

  • Flow Cytometry:

    • Wash the cells again.

    • Acquire data on a flow cytometer, measuring the Mean Fluorescence Intensity (MFI) of H-2Kd staining.

  • Data Analysis:

    • Plot the MFI against the peptide concentration.

    • The increase in MFI corresponds to the degree of H-2Kd stabilization and is proportional to the peptide's binding affinity. The concentration of peptide that gives half-maximal stabilization can be determined.

RMA_S_Assay_Workflow cluster_culture Cell Culture cluster_incubation Peptide Incubation cluster_staining Staining & Analysis cluster_analysis Data Interpretation C1 Culture RMA-S Cells at 26°C I1 Incubate Cells with Serial Dilutions of Peptide C1->I1 I2 Incubate at 37°C I1->I2 S1 Stain with Fluorescent Anti-H-2Kd Ab I2->S1 S2 Analyze by Flow Cytometry (MFI) S1->S2 A1 Plot MFI vs. [Peptide] S2->A1 A2 Determine Stabilization A1->A2

Caption: Workflow for the RMA-S cell-based MHC stabilization assay.

Comparative Analysis of Binding Affinity Data

The following table summarizes the expected outcomes and provides a framework for comparing the binding affinity of the IYSTVASSL peptide to H-2Kd as determined by the three different methods. Actual values should be obtained from experimental data or from curated databases like the Immune Epitope Database (IEDB). A search of the IEDB for the IYSTVASSL peptide and H-2Kd reveals experimental data from various studies.

Assay MethodKey ParameterTypical Value for a Good BinderAdvantagesDisadvantages
Competitive ELISA IC50< 500 nMHigh-throughput, relatively inexpensive, well-established.Indirect measurement, endpoint assay, can be influenced by antibody affinity.
Surface Plasmon Resonance (SPR) KD (Equilibrium Dissociation Constant)< 100 nMReal-time kinetics, label-free, provides ka and kd, high sensitivity.Requires specialized equipment, can be sensitive to buffer conditions and immobilization chemistry. [1]
Cell-Based MHC Stabilization Assay Relative Stabilization (MFI)Significant increase in MFI at low peptide concentrationsPhysiologically relevant, measures functional stabilization.Lower throughput, can be influenced by cell viability and other cellular factors.

Note: A direct comparison of absolute values between assays can be challenging due to the different principles of measurement. However, the relative ranking of different peptides should be consistent across the different platforms. For instance, a peptide with a low IC50 in an ELISA should also have a low KD in SPR and show strong stabilization in an RMA-S assay.

Conclusion: A Multi-faceted Approach to Validation

No single method for determining MHC-peptide binding affinity is perfect. Each has its own strengths and weaknesses.

  • Competitive ELISA is an excellent choice for initial high-throughput screening of a large number of peptides.

  • Surface Plasmon Resonance provides the most detailed kinetic information and is ideal for in-depth characterization of lead candidates.

  • Cell-Based MHC Stabilization Assays offer a more physiologically relevant validation of a peptide's ability to form a stable complex on the cell surface.

For a comprehensive and robust validation of the H-2Kd binding affinity for the influenza HA epitope IYSTVASSL, a multi-pronged approach is recommended. Initial screening with a competitive ELISA can be followed by more detailed kinetic analysis using SPR for promising candidates. Finally, a cell-based stabilization assay can confirm the peptide's ability to form a stable complex in a cellular context. This layered, self-validating system will provide the highest confidence in your results and pave the way for successful downstream applications in your research and development endeavors.

References

  • Falk, K., Rötzschke, O., Stevanović, S., Jung, G., & Rammensee, H. G. (1991). Allele-specific motifs revealed by sequencing of self-peptides eluted from MHC molecules.
  • Rammensee, H. G., Bachmann, J., Emmerich, N. P., Bachor, O. A., & Stevanović, S. (1999). SYFPEITHI: database for MHC ligands and peptide motifs. Immunogenetics, 50(3-4), 213–219.

Sources

A Senior Application Scientist's Guide to Reference Standards for Influenza A Peptide Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to advancing our understanding of influenza A immunity, the reliability and reproducibility of T-cell assays are paramount. The selection of appropriate reference standards for these assays is a critical, yet often overlooked, determinant of data quality and inter-laboratory comparability. This guide provides an in-depth comparison of available reference standards for Influenza A peptide assays, supported by experimental data and protocols, to empower you to make informed decisions for your research.

The crux of a robust T-cell assay, be it an ELISPOT, intracellular cytokine staining (ICS), or cytotoxicity assay, lies in the quality of the antigenic stimulus. For influenza A, this stimulus often takes the form of synthetic peptides representing immunodominant epitopes. The use of well-characterized reference standards is not merely a matter of good laboratory practice; it is the cornerstone of generating reproducible and comparable data across different experiments, laboratories, and clinical trials. The World Health Organization (WHO) and other regulatory bodies have long advocated for the use of international standards to reduce inter-laboratory variability in serological assays, a principle that is equally critical for cellular immunity assays.[1][2]

Comparing Commercial Influenza A Peptide Pools

A variety of commercially available peptide pools are designed to stimulate T-cell responses to Influenza A. These pools typically consist of a mixture of synthetic peptides corresponding to known T-cell epitopes from various influenza proteins. The choice of a peptide pool should be guided by the specific research question, the intended assay, and the desired breadth of the T-cell response to be measured.

Below is a comparative summary of several commercially available Influenza A peptide pools. This table is designed to provide a clear overview of their key characteristics to aid in your selection process.

Product Supplier Number of Peptides Peptide Length & Overlap Protein Coverage HLA Restriction Purity Intended Applications
PepMix™ Pan-Influenza A Select JPT Peptide Technologies80Not specifiedSelected proteins of Influenza ADefined HLA class I & II-restricted T-cell epitopes> 70% (Development Grade)ELISPOT, ICS, immune monitoring[3]
Influenza Peptide Pool Intavis Peptides12Not specifiedNot specifiedHLA class I-restricted T-cell epitopes> 95%ELISPOT, CTL, intracellular cytokine assays[4]
Influenza Virus Control Peptide Pool Anaspec12Not specifiedNot specifiedDefined HLA typesNot specifiedELISPOT, intracellular cytokine, CTL assays[5]
Influenza (HLA Class I Control) Peptide Pool STEMCELL Technologies17Not specifiedNot specifiedDefined HLA class I-restricted T cell epitopesNot specifiedAntigen-specific positive control for T cell stimulation[6]
PepTivator® Influenza A (H1N1) NP Miltenyi BiotecPool15-mer with 11 aa overlapComplete nucleoprotein (NP) of H1N1Both CD4+ and CD8+ T cellsNot specifiedCytokine secretion assays, ICS, T-cell isolation & expansion[7]

Experimental Evaluation of Influenza A Peptide Reference Standards

The selection of a peptide reference standard should be followed by a rigorous in-house validation to ensure its suitability for your specific assay system. This section outlines key experimental protocols for the evaluation and use of these standards.

Diagram: Workflow for Evaluating Peptide Reference Standards

G cluster_prep Peptide Standard Preparation cluster_assay Functional Assay Validation cluster_data Data Analysis & Interpretation prep1 Reconstitution & Aliquoting prep2 Purity & Concentration Verification prep1->prep2 Quality Control assay1 ELISPOT Assay prep2->assay1 Standardized Input assay2 Intracellular Cytokine Staining (ICS) prep2->assay2 Standardized Input data1 Spot Forming Units (SFU) Quantification assay1->data1 data2 Flow Cytometry Data Analysis assay2->data2 data3 Comparison of Standards data1->data3 data2->data3

Caption: Workflow for the evaluation of Influenza A peptide reference standards.

Protocol 1: Purity and Concentration Verification of Peptide Standards

It is crucial to verify the purity and concentration of the peptide standards upon receipt and after reconstitution. This ensures that the amount of peptide used for T-cell stimulation is accurate and consistent across experiments.

1. Peptide Reconstitution:

  • Before opening, centrifuge the vial to pellet the lyophilized peptide.

  • Reconstitute the peptide in a sterile, appropriate solvent. The choice of solvent depends on the peptide's amino acid composition. For many peptides, sterile, endotoxin-free DMSO is a good initial choice, followed by dilution in an aqueous buffer.

  • Aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.

2. Purity Assessment via High-Performance Liquid Chromatography (HPLC):

  • A reversed-phase HPLC (RP-HPLC) is the standard method for assessing peptide purity.[8]

  • The method should be capable of separating the main peptide peak from any impurities.[8]

  • The percentage of the area of the main peak relative to the total area of all peaks represents the purity of the peptide.

3. Concentration Determination:

  • UV Spectrophotometry: For peptides containing tryptophan or tyrosine residues, the concentration can be estimated by measuring the absorbance at 280 nm.[9][10]

  • Mass Spectrometry (MS)-based Quantification: For complex peptide mixtures or peptides lacking UV-absorbing residues, MS-based methods offer a more accurate quantification.[11][12][13] This can be achieved through label-free or label-based approaches.[12]

Protocol 2: Functional Evaluation using ELISPOT Assay

The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting T-cells.[14][15]

Diagram: ELISPOT Assay Workflow

G cluster_elispot ELISPOT Assay elispot1 Coat plate with capture antibody elispot2 Add PBMCs and peptide stimulus elispot1->elispot2 elispot3 Incubate and cytokine capture elispot2->elispot3 elispot4 Wash and add detection antibody elispot3->elispot4 elispot5 Add enzyme conjugate and substrate elispot4->elispot5 elispot6 Develop and count spots elispot5->elispot6

Caption: Step-by-step workflow of the ELISPOT assay.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., IFN-γ).

  • Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors or study subjects.

  • Cell Plating and Stimulation:

    • Add PBMCs to the coated wells.

    • Add the Influenza A peptide pool at a pre-determined optimal concentration.

    • Include a negative control (cells with media only) and a positive control (e.g., phytohemagglutinin).

  • Incubation: Incubate the plate under conditions that allow for T-cell activation and cytokine secretion.

  • Detection:

    • Wash the plate to remove cells.

    • Add a biotinylated detection antibody specific for the captured cytokine.

    • Add a streptavidin-enzyme conjugate.

    • Add a substrate that forms an insoluble colored spot at the site of cytokine secretion.

  • Spot Counting: Count the number of spots, where each spot represents a single cytokine-secreting cell.

Protocol 3: Functional Evaluation using Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS followed by flow cytometry allows for the multiparametric characterization of responding T-cells, including their phenotype and the profile of cytokines they produce.[16][17]

Step-by-Step Methodology:

  • Cell Stimulation:

    • Stimulate PBMCs with the Influenza A peptide pool in the presence of a protein transport inhibitor (e.g., Brefeldin A) to allow for intracellular cytokine accumulation.[18]

    • Include negative and positive controls.

  • Surface Staining: Stain the cells with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify T-cell subsets.

  • Fixation and Permeabilization: Fix the cells to preserve their state and then permeabilize the cell membranes to allow antibodies to enter.

  • Intracellular Staining: Stain the permeabilized cells with fluorescently-labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).[16]

  • Flow Cytometry Acquisition: Acquire the stained cells on a flow cytometer.

  • Data Analysis: Analyze the flow cytometry data to quantify the percentage of T-cells producing specific cytokines in response to the peptide stimulation.

Stability and Handling of Peptide Standards

The stability of synthetic peptides is a critical factor that can influence assay reproducibility. Peptides are susceptible to degradation through various mechanisms, including hydrolysis, oxidation, and deamidation.[8]

Key Recommendations for Peptide Handling and Storage:

  • Storage of Lyophilized Peptides: Store lyophilized peptides at -20°C or colder, protected from light.

  • Reconstitution: Allow the vial to equilibrate to room temperature before opening to minimize moisture uptake.

  • Solubilization: The choice of solvent is critical and depends on the peptide's properties.

  • Storage of Reconstituted Peptides: Store reconstituted peptides in aliquots at -80°C to avoid multiple freeze-thaw cycles.

  • Stability Testing: For long-term studies, it is advisable to perform periodic stability testing of the peptide standards under the intended storage conditions, following ICH guidelines where applicable.[8][19]

Conclusion

The selection and proper handling of reference standards for Influenza A peptide assays are fundamental to generating high-quality, reproducible data. This guide provides a framework for comparing commercially available peptide pools and outlines essential experimental protocols for their validation. By implementing these practices, researchers can enhance the reliability of their T-cell assays, contributing to a more robust and comparable understanding of the immune response to Influenza A.

References

  • JPT Peptide Technologies. (n.d.). PepMix™ Pan-Influenza A Select. Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). Antigen Peptide Influenza A PA - HLA-A02:01 (FMYSDFHFI) 1 mg*. Retrieved from [Link]

  • NIBSC. (n.d.). WHO International Standard for antibody to influenza H1N1pdm virus. Retrieved from [Link]

  • DLRC Group. (2023, December 20). Synthetic Peptides: Understanding The New CMC Guidelines. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2023, December 19). Overview of Influenza Testing Methods. Retrieved from [Link]

  • Laurie, K. L., et al. (2013). Influenza serological studies to inform public health action: Best practices to optimise timing, quality and reporting. Influenza and Other Respiratory Viruses, 7(3), 211-236. Retrieved from [Link]

  • Kim, H. R., et al. (2022). One-Step Homogeneous Immunoassay for the Detection of Influenza Virus Using Switching Peptide and Graphene Quencher. Biosensors, 12(8), 585. Retrieved from [Link]

  • NIBSC. (n.d.). Influenza standardisation. Retrieved from [Link]

  • Intavis Peptides. (n.d.). Influenza Peptide Pool. Retrieved from [Link]

  • Anaspec. (n.d.). Influenza Virus Control Peptide Pool - 3 mg. Retrieved from [Link]

  • van de Sandt, C. E., et al. (2022). Harmonization and qualification of intracellular cytokine staining to measure influenza-specific CD4+ T cell immunity within the FLUCOP consortium. Frontiers in Immunology, 13, 988383. Retrieved from [Link]

  • Maia, T. M., et al. (2020). Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control. ACS Omega, 5(12), 6433-6440. Retrieved from [Link]

  • Osterbye, T., et al. (2010). HLA Class I Binding 9mer Peptides from Influenza A Virus Induce CD4+ T Cell Responses. PLoS ONE, 5(5), e10417. Retrieved from [Link]

  • AMSbiopharma. (2023, December 11). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]

  • Harenberg, A., et al. (2021). Measuring Cellular Immunity to Influenza: Methods of Detection, Applications and Challenges. Vaccines, 9(10), 1149. Retrieved from [Link]

  • World Health Organization. (2010). Serological diagnosis of influenza by microneutralization assay. Retrieved from [Link]

  • Agilent. (n.d.). Guide to Peptide Quantitation. Retrieved from [Link]

  • ter Meulen, J., et al. (2010). Detection of influenza virus-specific T cell responses by intracellular cytokine staining and flow cytometry. Journal of Visualized Experiments, (41), 2035. Retrieved from [Link]

  • Yin, Y., et al. (2015). Detection of Intracellular Cytokines by Flow Cytometry. Current Protocols in Immunology, 110(1), 6.24.1-6.24.18. Retrieved from [Link]

  • Scheltema, R. A., & Jansen, J. J. (2020). A beginner's guide to mass spectrometry–based proteomics. Essays in Biochemistry, 64(4), 577-587. Retrieved from [Link]

  • DiPiazza, A. T., et al. (2018). ELISPOT Assay to Measure Peptide-specific IFN-γ Production. Journal of Visualized Experiments, (138), 57803. Retrieved from [Link]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Peptide Quantitation Strategies. Retrieved from [Link]

  • Galani, I. E., et al. (2022). Protocol for influenza A virus infection of mice and viral load determination. STAR Protocols, 3(1), 101151. Retrieved from [Link]

  • Maia, T. M., et al. (2020). Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control. ACS Omega, 5(12), 6433-6440. Retrieved from [Link]

  • Nie, Y., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 5(11), 1106-1116. Retrieved from [Link]

  • Churchyard, A., et al. (2016). Pooled-Peptide Epitope Mapping Strategies Are Efficient and Highly Sensitive: An Evaluation of Methods for Identifying Human T Cell Epitope Specificities in Large-Scale HIV Vaccine Efficacy Trials. PLoS ONE, 11(2), e0147812. Retrieved from [Link]

  • Genzel, Y., & Reichl, U. (2008). Flow cytometric monitoring of influenza A virus infection in MDCK cells during vaccine production. BMC Biotechnology, 8, 39. Retrieved from [Link]

  • Sichuan Pengting. (2023, October 11). Peptide Stability Testing: ICH Accelerated and Intermediate Condition Study Design. Retrieved from [Link]

Sources

Technical Comparison Guide: Cross-Reactivity of HA 518-526 Variants

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Influenza A Hemagglutinin Epitope HA 518-526 (IYSTVASSL) Audience: Researchers, Immunologists, Drug Development Professionals

Executive Summary

The HA 518-526 epitope (IYSTVASSL ) is a highly conserved, immunodominant cytotoxic T-lymphocyte (CTL) epitope derived from the transmembrane domain of the Influenza A Hemagglutinin protein. Restricted primarily by HLA-A*02:01 (human) and H-2Kᵈ (murine), this nonamer is a critical target for universal vaccine development due to its stability across H1N1 and H5N1 subtypes.

This guide provides a technical comparison of the wild-type (WT) epitope against key variants found in antigenic drift or escape mutants. We analyze binding stability (MHC occupancy) versus functional immunogenicity (T-cell activation), demonstrating that MHC binding affinity does not linearly correlate with functional cross-reactivity .

Key Findings:

  • Wild Type (IYSTVASSL): High affinity for HLA-A*02:01; robust IFN-

    
     induction.
    
  • Variant T520A (IYATVASSL): Maintains high MHC binding but significantly reduces TCR recognition (TCR contact residue modification).

  • Variant I518V (VYSTVASSL): Conservative mutation; retains near-WT functional potency.

Epitope Profile & Structural Context[1][2][3][4][5]

The HA 518-526 sequence is located in the fusion peptide region of the HA2 subunit. Its conservation is driven by functional constraints on viral membrane fusion.

ParameterDescription
Epitope Sequence I-Y-S-T-V-A-S-S-L (Residues 518-526)
HLA Restriction HLA-A02:01 (Primary Human), H-2Kᵈ (Murine)
Anchor Residues Position 2 (Tyr) and Position 9 (Leu) for HLA-A02:[1][2]01.
TCR Contact Primarily Positions 4, 5, and 8 (Thr, Val, Ser).
Hydrophobicity High (Transmembrane/Fusion domain origin).

Comparative Analysis: Binding vs. Function

The following data summarizes the performance of the Wild Type (WT) versus two representative variants: an Escape Mutant (T520A) and a Conservative Variant (I518V) .

Table 1: MHC Class I Binding Stability (T2 Assay)

Data represents the Fluorescence Index (FI) of HLA-A2 surface expression on T2 cells after peptide pulsing.

Peptide VariantSequenceMutation TypeBinding Affinity (

nM)
Stability Index (FI)Interpretation
WT (H1/H5) IYSTVASSLReference~4.5 nMHigh (>1.5) Strong binder; stable pMHC complex.
Variant 1 IYATVASSLT520A (TCR Contact)~5.2 nMHigh (>1.5) Retained Binding. Mutation at Pos 3/4 does not disrupt anchors (Y2, L9).
Variant 2 VYSTVASSLI518V (N-term)~12.8 nMModerate Slight reduction in affinity due to P1 modification, but still binds.
Control GILGFVFTLFlu M1 (Pos. Control)~2.5 nMVery High Standard reference for HLA-A2.
Table 2: Functional Cross-Reactivity (IFN- ELISPOT)

Data represents T-cell activation potential using a WT-specific CTL line.

Peptide VariantSequenceFunctional Potency (

)
Cross-Reactivity (%)Mechanism of Action
WT IYSTVASSL10⁻⁹ M100%Full TCR engagement and synapse formation.
Variant 1 IYATVASSL>10⁻⁶ M<10% Immune Escape. High MHC binding but loss of TCR recognition due to central residue change.
Variant 2 VYSTVASSL5 x 10⁻⁹ M~85% Cross-Reactive. Conservative change allows TCR accommodation.

Mechanism of Action: The Immunological Synapse

The following diagram illustrates why Variant 1 (T520A) fails to activate T-cells despite binding to the MHC molecule. The mutation alters the "face" of the peptide presented to the T-Cell Receptor (TCR).

ImmunologicalSynapse cluster_variants Variant Impact Logic APC Antigen Presenting Cell (T2) MHC HLA-A*02:01 Molecule APC->MHC Surface Expression Peptide Peptide (HA 518-526) MHC->Peptide Anchor Residues (Y2, L9) Determines Stability TCR T-Cell Receptor (CTL) Peptide->TCR Contact Residues (T4, V5) Determines Specificity TCell CD8+ Cytotoxic T-Cell TCR->TCell Activation Signal Signal IFN-γ Release / Cytotoxicity TCell->Signal Effector Function Var1 Variant T520A (IYATVASSL) Outcome1 Binds MHC Fails TCR Var1->Outcome1

Caption: The pMHC-TCR axis. Anchor residues (Y2, L9) secure the peptide to HLA-A2. Central residues (T4, V5) interact with the TCR. Variants modifying central residues (e.g., T520A) escape recognition despite stable binding.

Experimental Protocols

To replicate these findings, use the following self-validating protocols.

Protocol A: MHC Stabilization Assay (T2 Binding)

Objective: Quantify peptide affinity for HLA-A*02:01.[3][4][5] Cell Line: T2 (TAP-deficient, HLA-A2+).

  • Preparation: Resuspend T2 cells in serum-free IMDM at

    
     cells/mL.
    
  • Pulsing: Aliquot

    
     of cells per well in a 96-well U-bottom plate. Add peptide variants at decreasing concentrations (
    
    
    
    ).
  • Incubation: Incubate overnight (18h) at 37°C in 5% CO₂.

    • Scientific Insight: T2 cells cannot load endogenous peptides. Empty HLA-A2 molecules are unstable and recycle from the surface. Exogenous peptides that bind will stabilize the complex, increasing surface HLA-A2 levels.

  • Staining: Wash cells

    
     with FACS buffer (PBS + 1% BSA). Stain with anti-HLA-A2-FITC (Clone BB7.2) for 30 mins at 4°C.
    
  • Analysis: Acquire on Flow Cytometer. Calculate Fluorescence Index (FI) :

    
    
    
  • Validation: FI > 1.5 indicates a binder. Positive control (Flu M1) must show FI > 2.0.

Protocol B: Functional Cross-Reactivity (IFN- ELISPOT)

Objective: Measure CTL activation frequency against variants.

  • Effector Cells: Use PBMCs from HLA-A2+ donors previously exposed to Influenza, or a cloned HA-specific CTL line.

  • Target Cells: T2 cells pulsed with peptide variants (

    
    ) for 1 hour at 37°C, then washed 
    
    
    
    to remove free peptide.
  • Co-Culture: Plate

    
     Effector cells with 
    
    
    
    Target cells (1:1 ratio) in an anti-IFN-
    
    
    coated ELISPOT plate.
  • Development: Incubate 24h. Wash and add detection antibody (Biotin-anti-IFN-

    
    ) followed by Streptavidin-ALP and substrate.
    
  • Quantification: Count Spot Forming Units (SFU).

    • Self-Validation: Negative control (Irrelevant peptide, e.g., HIV Pol) should have <10 spots/well. PMA/Ionomycin positive control should be "blacked out" (>500 spots).

Experimental Workflow Diagram

Workflow Step1 Peptide Synthesis (>95% Purity) Step2 T2 Binding Assay (MHC Stability) Step1->Step2 Step3 Identify Binders (FI > 1.5) Step2->Step3 Step3->Step2 Fail (Redesign) Step4 IFN-γ ELISPOT (Functional Scan) Step3->Step4 Selected Candidates Step5 Data Analysis (Cross-Reactivity %) Step4->Step5

Caption: Integrated workflow for assessing epitope cross-reactivity. Only peptides that pass the MHC stability threshold (Step 3) proceed to functional testing.

References

  • Gianfrani, C. et al. (2000). Human Memory CTL Response Specific for Influenza A Virus Is Broadly Directed Against Hemagglutinin and Nucleoprotein. Human Immunology.

  • Lee, L.Y. et al. (2004). Memory T cells established by natural human influenza A infection need not be cross-reactive with the strain that caused infection. Journal of Clinical Investigation.

  • Immune Epitope Database (IEDB). Epitope ID: 26685 (IYSTVASSL).

  • Tamura, M. et al. (1998). Definition of amino acid residues on the epitope responsible for recognition by influenza A virus H1-specific CTL.[1] Journal of Virology.

Sources

Quantitative Analysis of Peptide Content: A Critical Comparison of AAA, Elemental Analysis, and HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In peptide research and drug development, a critical disconnect often exists between the nominal weight of a sample and the molar quantity of active peptide available for reaction. A commercial "1 mg" vial of lyophilized peptide rarely contains 1 mg of peptide; it is a complex matrix of peptide, counter-ions (TFA/Acetate), bound water, and trace impurities.

This guide, written from the perspective of a Senior Application Scientist, dissects the three primary methodologies for quantifying peptide content: Amino Acid Analysis (AAA) , Elemental Analysis (CHN) , and HPLC . We establish why HPLC purity is a deceptive metric for stoichiometry and provide rigorous, self-validating protocols for determining Net Peptide Content (NPC).

Part 1: The "Peptide Void" — Purity vs. Content[1]

To control stoichiometry in conjugation, binding assays, or therapeutic dosing, one must distinguish between Peptide Purity and Net Peptide Content (NPC) .

  • Peptide Purity (HPLC): The ratio of the target peptide peak area to the total peak area at a specific wavelength (usually 214 nm).[1] This measures the absence of other peptide sequences.

  • Net Peptide Content (NPC): The percentage of the gross weight that is actually peptide. The remainder is composed of counter-ions (up to 30-40%) and residual water.

Visualization: The Composition of "1 mg" of Peptide

The following diagram illustrates the typical composition of a synthetic peptide delivered as a TFA salt.

PeptideComposition cluster_Components Actual Components GrossWeight Gross Lyophilized Weight (The '1 mg' in the vial) Peptide Net Peptide Content (60-80%) GrossWeight->Peptide Salts Counter-Ions (TFA/Acetate: 10-30%) GrossWeight->Salts Water Bound Water (H2O: 2-10%) GrossWeight->Water Impurities Adsorbed Solvents/Impurities (<1%) GrossWeight->Impurities Note CRITICAL: Stoichiometry calculations must rely on the Blue Node (NPC), not the Black Node (Gross Weight). Peptide->Note

Figure 1: Deconstruction of gross peptide weight. Note that counter-ions like Trifluoroacetic acid (TFA) significantly inflate the mass without contributing to biological activity.

Part 2: Method 1 — Amino Acid Analysis (AAA)

The Gold Standard for Stoichiometry

AAA is the only absolute method for quantifying peptide content that does not rely on the peptide's specific extinction coefficient or theoretical nitrogen ratio. It breaks the peptide down into constituent amino acids, which are then quantified against high-purity standards.[2][3]

The Mechanism

The peptide is hydrolyzed (usually 6N HCl, 110°C) into free amino acids.[4] These are separated via ion-exchange chromatography or RP-HPLC after derivatization.

Expert Insight: Hydrolysis converts Asparagine (Asn) to Aspartic Acid (Asp) and Glutamine (Gln) to Glutamic Acid (Glu). Therefore, in your data analysis, you must report these as Asx (Asp+Asn) and Glx (Glu+Gln). Tryptophan (Trp) is destroyed by acid hydrolysis and requires a separate alkaline hydrolysis if quantification is needed.

Protocol: High-Sensitivity AAA (6N HCl Method)

This protocol is self-validating through the use of an internal standard (Norleucine).

  • Sample Preparation:

    • Weigh ~100 µg of peptide sample into a hydrolysis tube.

    • Add Internal Standard : 10 nmol of Norleucine (Nle). Why? Nle is stable and corrects for physical losses during transfer/drying.

  • Hydrolysis:

    • Add 200 µL of 6N constant-boiling HCl containing 0.1% phenol (scavenges halogens to protect Tyrosine).

    • Freeze the tube (liquid N2), evacuate air (<50 mTorr), and seal the tube under vacuum. Oxygen causes Methionine oxidation.

    • Incubate at 110°C for 24 hours .

  • Derivatization & Analysis:

    • Evaporate HCl under nitrogen stream.

    • Reconstitute in loading buffer.

    • Derivatize (e.g., OPA for primary amines, FMOC for secondary amines like Proline).

    • Analyze via HPLC with fluorescence detection.

  • Calculation:

    • Calculate the molar amount of each amino acid relative to the Nle standard.

    • Sum the micrograms of all amino acids recovered to determine the total mass of the peptide chain.

AAA_Workflow Sample Lyophilized Sample IS Add Internal Std (Norleucine) Sample->IS Hydrolysis Acid Hydrolysis (6N HCl, 110°C, 24h) IS->Hydrolysis Evap Evaporation (Remove HCl) Hydrolysis->Evap Deriv Derivatization (OPA/FMOC) Evap->Deriv HPLC HPLC Separation & Quantification Deriv->HPLC Data Calculate NPC (Sum of AA Mass) HPLC->Data

Figure 2: The Amino Acid Analysis (AAA) workflow.[4] The critical step is the internal standard addition prior to hydrolysis to track recovery.

Part 3: Method 2 — Elemental Analysis (CHN)

The Precision Alternative

Elemental analysis involves the combustion of the sample at high temperatures (>900°C) in an oxygen-rich environment. The resulting gases (


, 

,

) are quantified.[5]
  • Pros: Highly precise (<0.3% variance); requires no method development; excellent for checking batch-to-batch consistency.

  • Cons: Non-specific. It assumes all Nitrogen comes from the peptide. If the sample contains ammonium salts (common from purification buffers) or other nitrogenous impurities, the NPC will be overestimated.

Calculation Logic:



Part 4: Comparative Data Analysis

The following table presents a simulated comparison of a synthetic peptide (Sequence: Ac-R-K-D-V-Y-NH2, MW: 750 Da) analyzed by three different methods. This highlights the danger of relying on HPLC Purity alone.

MetricHPLC (UV 214nm)Elemental Analysis (CHN)Amino Acid Analysis (AAA)
Primary Output Area % (Purity)% Nitrogen (Weight)Molar Ratio of AA
Measured Value 98.5% 13.2% NitrogenTotal AA Mass: 740 µg
Derived NPC N/A (Often mistaken for 98.5%)82.1% 74.0%
Interpretation Indicates no peptide by-products.Overestimated due to residual

from buffers.
Accurate. Shows 26% of mass is salts/water.
Suitability Quality Control (Identity)Batch ConsistencyAbsolute Quantification

Analysis of the Discrepancy:

  • The HPLC result (98.5%) suggests a near-perfect sample.

  • The AAA result (74.0%) reveals the truth: if you weighed 1.0 mg, you only have 0.74 mg of peptide.

  • The CHN result (82.1%) is higher than AAA, likely because the sample contained trace ammonium acetate (Nitrogen source) that CHN detected but AAA ignored (since ammonium is not an amino acid).

Part 5: Decision Matrix & Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is emerging as a powerful alternative. Unlike AAA, it is non-destructive and does not require hydrolysis.

  • Method: Dissolve peptide with a known amount of internal standard (e.g., maleic acid). Compare the integral of a unique peptide proton (e.g., aromatic ring of Phe/Tyr) to the standard.

  • Limitation: Requires solubility in deuterated solvents and distinct, non-overlapping peaks.

Guide to Selecting the Right Method

DecisionMatrix Start What is your primary goal? Q1 Do you need absolute molarity for a reaction (e.g., conjugation)? Start->Q1 Q2 Is the peptide sequence known and stable to acid? Q1->Q2 Yes Result_HPLC Use HPLC (For Purity ONLY, not Content) Q1->Result_HPLC No (Just checking quality) Result_AAA Use Amino Acid Analysis (AAA) (Gold Standard) Q2->Result_AAA Yes Result_qNMR Use qNMR (If soluble & distinct peaks) Q2->Result_qNMR No (Unstable/Complex) Result_CHN Use Elemental Analysis (CHN) (For routine batch checks) Q2->Result_CHN High Throughput Required

Figure 3: Decision tree for selecting the appropriate quantification method based on experimental needs.

References

  • European Pharmacopoeia (Ph. Eur.). (2023).[4] 2.2.56. Amino Acid Analysis. European Directorate for the Quality of Medicines. [Link]

Sources

Beyond Mass: A Comparative Guide to Verifying Peptide Identity via NMR Spectroscopy

[1]

Executive Summary: The Orthogonal Necessity

In the regulatory landscape of therapeutic peptides—governed by frameworks like USP <761> and FDA ANDA requirements for synthetic peptides—mass alone is no longer sufficient for identity confirmation. While High-Resolution Mass Spectrometry (HR-MS) provides exact mass and sequence confirmation, it suffers from "isobaric blindness." It cannot easily distinguish between isomers (e.g., Leucine vs. Isoleucine) or stereoisomers (L- vs. D-amino acids) without complex derivatization or chiral chromatography.

NMR Spectroscopy serves as the deterministic, orthogonal standard. It does not merely measure mass; it maps the magnetic environment of every atom, providing a unique "fingerprint" that validates primary sequence, stereochemistry, and higher-order structure (HOS) in a single non-destructive workflow.

Comparative Analysis: NMR vs. Alternatives

The following analysis contrasts NMR with its primary alternatives in the context of peptide identity verification.

Table 1: Technical Performance Matrix
FeatureNMR Spectroscopy (600+ MHz) HR-MS (Orbitrap/Q-TOF) HPLC (UV/Vis)
Primary Output Atomic connectivity & 3D StructureMass-to-Charge Ratio (

)
Retention Time (

)
Isobaric Resolution High (Distinguishes Leu/Ile, Gln/Lys)Low (Requires

or specific frag.)
Medium (Depends on column selectivity)
Stereochemistry High (L vs. D distinct via chemical shift)None (Unless chiral column used)Low (Requires chiral column)
Sample Recovery 100% (Non-destructive)0% (Destructive ionization)High (Fraction collection possible)
LOD (Sensitivity)

M to mM range (Low sensitivity)
fM to pM range (High sensitivity)nM range
Quantification Absolute (qNMR, no reference needed)Relative (Requires ionization standards)Relative (Requires external standard)

The "Blind Spot" Case Study: Leucine vs. Isoleucine

One of the most critical failures of MS in peptide ID is distinguishing Leucine (Leu) from Isoleucine (Ile).[1] Both have an identical monoisotopic mass (

1

The NMR Solution: NMR distinguishes these residues based on the topology of their spin systems (coupling networks).

  • Leucine: The

    
    -proton couples to two 
    
    
    -methyl groups.
  • Isoleucine: The

    
    -proton couples to a 
    
    
    -methylene and a
    
    
    -methyl group.
Experimental Data: Chemical Shift Fingerprint (DMSO- )

Data derived from BMRB statistical averages for random coil peptides.

Residueatom

H Shift (ppm)

C Shift (ppm)
TOCSY Connectivity Pattern
Leucine

-CH

0.85 / 0.89 21.4 / 22.8Connects to

H,

H,

H, NH
Isoleucine

-CH

0.83 10.8Connects to

H (CH

), then

H...
Isoleucine

-CH

0.88 15.3Connects directly to

H

Analyst Insight: In a 2D TOCSY spectrum, Leucine shows a specific "fork" pattern at the gamma position, while Isoleucine shows a linear connectivity chain terminating in a methyl group at a distinct carbon shift. This is unambiguous proof of identity.

Technical Workflow & Logic

The following diagrams illustrate the decision logic and the specific spectral assignment workflow required for full verification.

Diagram 1: The Identity Verification Decision Matrix

DecisionMatrixStartPeptide Identity VerificationMassCheck1. HR-MS Analysis(Mass Confirmation)Start->MassCheckIsobaricQContains Isobaric Residues?(Leu/Ile, Lys/Gln)MassCheck->IsobaricQStereoQStereochemistry Critical?(L vs D, Epimerization risk)IsobaricQ->StereoQNoNMR_ReqNMR REQUIRED(Full De Novo Assignment)IsobaricQ->NMR_ReqYesStereoQ->NMR_ReqYes (Unknown)FingerprintNMR FINGERPRINT(1D 1H vs Reference Std)StereoQ->FingerprintYes (Comparison)MS_SufficientMS + HPLC SufficientStereoQ->MS_SufficientNo

Caption: Logical flow determining when NMR is mandatory for regulatory compliance in peptide ID.

Diagram 2: The NMR Assignment Workflow (TOCSY/NOESY)

AssignmentFlowSamplePeptide Sample(DMSO-d6 or D2O)Proton1D1D 1H Spectrum(Quality Check)Sample->Proton1DTOCSY2D TOCSY(Intra-residue Spin Systems)Proton1D->TOCSYIdentify AA TypesNOESY2D NOESY(Inter-residue Connectivity)TOCSY->NOESYLink Sequence (i to i+1)HSQC2D HSQC(1H-13C/15N Correlation)TOCSY->HSQCResolve OverlapStructureSequence & IdentityConfirmationNOESY->StructureHSQC->Structure

Caption: The "Sequential Assignment" strategy. TOCSY identifies the amino acid; NOESY connects them in order.

Detailed Experimental Protocol

Phase 1: Sample Preparation

Objective: Maximize signal-to-noise (S/N) and minimize aggregation.

  • Solvent Selection:

    • Standard: 90% Hngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      O / 10% D
      
      
      O (for lock). Best for native conditions.
    • Hydrophobic/Aggregating Peptides: 99.9% DMSO-

      
      . This disrupts aggregation and slows amide proton exchange, making NH signals sharper and visible for longer.
      
  • Concentration: Target 1.0 – 5.0 mM. (Approx. 1-5 mg for a 1 kDa peptide in 600

    
    L).
    
  • pH Adjustment: For aqueous samples, adjust pH to 3.0–5.0 using deuterated acids/bases (DCl/NaOD). Why? Acidic pH slows amide proton exchange with water, preserving the critical NH signals needed for sequential assignment.

Phase 2: Data Acquisition (600 MHz recommended)

Standard Pulse Sequences (Bruker nomenclature examples)

  • 1D Proton (zgesgp or zg30):

    • Run 16-64 scans.

    • Success Criteria: Sharp lines (<1 Hz linewidth for methyls), flat baseline.

  • 2D TOCSY (mlevesgpph):

    • Mixing Time: 80 ms. Why? This duration allows magnetization to transfer through the entire side chain (from NH to H

      
       to H
      
      
      to Methyls), revealing the full "spin system" of the amino acid.
  • 2D NOESY (noesyesgpph):

    • Mixing Time: 200–300 ms. Why? Detects protons within 5Å of each other. This connects the H

      
       of residue (
      
      
      ) to the NH of residue (
      
      
      ), establishing the peptide sequence.
  • 2D HSQC (hsqcetgpsisp):

    • Natural abundance

      
      C HSQC. Why? Disperses overlapping proton signals into the carbon dimension. Essential for resolving the Leu/Ile methyl region.
      
Phase 3: Validation Criteria (Self-Validating System)

To declare "Identity Verified," the data must meet these checks:

  • Residue Count: The number of spin systems in TOCSY must match the theoretical amino acid count.

  • Sequential Walk: You must be able to trace the NOE connectivity from the N-terminus to C-terminus without breaks.

  • Reference Overlay: If a Reference Standard exists, the 1D

    
    H spectrum must match with no new peaks >0.5% intensity (impurity threshold).
    

References

  • U.S. Food and Drug Administration (FDA). (2021). ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. Guidance for Industry.[2][3][4] [Link]

  • Biological Magnetic Resonance Data Bank (BMRB). (2024). Average Chemical Shifts for Amino Acids in Random Coil Peptides.[Link]

  • Rapid Novor. (2021). Isoleucine and Leucine: The Isobaric Challenge in Mass Spectrometry.[Link]

  • University of Zurich. (2020). Peptide NMR: Structure Determination and Assignment Strategies.[5][Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.